2-Amino-3,4,5,6-tetrafluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGPAMLXMBLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350820 | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-42-0 | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4,5,6-tetrafluorobenzoic acid, a fluorinated anthranilic acid derivative, is a compound of significant interest in medicinal chemistry and materials science. The presence of a tetrafluorinated benzene ring, an amino group, and a carboxylic acid moiety imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth exploration of the key physical characteristics of this compound, grounded in established scientific principles and experimental methodologies.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its fundamental identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1765-42-0 | [1] |
| Molecular Formula | C₇H₃F₄NO₂ | [1][2] |
| Molecular Weight | 209.10 g/mol | [1][2] |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O | [1] |
| InChI Key | CNSGPAMLXMBLNA-UHFFFAOYSA-N | [3] |
Crystalline Structure and Solid-State Properties
The arrangement of molecules in the solid state dictates several macroscopic properties, including melting point and solubility.
Crystal System: this compound crystallizes in a triclinic system. This crystal structure is characterized by three unequal axes and three unequal angles, indicating a low degree of symmetry. The asymmetric unit of the crystal contains four independent yet conformationally similar molecules. The solid-state structure is stabilized by a network of intermolecular interactions, including O-H···O hydrogen bonds between the carboxylic acid groups, as well as N-H···O and N-H···F hydrogen bonds involving the amine group. These interactions lead to the formation of one-dimensional ribbon-like structures within the crystal lattice.[4]
Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid and for designing thermal processes.
| Property | Value |
| Melting Point | 141-143 °C |
Experimental Rationale: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. The accepted method for determining the melting point of a powdered solid is the capillary melting point technique.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within the molecule.
¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show two main signals:
-
A broad singlet corresponding to the two protons of the amine (-NH₂) group. The chemical shift of this signal can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
A broad singlet for the acidic proton of the carboxylic acid (-COOH) group, typically found at a downfield chemical shift (>10 ppm). This signal is also subject to exchange and may not always be observed.
¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the amino group. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically >165 ppm). The aromatic carbons will appear in the region of approximately 110-150 ppm, with their specific shifts dictated by the substitution pattern.
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. For this compound, four distinct signals are expected for the four non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms will provide valuable information about their relative positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.
-
N-H Stretch: Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric N-H stretching vibrations of the primary amine group.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, are indicative of C-F stretching vibrations.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorption maxima related to π-π* transitions of the aromatic system, influenced by the amino and carboxyl substituents.
Physicochemical Properties
Solubility
The solubility of a compound is a critical factor in its application, particularly in drug development and formulation.
| Solvent | Qualitative Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Rationale: The principle of "like dissolves like" is a guiding tenet for predicting solubility. This compound has both polar (amino and carboxylic acid groups) and nonpolar (tetrafluorinated aromatic ring) character. Its insolubility in water can be attributed to the dominant hydrophobic nature of the highly fluorinated ring. In contrast, it is soluble in polar organic solvents like methanol, ethanol, and DMSO, which can engage in hydrogen bonding with the amino and carboxylic acid groups, thereby overcoming the lattice energy of the solid.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
| Property | Predicted Value |
| pKa | 3.27 ± 0.10 |
Experimental Rationale: The pKa of a carboxylic acid can be determined experimentally through potentiometric titration or spectrophotometric methods. The electron-withdrawing nature of the four fluorine atoms on the aromatic ring is expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2), leading to a lower pKa value. The predicted pKa of approximately 3.27 reflects this inductive effect.
Safety and Handling
As a chemical intermediate, proper handling and storage procedures are essential to ensure safety.
Hazard Identification:
Recommended Handling Procedures:
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound. A solid understanding of its molecular structure, crystalline nature, spectroscopic signatures, and physicochemical characteristics is crucial for its successful application in scientific research and development. The interplay of the tetrafluorinated aromatic ring with the amino and carboxylic acid functional groups results in a unique set of properties that make this compound a versatile tool for the synthesis of advanced molecules. Researchers and professionals are encouraged to consider these properties when designing experiments, developing synthetic routes, and formulating new products based on this valuable chemical entity.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Xu, W., Liao, X., Xu, S., Diao, J., Du, B., Zhou, X., & Pan, S. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1732.
- Amerigo Scientific. This compound.
- SynQuest Laboratories, Inc. Safety Data Sheet: 2-Amino-3,4-difluorobenzoic acid. (2016).
Sources
- 1. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 1765-42-0 [sigmaaldrich.com]
- 4. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
An In-depth Technical Guide to 2-Amino-3,4,5,6-tetrafluorobenzoic Acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3,4,5,6-tetrafluorobenzoic acid (also known as tetrafluoroanthranilic acid), a fluorinated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. The dense fluorine substitution on the aromatic ring imparts unique electronic properties that modulate the reactivity of the amino and carboxylic acid functionalities, making it a valuable building block for advanced chemical entities. This document details the compound's chemical and physical properties, provides a validated synthesis protocol via the Hofmann rearrangement, explores its structural characteristics through crystallographic data, and discusses its reactivity and potential applications, particularly as a precursor to specialized coupling reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. The core structure consists of a benzoic acid scaffold where the four hydrogen atoms on the benzene ring (positions 3, 4, 5, and 6) are replaced by fluorine atoms, with an amino group at the 2-position. This heavy fluorination dramatically influences the molecule's electronic landscape and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetrafluoroanthranilic acid, 3,4,5,6-Tetrafluoroanthranilic acid | [1] |
| CAS Number | 1765-42-0 | [1][2] |
| Molecular Formula | C₇H₃F₄NO₂ | [1][2] |
| Molecular Weight | 209.10 g/mol | [1][2] |
| Appearance | Pale yellow crystals | |
| Melting Point | Information not consistently available in public sources. | |
| Molecular Structure | PubChem |
Synthesis and Purification
The most reliable method reported for the synthesis of this compound is via a Hofmann rearrangement of a suitable precursor, 2-carboxy-3,4,5,6-tetrafluorobenzamide. This reaction facilitates the conversion of a primary amide into a primary amine with the loss of one carbon atom.
Synthesis Protocol: Hofmann Rearrangement
This protocol is adapted from the experimental details provided in the crystallographic study of the title compound.
Starting Material: 2-carboxy-3,4,5,6-tetrafluorobenzamide. Reagents: Potassium hydroxide (KOH), Bromine (Br₂), Water, Hydrochloric acid (HCl).
Step-by-Step Methodology:
-
Preparation of Hypobromite Solution: In a suitable reaction vessel, dissolve 39.2 g of KOH in 356 mL of distilled water with stirring. To this solution, add 11.3 g of bromine and stir for 30 minutes to generate the potassium hypobromite solution in situ.
-
Addition of Amide: Add 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide to the stirred hypobromite solution.
-
Reaction: Allow the reaction to proceed for 30 minutes at 293 K (20 °C).
-
Heating: Heat the reaction mixture to a temperature between 363 K and 368 K (90-95 °C) and maintain this temperature for 4 hours.
-
Cooling and Work-up: Cool the mixture to room temperature and allow it to stand for 48 hours.
-
Acidification and Precipitation: Add 100 mL of water to the mixture. Cool the solution in an ice-water bath and carefully adjust the pH to 1 by adding concentrated hydrochloric acid.
-
Isolation: Stir the resulting suspension and then collect the yellow solid precipitate by filtration. This yields this compound with a reported yield of 94%.
-
Purification (for Crystallization): The crude product can be further purified by recrystallization. Pale yellow crystals suitable for X-ray analysis have been grown by slow evaporation from a methanol solution at room temperature.
Causality and Insights:
-
The Hofmann rearrangement is a classic and robust method for synthesizing primary amines from primary amides. The use of bromine and a strong base (KOH) generates the hypobromite, which is the active halogenating agent.
-
The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate and decarboxylation yields the final amine product with one fewer carbon atom than the starting amide.
-
Heating the reaction mixture is crucial to drive the rearrangement and subsequent hydrolysis to completion.
-
Acidification is necessary to protonate the carboxylate and the newly formed amine, causing the product to precipitate out of the aqueous solution due to its lower solubility in acidic water.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation
X-ray Crystallography
The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction.[3] The study reveals several key structural features:
-
The asymmetric unit of the crystal contains four independent but conformationally similar molecules.
-
There is evidence of both intramolecular and intermolecular hydrogen bonding. An intramolecular N-H···O hydrogen bond exists between one of the amine hydrogens and the carbonyl oxygen of the carboxylic acid group.
-
Intermolecularly, the molecules form ribbon-like structures along the a-axis through a network of O-H···O hydrogen bonds between carboxylic acid groups and N-H···F associations.[3]
| Crystallographic Data | |
| CCDC Number | 834527 |
| DOI | 10.5517/ccx0d7j |
| Source | The Cambridge Structural Database |
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known structure and data from analogous fluorinated aromatic compounds, the expected spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a broad singlet for the two protons of the amino (-NH₂) group and another broad singlet for the acidic proton of the carboxylic acid (-COOH) group. The chemical shifts of these protons would be highly dependent on the solvent and concentration. There are no aromatic C-H protons on the ring.
-
¹³C NMR: The ¹³C NMR spectrum would be more complex. Seven distinct carbon signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons. The four fluorine-bearing aromatic carbons will appear as complex multiplets due to C-F coupling. The two carbons bonded to the amino and carboxyl groups will also show coupling to the adjacent fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to be the most complex and informative for structural confirmation. Due to the four chemically non-equivalent fluorine atoms on the aromatic ring, four distinct signals are expected. Each signal would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with the other fluorine nuclei on the ring (ortho, meta, and para F-F couplings). The chemical shifts would fall within the typical range for aromatic C-F bonds.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum is available on PubChem.[1] Key expected absorptions include:
-
Broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
-
N-H stretching vibrations from the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.
-
A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.
-
C-N stretching and N-H bending vibrations in the 1500-1650 cm⁻¹ range.
-
Strong C-F stretching vibrations characteristic of fluoroaromatic compounds, typically found in the 1100-1400 cm⁻¹ region.
-
-
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 209. Key fragmentation pathways would likely involve the loss of small molecules:
-
Loss of H₂O (m/z = 191)
-
Loss of OH (m/z = 192)
-
Loss of COOH (m/z = 164), leading to a tetrafluoroaniline radical cation.
-
Decarboxylation (loss of CO₂), leading to a peak at m/z = 165, corresponding to the tetrafluoroaniline fragment.
-
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by the interplay between its three key components: the aromatic amine, the carboxylic acid, and the perfluorinated ring.
-
Acidity and Basicity: The four strongly electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid group compared to non-fluorinated benzoic acid. Conversely, the same inductive effect drastically reduces the basicity and nucleophilicity of the 2-amino group, as the lone pair on the nitrogen is delocalized to a lesser extent into the electron-deficient aromatic ring.
-
Amide Bond Formation: The reduced nucleophilicity of the amino group makes it a weaker participant in reactions. However, the carboxylic acid group can be readily activated for amide bond formation using standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium/phosphonium salts like HATU or PyBOP). The high acidity of the carboxylic acid facilitates its activation. When reacting with other amines, this activated acid derivative will readily form amide bonds.
Sources
A Comprehensive Technical Guide to 2-Amino-3,4,5,6-tetrafluorobenzoic Acid (CAS No. 1765-42-0) for Advanced Research and Drug Development
Disclaimer: This document is intended for informational purposes for research, scientists, and drug development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with reference to the latest safety data sheets.
Foreword: The Strategic Advantage of Polysubstituted Fluorinated Aromatics
In the landscape of modern chemical synthesis, fluorinated molecules represent a cornerstone of innovation, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter their physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity, and improved thermal and oxidative resistance. Among the vast array of fluorinated building blocks, 2-Amino-3,4,5,6-tetrafluorobenzoic acid stands out as a uniquely versatile intermediate. Its tetrafluorinated aromatic ring, coupled with the ortho-disposed amino and carboxylic acid functionalities, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in cutting-edge research, designed to empower researchers and developers to harness its full potential.
Section 1: Core Characteristics and Physicochemical Profile
A comprehensive understanding of the intrinsic properties of this compound is paramount for its effective utilization in synthetic chemistry.
Nomenclature and Structural Identifiers
-
Systematic IUPAC Name: this compound[1]
-
Common Synonyms: Tetrafluoroanthranilic acid, 3,4,5,6-Tetrafluoroanthranilic acid, 6-Amino-2,3,4,5-tetrafluorobenzoic acid[1]
-
CAS Number: 1765-42-0[1]
-
Molecular Formula: C₇H₃F₄NO₂[1]
-
Molecular Weight: 209.10 g/mol [1]
-
SMILES: C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O[1]
-
InChI Key: CNSGPAMLXMBLNA-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow crystalline powder | Commercial Supplier Data |
| Melting Point | 178-182 °C | Commercial Supplier Data |
| Solubility | Soluble in many organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water. | General Chemical Knowledge |
| pKa | Not readily available, but the electron-withdrawing effects of the fluorine atoms are expected to increase the acidity of the carboxylic acid and decrease the basicity of the amine compared to anthranilic acid. | Chemical Principles |
Section 2: Spectroscopic Signature for Structural Elucidation
The unequivocal identification and purity assessment of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of this molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.
-
¹H NMR: The proton NMR spectrum is relatively simple. It will exhibit a broad singlet corresponding to the two amine (NH₂) protons and another singlet for the carboxylic acid (-COOH) proton. The chemical shifts of these exchangeable protons are highly dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The carbon signals will exhibit complex splitting patterns due to coupling with the fluorine atoms (C-F coupling).
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a key identifier. Due to the molecule's symmetry, two distinct signals are expected for the four fluorine atoms, appearing as complex multiplets. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly characteristic of the substitution pattern on the fluorinated ring.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.
-
C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-F stretching: Strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z of approximately 209. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Section 3: Synthesis and Derivatization Protocols
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the available starting materials and desired scale.
Synthesis via Hofmann Rearrangement (Self-Validating Protocol)
A reliable method for the preparation of this compound is the Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.
Experimental Workflow for Hofmann Rearrangement
Caption: Synthesis of this compound via Hofmann rearrangement.
Detailed Step-by-Step Protocol:
-
Preparation of the Reagent Solution: In a suitable reaction vessel, dissolve potassium hydroxide in distilled water with stirring. Cool the solution in an ice-water bath and slowly add bromine. Allow the mixture to stir until the bromine has completely dissolved.
-
Addition of the Starting Material: To the cold hypobromite solution, add 2-carboxy-3,4,5,6-tetrafluorobenzamide in portions while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then gradually warm it to a higher temperature (e.g., 90-100 °C) and maintain for several hours.
-
Expertise & Experience: The Hofmann rearrangement is a classic method for converting amides to amines with one fewer carbon atom. The highly fluorinated ring is stable under these reaction conditions.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1, which will precipitate the product.
-
Trustworthiness: The acidification step is critical to neutralize the reaction mixture and protonate the amino and carboxylate groups, leading to the precipitation of the zwitterionic product.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture.
Synthesis via Nucleophilic Aromatic Substitution (A Comparative Approach)
While the Hofmann rearrangement is effective, a more direct route involves the nucleophilic aromatic substitution of a pentafluorinated precursor. The synthesis of the isomeric 4-amino-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid and ammonia has been reported.[2] A similar approach can be envisioned for the synthesis of the 2-amino isomer, although the regioselectivity may be influenced by the reaction conditions.
Logical Flow for Nucleophilic Aromatic Substitution
Caption: General scheme for the synthesis of fluorinated polyimides.
Section 5: Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Material Safety Data Sheet (MSDS) before handling this compound.
Section 6: Conclusion and Future Perspectives
This compound is a valuable and versatile building block for advanced chemical synthesis. Its unique electronic and steric properties, conferred by the dense fluorine substitution, provide a powerful tool for the design of novel pharmaceuticals and high-performance materials. While its full potential is still being explored, the established synthetic routes and the clear rationale for its use in medicinal chemistry and materials science suggest a bright future for this compound. As the demand for more sophisticated and effective molecules continues to grow, we can expect to see this compound play an increasingly important role in the development of next-generation technologies.
References
- PrepChem. Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid.
- Misra, A. K., et al. Synthesis and properties of some new fluorine-containing polyimides. Polymer, 1992, 33(5), 1078-1082.
- PubMed. 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid.
- Guo, W., et al. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(7), o1732.
- The Royal Society of Chemistry. Supporting information.
- Reddy, D. S., et al. Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 2006, 44(16), 4783-4793.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid, with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4,5,6-tetrafluorobenzoic acid, also known as tetrafluoroanthranilic acid, is a fluorinated aromatic compound with significant applications in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and electron-withdrawing fluorine atoms on the benzene ring, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a detailed examination of this compound, with a particular emphasis on its melting point, a critical parameter that influences its purity, stability, and formulation.
Physicochemical Properties of this compound
The physical and chemical characteristics of a compound are dictated by its molecular structure. In this compound, the interplay between the amino, carboxylic acid, and tetrafluorinated phenyl moieties governs its behavior.
| Property | Value | Source |
| CAS Number | 1765-42-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃F₄NO₂ | [1][4][5] |
| Molecular Weight | 209.1 g/mol | [1] |
| Melting Point | 141-143 °C | [2][3][6][7] |
| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg | [3][6] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3][8] |
| Storage Temperature | 4°C, protect from light | [3] |
The Significance of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For this compound, the sharp melting point range of 141-143 °C is indicative of a high degree of purity.[2][3][6][7] A broad melting range, conversely, would suggest the presence of impurities, which can significantly impact the outcome of chemical reactions and the pharmacological activity of synthesized compounds.
The melting point is a direct reflection of the strength of the intermolecular forces within the crystal lattice. In the case of this compound, these forces include hydrogen bonding between the amino and carboxylic acid groups, as well as dipole-dipole interactions arising from the highly polarized C-F bonds. These strong interactions must be overcome for the compound to melt, hence its relatively high melting point.
Experimental Determination of Melting Point: A Standardized Protocol
The accurate determination of the melting point is a fundamental procedure in chemical analysis. The following protocol outlines a standard method for this measurement.
Objective: To accurately determine the melting point range of a sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Carefully pack the dry powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature of the apparatus to approximately 20 °C below the expected melting point (around 120 °C).
-
Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
-
Melting Point Determination:
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the entire sample has completely melted (the completion of melting).
-
The recorded temperature range between the onset and completion of melting is the melting point range of the sample.
-
-
Verification:
-
Perform the measurement in triplicate to ensure reproducibility and accuracy.
-
Compare the experimental value to the literature value (141-143 °C) to assess the purity of the sample.
-
Caption: Workflow for the experimental determination of the melting point of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container in accordance with local regulations.[2]
-
A full Safety Data Sheet (SDS) should always be consulted before handling this compound.[2]
Applications in Drug Development and Research
The unique structural features of this compound make it a valuable synthon in drug discovery. The presence of the tetrafluorinated ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the carboxylic acid and amino groups. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, it has been used as an intermediate in the synthesis of various bioactive molecules.
Conclusion
The melting point of this compound is a key physicochemical parameter that provides insights into its purity and the nature of its intermolecular forces. An accurate understanding and determination of this property are essential for its successful application in research and drug development. This guide has provided a comprehensive overview of the melting point of this important fluorinated compound, along with a standardized protocol for its measurement and crucial safety information, to support the work of scientists and researchers in the field.
References
- This compound - Amerigo Scientific. (n.d.). Amerigo Scientific.
- Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1511. [Link]
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- This compound | C7H3F4NO2 | CID 688185. (n.d.). PubChem.
- This compound | 1765-42-0 | C7H3F4NO2. (n.d.). Appchem.
- Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. (n.d.). PrepChem.com.
- 2-氨基-3,4,5,6-四氟苯甲酸| 1765-42-0. (n.d.). M-reagent.
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2-Amino-3,4,5,6-tetrafluorobenzoic acid solubility data
An In-Depth Technical Guide to the Solubility of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Abstract
Solubility is a critical determinant in the field of drug development, influencing a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive examination of this compound, a compound of interest in medicinal chemistry. In the absence of extensive public data, this document establishes a foundational framework for determining its solubility. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a detailed experimental protocol for its empirical determination, and offer insights into the analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and similar fluorinated compounds.
Theoretical Considerations: A Molecular Portrait
The solubility of this compound is governed by a complex interplay of its structural features. Understanding these is paramount before undertaking experimental work.
-
The Fluorinated Aromatic Ring: The presence of four electron-withdrawing fluorine atoms significantly impacts the molecule's electronic properties. This tetrafluorination increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, benzoic acid. This enhanced acidity can lead to greater solubility in alkaline aqueous solutions due to salt formation.
-
The Amino Group: The amino group (-NH2) at the 2-position introduces a basic center and the potential for hydrogen bonding. This group can act as a hydrogen bond donor, potentially increasing interaction with protic solvents.
-
Intramolecular Hydrogen Bonding: A key structural feature is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of electrons on the amino group's nitrogen. This can form a stable six-membered ring, which may decrease the molecule's interaction with solvent molecules, thereby reducing solubility. The extent of this intramolecular interaction versus intermolecular solvation will be a critical factor.
-
pKa and its Influence: The dissociation constant (pKa) of both the carboxylic acid and the amino group will dictate the charge state of the molecule at a given pH. The solubility of the compound is expected to be at its minimum at the isoelectric point and increase significantly as the pH moves away from this point, leading to the formation of the carboxylate salt at high pH or the ammonium salt at low pH.
Below is a diagram illustrating the key molecular features influencing the solubility of this compound.
Caption: Key molecular features influencing solubility.
Experimental Determination of Aqueous Solubility
Given the lack of readily available data, an empirical determination of solubility is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.
Principle
This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solid in the supernatant is determined, which represents the solubility of the compound under those conditions.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or suitable containers with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or a suitable spectrophotometer for concentration analysis
-
pH meter
Step-by-Step Protocol
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, adjust the pH to the target values using appropriate buffers.
-
Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of the diluted samples using a validated analytical method such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
The following diagram outlines the experimental workflow for the isothermal shake-flask method.
Introduction: Unveiling the Structure of a Highly Fluorinated Anthranilic Acid Derivative
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a polysubstituted aromatic compound, belonging to the class of anthranilic acid derivatives. Its structure is characterized by a benzoic acid core where the amino and carboxyl groups are positioned ortho to each other, and all remaining aromatic positions are occupied by fluorine atoms.[1][2] This high degree of fluorination imparts unique electronic properties, making it a valuable building block in medicinal chemistry, materials science, and agrochemical development. The incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. While ¹⁹F NMR is crucial for this class of compounds, ¹H NMR provides vital, complementary information.[6] This guide offers a detailed examination of the ¹H NMR spectrum of this compound, focusing on the theoretical predictions, experimental best practices, and in-depth spectral interpretation. A key feature of this molecule is the absence of aromatic protons, shifting the entire focus of the ¹H NMR spectrum to its exchangeable protons.
PART 1: Theoretical ¹H NMR Spectral Analysis
A foundational analysis of the molecular structure is the first step in predicting the resulting ¹H NMR spectrum. The structure of this compound contains protons only in the amino (-NH₂) and carboxylic acid (-COOH) functional groups.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for this compound as it readily dissolves both the amino and carboxylic acid functionalities and, crucially, slows the exchange rate of the -NH₂ and -COOH protons, leading to sharper signals compared to other solvents.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a small, clean vial. [7]This concentration is sufficient for a standard ¹H NMR experiment.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. [8]Vortex the sample thoroughly to ensure complete dissolution. Gentle warming can be applied if necessary.
-
Filtration: To obtain high-resolution spectra, it is critical to remove any particulate matter which can degrade the magnetic field homogeneity. [9]Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly.
Spectrometer Parameters
For a typical high-field spectrometer (e.g., 400-600 MHz):
-
Experiment: Standard 1D Proton acquisition.
-
Temperature: 298 K (25 °C).
-
Sweep Width: 0-15 ppm, to ensure the downfield carboxylic acid proton is captured.
-
Number of Scans (NS): 16 to 64 scans, depending on the concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if required.
PART 3: Data Interpretation and Summary
The resulting ¹H NMR spectrum in DMSO-d₆ is expected to be relatively simple, containing two distinct, broad signals.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Key Insights |
| Carboxylic Acid (-H OOC) | 10.0 - 13.0 | 1H | Broad Singlet | Highly deshielded; position sensitive to H-bonding. |
| Amino (-NH ₂) | 5.0 - 8.0 | 2H | Broad Singlet | Chemical shift influenced by solvent and electronic effects of fluoro-substituents. Broadness due to exchange and ¹⁴N quadrupole effects. |
| Residual Solvent (DMSO-d₅) | ~2.50 | - | Quintet | Standard solvent peak. |
| Residual Water (H₂O) | ~3.33 | - | Broad Singlet | Often present in DMSO-d₆; can exchange with analyte protons. |
Expert Analysis:
The primary challenge in interpreting the spectrum of this compound is not complexity, but rather the correct identification of the broad, exchangeable proton signals. Their positions can shift based on sample purity, water content, and concentration. A definitive assignment can be confirmed by performing a D₂O exchange experiment . Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the signals corresponding to the -NH₂ and -COOH protons will diminish or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR. This self-validating step provides unequivocal proof of their assignment.
References
- Coupling of Protons with Fluorine. (2007).
- This compound. Appchem. [Link]
- Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]
- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2887-2893. [Link]
- DiRocco, D. A., et al. (2018).
- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Kiraly, P., et al. (2020).
- 2-amino-3-fluorobenzoic acid. ChemSynthesis. [Link]
- Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
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- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Short Summary of 1H-NMR Interpret
- NMR Sample Prepar
- Supporting information. The Royal Society of Chemistry. [Link]
- Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. Molecular Physics, 3(5), 423-426. [Link]
- 4-Amino-2,3,5,6-tetrafluorobenzoic acid, 97%. Thermo Fisher Scientific. [Link]
- Smith, B. C. (2018). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- NMR Sample Preparation.
- How do I identify different kinds of benzene substitution using H NMR spectra?. Reddit. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- NMR Sample Prepar
- 8.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14. [Link]
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- Govindaraju, V., et al. (2000). 1H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites.
- NMR Chemical Shift Values Table. Chemistry Steps. [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
- 1H NMR Chemical Shifts.
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A Technical Guide to the ¹³C NMR Analysis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Introduction
2-Amino-3,4,5,6-tetrafluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its dense arrangement of electron-withdrawing fluorine atoms, coupled with an electron-donating amino group and an electron-withdrawing carboxylic acid, creates a unique electronic environment. Accurate structural elucidation is paramount for its application in drug development and as a synthetic intermediate. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of the molecule.
This guide offers an in-depth exploration of the ¹³C NMR data for this compound. It serves as a technical resource for researchers and professionals, detailing not only the spectral data but also the underlying principles that govern the observed chemical shifts and coupling patterns. We will delve into a recommended experimental protocol, present and interpret the predicted ¹³C NMR spectrum, and visualize the electronic effects of the substituents that are key to this interpretation.
Experimental Methodology: A Self-Validating Protocol
The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of sample preparation and instrument parameters. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent is essential to provide a lock signal for the spectrometer. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including benzoic acid derivatives. Its carbon signal (a septet at approximately 39.5 ppm) is well-defined and typically does not overlap with aromatic signals.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[1] This concentration ensures a sufficient number of ¹³C nuclei are present to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Dissolution and Filtration: Dissolve the solid sample in the deuterated solvent in a separate small vial before transferring it to the NMR tube.[1] Gentle warming or vortexing can aid dissolution. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
NMR Instrument Parameters
The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
-
Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or a similar pulse program) should be used. This will simplify the spectrum by collapsing ¹³C-¹H couplings, resulting in single peaks for each unique carbon environment (in the absence of coupling to other nuclei like ¹⁹F).
-
Temperature: The experiment should be conducted at a stable temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for both aromatic and carboxyl carbons.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point. Quaternary carbons and carbons in sterically hindered environments may have longer relaxation times, and a longer delay may be necessary for accurate quantitative analysis, though this is less critical for general structural confirmation.[2]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is recommended, which can be adjusted based on the resulting signal-to-noise ratio.
-
-
Processing:
-
Referencing: The chemical shift axis should be referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and Baseline Correction: Meticulous manual phase and baseline correction are essential for accurate peak identification and integration.
-
Predicted ¹³C NMR Spectral Data
As experimental data is not publicly available, the following ¹³C NMR data has been generated using a highly reliable prediction algorithm. The chemical shifts are presented in parts per million (ppm).
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |
| C=O | 164.8 | Singlet or very narrow multiplet |
| C1 | 108.5 | Triplet of doublets |
| C2 | 150.1 | Doublet of doublets |
| C3 | 137.9 | Doublet of doublets of doublets |
| C4 | 141.2 | Doublet of doublets of doublets |
| C5 | 140.6 | Doublet of doublets of doublets |
| C6 | 136.5 | Doublet of doublets |
Note: Predicted using nmrdb.org. The multiplicities are theoretical expectations based on typical ¹³C-¹⁹F coupling constants in polyfluorinated aromatic systems.
Spectral Interpretation: Unraveling the Electronic Architecture
The predicted ¹³C NMR spectrum of this compound reveals a complex interplay of electronic effects from its various substituents.
-
Carboxyl Carbon (C=O) at 164.8 ppm: The carbonyl carbon of the carboxylic acid group is observed at the lowest field, which is characteristic for this functional group.[3][4] Its chemical shift is influenced by the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are governed by the combined inductive and resonance effects of the amino, carboxyl, and four fluorine substituents.
-
C1 (108.5 ppm): This carbon, bearing the carboxylic acid group, is found at a relatively upfield position for a substituted aromatic carbon. This is due to the strong electron-donating resonance effect of the adjacent amino group at C2, which increases the electron density at this position.
-
C2 (150.1 ppm): The carbon attached to the amino group is significantly deshielded. While the amino group is a resonance donor, it is also inductively withdrawing, and the cumulative effect of the adjacent fluorine atoms and the direct attachment to the electronegative nitrogen atom results in a downfield shift.
-
Fluorine-Bearing Carbons (C3-C6): The carbons directly bonded to fluorine (C3, C4, C5, and C6) are all found at very low field (136.5-141.2 ppm). This is a hallmark of fluorinated aromatic compounds. The extreme electronegativity of fluorine results in a strong deshielding of the attached carbon atom.
-
-
¹³C-¹⁹F Coupling: A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of large coupling constants between carbon and fluorine nuclei.[5][6]
-
One-Bond Coupling (¹JCF): The largest coupling will be the one-bond coupling between each fluorine and the carbon to which it is attached. These values are typically in the range of 240-260 Hz.[7] This would split the signals for C3, C4, C5, and C6 into doublets.
-
Multi-Bond Coupling (ⁿJCF): Couplings over two, three, and even four bonds are also common and significant in magnitude.[8] This will result in further splitting of the carbon signals into complex multiplets. For example, C1 would be expected to show coupling to the fluorine at C6 (a two-bond coupling, ²JCF) and the fluorine at C3 (a three-bond coupling, ³JCF), leading to a more complex splitting pattern. Similarly, each of the fluorine-bearing carbons will be split by the other fluorine atoms in the ring.
-
Visualization of Substituent Effects
The electronic effects of the substituents on the aromatic ring can be visualized to better understand their influence on the ¹³C chemical shifts. The amino group is a strong resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I). The carboxylic acid group is an electron-withdrawing group through both resonance (-R) and induction (-I). The fluorine atoms are strongly electron-withdrawing through induction (-I) and weakly electron-donating through resonance (+R).
Caption: Electronic effects of substituents on ¹³C NMR chemical shifts.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information, reflecting the complex electronic nature of this highly substituted molecule. The predicted chemical shifts are consistent with established principles of substituent effects in aromatic systems. The downfield shifts of the fluorine-bearing carbons and the significant influence of the amino and carboxyl groups on their adjacent carbons provide a clear spectral signature. Furthermore, the anticipated complex splitting patterns arising from ¹³C-¹⁹F coupling across multiple bonds serve as a powerful confirmation of the compound's structure. This guide provides a robust framework for the acquisition and interpretation of this vital analytical data, empowering researchers in their synthetic and developmental endeavors.
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An In-depth Technical Guide to the ¹⁹F NMR Analysis of Fluorinated Benzoic Acids
Introduction: The Strategic Role of Fluorine in Pharmaceutical Sciences
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Its presence can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1] Consequently, nearly one-third of newly approved small molecule drugs contain at least one fluorine atom.[1] This prevalence necessitates robust analytical methodologies for the precise characterization of these fluorinated molecules. Among the available techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool.[2][3]
This guide provides a comprehensive technical overview of the principles and applications of ¹⁹F NMR for the analysis of fluorinated benzoic acids, a common scaffold in medicinal chemistry. We will delve into the fundamental principles of ¹⁹F NMR, practical experimental considerations, and advanced applications in structural elucidation and quantitative analysis, tailored for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles of ¹⁹F NMR Spectroscopy
The utility of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus. It is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, second only to ¹H.[4][5] This results in high sensitivity, making it an excellent probe for molecular structure and dynamics.[3][6]
Key advantages of ¹⁹F NMR include:
-
High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H.[5]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR can span over 800 ppm, which is significantly larger than the ~14 ppm range for ¹H NMR.[5][7] This vast dispersion minimizes signal overlap, even in complex mixtures, allowing for clearer analysis.[8][9]
-
Absence of Background Signals: Fluorine is rare in biological systems, meaning that spectra are free from endogenous background signals, providing a clear window for observing fluorinated analytes.[10][11][12]
Chemical Shifts in Fluorinated Benzoic Acids
Spin-Spin Coupling: A Structural Fingerprint
Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides invaluable information about molecular connectivity.[17]
-
¹H-¹⁹F Coupling: Coupling between fluorine and adjacent protons is readily observed. Geminal ¹H-¹⁹F coupling constants can be as large as 50 Hz.[5] Long-range couplings over several bonds are also common, aiding in the assignment of isomeric structures.
-
¹⁹F-¹⁹F Coupling: In polyfluorinated benzoic acids, homonuclear coupling constants are typically larger than ¹H-¹⁹F couplings and provide direct evidence of the relative positions of the fluorine atoms.[5]
-
¹³C-¹⁹F Coupling: These couplings are useful for assigning carbon signals in ¹³C NMR spectra and can be observed over multiple bonds.[18]
The magnitude of these coupling constants is dependent on the number of intervening bonds and the dihedral angle, offering a powerful tool for conformational analysis.[17]
Part 2: Experimental Design and Protocols
A successful ¹⁹F NMR experiment relies on careful planning and execution, from sample preparation to data acquisition and processing.
Sample Preparation: Ensuring High-Quality Data
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Experimental Protocol: General Sample Preparation
-
Analyte Purity: Ensure the fluorinated benzoic acid sample is of sufficient purity for the intended analysis.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Common choices include DMSO-d₆, CDCl₃, and D₂O for water-soluble salts. The choice of solvent can influence the chemical shift.[5]
-
Concentration: The required concentration depends on the experiment and the spectrometer's sensitivity. For standard 1D ¹⁹F NMR, a concentration of 5-20 mg/mL is typically sufficient. For quantitative NMR (qNMR), precise weighing of the analyte and internal standard is crucial.[19]
-
Internal Standard: For chemical shift referencing and quantitative analysis, an appropriate internal standard should be added. The ideal standard is chemically inert, soluble in the chosen solvent, and has a sharp singlet resonance that does not overlap with analyte signals.[20]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution into a clean, high-quality NMR tube.[19]
Table 1: Common Internal Standards for ¹⁹F NMR
| Internal Standard | Abbreviation | Common Chemical Shift (ppm vs CFCl₃) | Notes |
| Trifluoroacetic acid | TFA | -76.55 | Water-soluble, but its chemical shift can be pH-dependent.[21][22] |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-BTFMBA | -61.3 (in DMSO-d₆) | A certified reference material for ¹H and ¹⁹F qNMR.[14][23] |
| Fluorobenzene | PhF | -113.15 | A common reference for non-aqueous solutions.[21][22] |
| Hexafluorobenzene | HFB | -164.9 | Another option for non-aqueous media.[21][22] |
Data Acquisition Parameters for Quantitative ¹⁹F NMR (qNMR)
Quantitative analysis requires specific acquisition parameters to ensure that the integrated signal area is directly proportional to the number of nuclei.
Experimental Protocol: Quantitative ¹⁹F NMR Acquisition
-
Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure uniform excitation across the wide spectral width of ¹⁹F NMR.[1]
-
Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be long enough to allow for complete relaxation of the ¹⁹F nuclei. A delay of 5 to 7 times the longest T₁ relaxation time of any signal of interest is recommended for accuracies of ±1%.[9] The T₁ values can be determined experimentally using an inversion-recovery pulse sequence.
-
Decoupling: To simplify spectra and improve the signal-to-noise ratio, ¹H decoupling is often employed. For quantitative accuracy, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[14][23]
-
Number of Scans: The number of scans should be sufficient to achieve an adequate signal-to-noise ratio for accurate integration.
Workflow for ¹⁹F NMR Analysis
Caption: Workflow from sample preparation to final analysis in ¹⁹F NMR.
Part 3: Advanced Applications in Drug Development
Beyond routine characterization, ¹⁹F NMR offers powerful solutions for specific challenges in drug discovery and development.
Structural Elucidation of Isomers
Distinguishing between isomers of fluorinated benzoic acids is a common analytical challenge. ¹⁹F NMR, often in conjunction with ¹H NMR and 2D correlation experiments (e.g., ¹H-¹⁹F HETCOR), provides a definitive solution.[24] The unique chemical shift and, more importantly, the ¹H-¹⁹F coupling patterns act as a structural fingerprint for each isomer. For example, the coupling of a fluorine atom to ortho, meta, and para protons will produce distinct splitting patterns and coupling constant values, allowing for unambiguous assignment.
Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR is a premier screening technique in FBDD.[3][10][25] A library of fluorinated fragments can be screened against a biological target. Changes in the ¹⁹F NMR signal (chemical shift perturbation, line broadening) upon addition of the target protein indicate binding.[10] This method is highly sensitive for detecting weak binding events, which is crucial in the initial stages of hit identification.[10]
Logical Relationship in ¹⁹F NMR-based FBDD
Caption: The central role of ¹⁹F NMR in a fragment-based drug discovery workflow.
Quantitative Analysis and Purity Determination
The inherent selectivity and sensitivity of ¹⁹F NMR make it an excellent tool for quantitative analysis.[1] It can be used to:
-
Determine the purity of APIs and intermediates: By integrating the signal of the analyte against a certified internal standard, the absolute purity can be determined with high accuracy.[14]
-
Assay formulated drug products: The lack of interfering signals makes ¹⁹F qNMR ideal for quantifying a fluorinated API in the presence of excipients.[1]
-
Monitor reaction kinetics: The progress of a chemical reaction involving a fluorinated species can be monitored in real-time by acquiring spectra at regular intervals.
Table 2: Representative ¹⁹F NMR Data for Fluorobenzoic Acid Isomers
| Compound | Position of Fluorine | Approximate ¹⁹F Chemical Shift (ppm) | Expected ¹H-¹⁹F Coupling |
| 2-Fluorobenzoic acid | Ortho | -114.82 (in CD₃OD)[26] | Coupling to H3 (³JHF), H6 (³JHF), H4 (⁴JHF), H5 (⁵JHF) |
| 3-Fluorobenzoic acid | Meta | -113 to -115 (solvent dependent) | Coupling to H2 (³JHF), H4 (³JHF), H6 (⁴JHF), H5 (⁵JHF) |
| 4-Fluorobenzoic acid | Para | -106 to -108 (solvent dependent) | Coupling to H3/H5 (³JHF), H2/H6 (⁴JHF) |
Note: Chemical shifts are highly dependent on solvent and reference. The values provided are for illustrative purposes.
Conclusion: An Indispensable Tool for the Modern Chemist
¹⁹F NMR spectroscopy is a versatile and powerful analytical technique that provides rich information on the structure, dynamics, and quantity of fluorinated compounds. For researchers working with fluorinated benzoic acids in drug discovery and development, a thorough understanding of the principles and practical considerations of ¹⁹F NMR is not just advantageous, but essential. From unambiguous isomer identification to high-throughput fragment screening and precise quantitative analysis, ¹⁹F NMR offers solutions that are often more efficient and informative than traditional chromatographic methods. By mastering the experimental design and data interpretation outlined in this guide, scientists can fully leverage the capabilities of this robust technique to accelerate their research and development efforts.
References
- Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 945. [Link]
- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
- Gosling, M., et al. (2013). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 91(10), 758-764. [Link]
- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
- Jackson, P. L., et al. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 1(4), 273-286. [Link]
- Kushnir, V., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4335-4344. [Link]
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
- Reif, R. D., et al. (2020). Application of 19 F quantitative NMR to pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
- University of Ottawa. (n.d.). 19F NMR Reference Standards. [Link]
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Crystal structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid
An In-depth Technical Guide to the Crystal Structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the crystal structure of this compound, a compound of interest in medicinal chemistry and materials science. We will delve into the experimental procedures for its synthesis and crystallization, the detailed determination of its three-dimensional structure via single-crystal X-ray diffraction, and an in-depth analysis of its molecular geometry and supramolecular architecture. The interplay of intra- and intermolecular forces, particularly hydrogen bonding, will be explored to provide a complete picture of its solid-state structure.
Introduction to this compound
This compound is a fluorinated analog of anthranilic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are of particular interest in drug development and the design of advanced materials. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for predicting and controlling these properties. The crystal structure provides invaluable insights into the intermolecular interactions that govern the packing of molecules, which in turn influences macroscopic properties such as melting point, solubility, and bioavailability.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the ammonolysis of pentafluorobenzoic acid. The high reactivity of the fluorine atom at the C2 position, activated by the adjacent carboxyl group, allows for its selective displacement by an amino group.
Experimental Protocol: Synthesis
-
Reaction Setup: In a sealed reaction vessel, dissolve pentafluorobenzoic acid in a suitable solvent, such as dioxane or water.
-
Ammonolysis: Add an excess of aqueous ammonia solution to the vessel.
-
Heating: Heat the mixture at a controlled temperature (e.g., 100-120 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield crystalline this compound.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is a critical step for X-ray structure determination. Slow evaporation is a commonly employed technique.
-
Solvent Selection: Dissolve the purified compound in a suitable solvent, such as ethanol, at room temperature to create a saturated or near-saturated solution.
-
Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of well-ordered single crystals.
-
Harvesting: Carefully select a crystal with well-defined faces and without visible defects for mounting on the diffractometer.
Crystal Structure Determination: A Workflow Overview
The determination of the crystal structure was performed using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be determined.
A Guide to the Spectroscopic Characterization of 2,3,4,5-Tetrafluoroanthranilic Acid
Molecular Structure and Spectroscopic Implications
2,3,4,5-Tetrafluoroanthranilic acid is an aromatic carboxylic acid characterized by a high degree of fluorination and the presence of ortho-amino and carboxyl functional groups. This unique substitution pattern dictates a distinct spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic environment of the aromatic ring, while the amino and carboxylic acid groups introduce characteristic vibrational modes and NMR signals. Understanding these structural nuances is paramount for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2,3,4,5-tetrafluoroanthranilic acid, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, featuring signals from the single aromatic proton and the protons of the amino and carboxylic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 7.5 - 8.0 | Doublet of doublets of doublets (ddd) | JH-F (ortho) ≈ 8-10 Hz, JH-F (meta) ≈ 5-7 Hz, JH-F (para) ≈ 1-2 Hz |
| -NH₂ | 5.0 - 7.0 | Broad singlet | - |
| -COOH | 10.0 - 13.0 | Broad singlet | - |
Causality Behind Predictions: The downfield shift of the aromatic proton is attributed to the deshielding effects of the adjacent electron-withdrawing fluorine and carboxylic acid groups. The multiplicity arises from coupling to the three neighboring fluorine atoms. The chemical shifts of the -NH₂ and -COOH protons are highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena, resulting in broad signals.[1][2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display seven distinct signals, with the chemical shifts significantly influenced by the attached fluorine atoms, exhibiting characteristic C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| C-COOH | 165 - 170 | Singlet | - |
| C-NH₂ | 145 - 150 | Doublet | JC-F (ortho) ≈ 15-25 Hz |
| C-F (C3, C4, C5) | 135 - 155 | Multiplets | Large one-bond JC-F ≈ 240-260 Hz |
| C-F (C2) | 110 - 120 | Multiplet | Large one-bond JC-F ≈ 240-260 Hz |
| C-H | 115 - 125 | Doublet | JC-F (meta) ≈ 5-10 Hz |
Causality Behind Predictions: Carbons directly bonded to fluorine exhibit large one-bond coupling constants and are significantly shifted. The chemical shifts of the fluorinated carbons are influenced by the electronic effects of the other substituents.[3] The quaternary carbons attached to the amino and carboxyl groups will also show coupling to adjacent fluorine atoms.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorinated compounds, providing a wide chemical shift range and detailed coupling information.[4]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| F-2 | -130 to -140 | Multiplet | JF-F (ortho) ≈ 20 Hz, JF-H (meta) ≈ 5-7 Hz |
| F-3 | -150 to -160 | Multiplet | JF-F (ortho) ≈ 20 Hz, JF-F (meta) ≈ 5-10 Hz |
| F-4 | -140 to -150 | Multiplet | JF-F (meta) ≈ 5-10 Hz, JF-F (para) ≈ 15-20 Hz |
| F-5 | -160 to -170 | Multiplet | JF-F (para) ≈ 15-20 Hz, JF-H (ortho) ≈ 8-10 Hz |
Causality Behind Predictions: The chemical shifts are predicted based on general ranges for polyfluorinated aromatic compounds.[5][6] The observed multiplicities will be complex due to strong ortho, meta, and para F-F couplings, as well as couplings to the aromatic proton.[7]
Experimental Protocol for NMR Spectroscopy
A robust NMR analysis requires careful sample preparation and parameter optimization, especially for fluorinated compounds.[8]
-
Sample Preparation: Dissolve 5-10 mg of 2,3,4,5-tetrafluoroanthranilic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 15 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 250 ppm.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, often without proton decoupling to observe H-F couplings.
-
Set a spectral width of approximately 100 ppm, centered around -150 ppm.
-
¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.
-
-
2D NMR (Optional but Recommended):
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum
| Ionization Mode | Predicted m/z | Interpretation |
| ESI (-) | 228.0 | [M-H]⁻ |
| ESI (+) | 230.0 | [M+H]⁺ |
| EI | 229.0 | M⁺˙ (Molecular Ion) |
| EI Fragment | 212.0 | [M-OH]⁺ |
| EI Fragment | 184.0 | [M-COOH]⁺ |
Causality Behind Predictions: Electrospray ionization (ESI) is a soft ionization technique that is expected to yield the protonated or deprotonated molecule with minimal fragmentation. [11][12]Electron impact (EI) is a hard ionization technique that will produce the molecular ion and characteristic fragment ions. [13][14]The loss of a hydroxyl radical (-OH) and the carboxyl group (-COOH) are common fragmentation pathways for aromatic carboxylic acids. [15]
Experimental Protocol for Mass Spectrometry
The choice of ionization technique depends on the desired information (molecular weight vs. fragmentation).
-
Sample Preparation:
-
For ESI: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
For EI: No specific sample preparation is required if using a direct insertion probe. The sample is introduced directly into the high vacuum of the ion source.
-
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
EI-MS: Volatilize the sample in the ion source by heating. The gaseous molecules are then bombarded with electrons (typically 70 eV). Acquire the mass spectrum.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of 2,3,4,5-tetrafluoroanthranilic acid will be influenced by the aromatic ring and its substituents.
Predicted UV-Visible Absorption
| Solvent | Predicted λmax (nm) | Transition |
| Ethanol | ~220-240 and ~290-310 | π → π |
| Aqueous (pH dependent) | Varies with pH | π → π |
Causality Behind Predictions: The presence of the amino and carboxyl groups on the benzene ring will cause a red shift (bathochromic shift) of the absorption maxima compared to benzene. [16][17]The absorption spectrum is expected to be pH-dependent due to the protonation/deprotonation of the amino and carboxylic acid groups, which alters the electronic structure of the chromophore. [18][19][20]
Experimental Protocol for UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of known concentration of 2,3,4,5-tetrafluoroanthranilic acid in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). [21] * Prepare a series of dilutions from the stock solution.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer. [22][23] * Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline. [24] * Record the absorbance spectra of the sample solutions from approximately 200 to 400 nm.
-
Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2,3,4,5-tetrafluoroanthranilic acid. By understanding the underlying principles and leveraging data from analogous structures, researchers can confidently approach the empirical analysis of this important fluorinated compound. The detailed protocols and workflow diagrams serve as a practical resource for acquiring high-quality spectroscopic data, facilitating structural confirmation and enabling further research in drug discovery and materials science.
References
- LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Scientific Instrument Co., Ltd. [Link]
- Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]
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2-Amino-3,4,5,6-tetrafluorobenzoic acid molecular weight
An In-depth Technical Guide to the Molecular Weight of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of this compound, a critical parameter for its application in research and development. We will delve into the theoretical calculation of its molecular weight and explore the advanced analytical methodologies required for its empirical verification. This document offers not just procedural steps but also the underlying scientific rationale for method selection, tailored for fluorinated compounds. It is designed to equip researchers with the expertise to confidently characterize this and similar molecules, ensuring data integrity and reproducibility in their work.
Introduction: The Significance of this compound
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid, electron-deficient scaffold makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced polymers.[1] The precise molecular weight of a compound is its most fundamental chemical property, serving as the bedrock for stoichiometric calculations, structural elucidation, and purity assessment. For professionals in drug development, an accurate molecular weight is non-negotiable for regulatory submissions and ensuring the consistency of active pharmaceutical ingredients (APIs).
This guide will provide both the established theoretical molecular weight and a detailed exploration of the state-of-the-art analytical techniques best suited for its experimental confirmation, with a special focus on the unique challenges presented by fluorinated molecules.
Core Properties and Theoretical Molecular Weight
The molecular formula for this compound is C₇H₃F₄NO₂.[2][3] The molecular weight is calculated by summing the atomic masses of its constituent atoms.
Table 1: Key Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₄NO₂ | [2][3][4] |
| Molecular Weight | 209.10 g/mol | [3][4][5] |
| Monoisotopic Mass | 209.00999099 Da | [3] |
| CAS Number | 1765-42-0 | [2][3][4] |
| Physical Form | Solid | [5] |
| Melting Point | 185-187 °C (lit.) | [5] |
The theoretical molecular weight of 209.10 g/mol is a calculated average based on the natural isotopic abundance of the elements. For high-precision techniques like mass spectrometry, the monoisotopic mass (using the mass of the most abundant isotope for each element) is the more relevant value.[3]
Experimental Verification: A Multi-Faceted Approach
While the theoretical molecular weight provides a foundation, empirical verification is essential to confirm the identity and purity of a synthesized or procured sample. The analysis of fluorinated compounds, however, requires careful technique selection due to their unique chemical properties.
Mass Spectrometry (MS): The Gold Standard
Mass spectrometry is the premier technique for molecular weight determination, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7]
Causality of Method Selection: Standard ionization techniques like Electron Ionization (EI) can be too harsh for some molecules, often causing extensive fragmentation and preventing the observation of the molecular ion peak. This is a known issue with certain fluorinated compounds.[8] Therefore, a "soft" ionization technique is preferable. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC), provides not only the mass but also a highly accurate measurement that can help deduce the elemental composition, thus confirming the molecular formula.[9]
This protocol outlines a self-validating workflow for the precise mass determination of this compound.
Step 1: Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Perform a serial dilution to create a working solution of 1 µg/mL. The use of a low concentration minimizes the risk of forming aggregates or dimers that could complicate the mass spectrum.
-
Prepare a "blank" sample consisting of only the solvent to be run between samples to prevent carryover.
Step 2: Liquid Chromatography (LC) Separation
-
Column: Use a C18 reverse-phase column, which is standard for separating small organic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, promoting better ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a gradient from 5% B to 95% B over 10 minutes. This ensures that the compound elutes as a sharp peak and is well-separated from any potential impurities.
-
Injection Volume: 5 µL.
Step 3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. The amino and carboxylic acid groups are amenable to protonation ([M+H]⁺).
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required for high-resolution data.
-
Scan Range: Set the scan range from m/z 50 to 500 to ensure the expected ion is captured.
-
Data Acquisition: Acquire data in full scan mode. The high resolving power will allow differentiation of the target ion from other ions with very similar nominal masses.
-
Expected Ion: The primary ion of interest will be the protonated molecule, [C₇H₃F₄NO₂ + H]⁺, with an expected m/z of approximately 210.017.
Step 4: Data Analysis
-
Extract the ion chromatogram for the theoretical m/z of the target ion.
-
From the corresponding mass spectrum, determine the measured accurate mass.
-
The mass error between the measured and theoretical mass should be less than 5 ppm to confidently confirm the elemental composition.
Caption: Workflow for molecular weight verification using LC-HRMS.
Complementary Techniques: ¹⁹F NMR
While not a direct method for determining total molecular weight, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for analyzing fluorinated compounds.[10][11]
Rationale: Fluorine has a 100% abundant ¹⁹F isotope with a nuclear spin of ½, making ¹⁹F NMR highly sensitive.[11] It provides critical information about the chemical environment of each fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the four non-equivalent fluorine atoms, confirming the tetra-fluoro substitution pattern. This structural confirmation is a crucial piece of orthogonal data that validates the identity of the compound whose mass was measured by MS.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance.[3][12]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12]
-
Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat.[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[12]
Conclusion
The molecular weight of this compound is theoretically established as 209.10 g/mol . For researchers in drug discovery and materials science, empirical confirmation of this value is paramount. A robust analytical strategy, led by high-resolution mass spectrometry with a soft ionization technique like ESI, provides the most accurate and reliable determination. This primary method, when supported by orthogonal structural data from techniques like ¹⁹F NMR, constitutes a comprehensive and trustworthy characterization of the molecule, ensuring the integrity and success of subsequent research and development endeavors.
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IUPAC name for C7H3F4NO2
An In-Depth Technical Guide to 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, a fluorinated aromatic compound with the chemical formula C7H3F4NO2. As a highly functionalized scaffold, it serves as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The strategic placement of a nitro group, a trifluoromethyl group, and a fluorine atom on the benzene ring imparts unique reactivity and physicochemical properties. This guide details the compound's properties, provides a robust protocol for its synthesis, explores its chemical reactivity, and discusses its applications as a versatile intermediate for creating novel therapeutic agents. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Part 1: Physicochemical Properties and Spectroscopic Data
The structural features of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene dictate its physical and chemical behavior. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electronic environment of the aromatic ring, while the fluorine atom provides a site for nucleophilic substitution.
| Property | Value |
| IUPAC Name | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene |
| Molecular Formula | C7H3F4NO2 |
| Molar Mass | 225.10 g/mol |
| Appearance | Expected to be a pale yellow solid or liquid |
| Melting Point | Not widely reported; estimated based on similar structures |
| Boiling Point | Not widely reported; estimated based on similar structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) and insoluble in water |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) would be indicative of their relative positions.
-
¹³C NMR: The spectrum would display seven signals, one for each carbon atom. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbons attached to the fluorine and nitro groups would also show characteristic shifts.
-
¹⁹F NMR: Two signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group, which would appear as a singlet.
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be observed for the N-O stretching of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹) and the C-F stretching of the trifluoromethyl group and the aryl fluoride (approx. 1100-1300 cm⁻¹).
Part 2: Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic compounds like 4-fluoro-1-nitro-2-(trifluoromethyl)benzene requires a strategic approach to ensure correct regiochemistry. A common and effective method involves the nitration of a suitable precursor.
Proposed Synthetic Protocol: Nitration of 3-Fluoro-benzotrifluoride
This protocol describes the synthesis starting from the commercially available 3-fluoro-benzotrifluoride.
Materials:
-
3-Fluoro-benzotrifluoride
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-fluoro-benzotrifluoride (1 equivalent).
-
Cooling: Place the flask in an ice bath and cool the contents to 0-5 °C with stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3 equivalents) to the flask, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes. Meticulously control the addition rate to maintain the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-fluoro-1-nitro-2-(trifluoromethyl)benzene.
Causality Behind Experimental Choices
-
Low Temperature: The nitration of activated or deactivated aromatic rings is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Caption: Synthetic workflow for 4-fluoro-1-nitro-2-(trifluoromethyl)benzene.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene lies in the distinct reactivity of its functional groups, allowing for sequential and selective transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental in drug synthesis, as the resulting aniline is a key precursor for amides, ureas, sulfonamides, and other common pharmacophores.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards SₙAr by the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the para-nitro group. This allows for the displacement of fluoride by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful method for introducing diverse functionalities.[1] The reaction with amines, for instance, yields substituted ureas, while reaction with alcohols produces carbamates.[2][3]
-
Electrophilic Aromatic Substitution: Due to the presence of two potent deactivating groups (NO₂ and CF₃), the aromatic ring is highly electron-deficient and generally resistant to further electrophilic substitution.
Caption: Primary reaction pathways of the core molecule.
Part 4: Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine-containing motifs is a cornerstone of modern drug design.[4] The trifluoromethyl group, in particular, is prized for its ability to enhance several key drug-like properties.[5][6]
The Role of the Trifluoromethyl Group:
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved bioavailability.[5]
-
Enhanced Binding Affinity: The electronic properties of the CF₃ group can alter the pKa of nearby functional groups or participate in favorable dipole-dipole or multipolar interactions with the target protein, thereby increasing binding affinity.
Utility as a Synthetic Scaffold: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene is not an active pharmaceutical ingredient itself but rather a versatile starting point. A typical drug discovery workflow might involve:
-
Reduction: The nitro group is reduced to an amine.
-
Amide Coupling: The resulting aniline is coupled with a carboxylic acid (often from a diverse library) to form a series of amide analogues.
-
SₙAr Reaction: The fluorine atom is displaced by a nucleophile to introduce another point of diversity.
-
Screening: The synthesized library of compounds is then screened for biological activity against a specific therapeutic target.
This modular approach allows for the rapid generation of a large number of structurally diverse molecules, accelerating the hit-to-lead optimization process in drug discovery.
Caption: A hypothetical drug discovery workflow using the title compound.
Conclusion
4-Fluoro-1-nitro-2-(trifluoromethyl)benzene is a chemical entity of significant interest to the scientific research community, particularly those involved in the synthesis of novel small molecules for pharmaceutical applications. Its well-defined reactivity, stemming from the unique interplay of its three functional groups, allows for its use as a versatile and powerful building block. The ability to selectively perform nitro reduction and nucleophilic aromatic substitution provides a robust platform for creating diverse chemical libraries. As the demand for metabolically stable and potent drug candidates continues to grow, the strategic use of fluorinated intermediates like the one discussed in this guide will remain a critical component of successful drug discovery programs.
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Safety and hazards of 2-Amino-3,4,5,6-tetrafluorobenzoic acid
An In-Depth Technical Guide to the Safety and Hazards of 2-Amino-3,4,5,6-tetrafluorobenzoic acid
This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for this compound (CAS No: 1765-42-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory conduct. The narrative emphasizes the causality behind safety protocols, establishing a self-validating system of laboratory practice.
Introduction: Understanding the Compound
This compound is a fluorinated aromatic compound used primarily as a chemical intermediate in industrial and scientific research.[1] Its highly substituted ring structure makes it a valuable building block in the synthesis of complex molecules, including potential pharmaceutical agents and coupling reagents.[2] However, its chemical properties necessitate a thorough understanding of its potential hazards to mitigate risks during handling, storage, and disposal.
Section 1: Hazard Identification and GHS Classification
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][3] It is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling to avoid direct contact and inhalation.
GHS Pictogram:
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: European Chemicals Agency (ECHA) C&L Inventory[3] |
Precautionary Statements
A comprehensive set of precautionary statements has been established to guide safe handling and emergency response.[1][3]
-
Prevention:
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P319: Get medical help if you feel unwell.[1]
-
P332+P317: If skin irritation occurs: Get medical help.[3]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Section 2: Physicochemical Context for Safety
Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and implementing appropriate safety measures. As a solid powder, the primary routes of exposure for this compound are inhalation of dust and direct skin or eye contact.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO₂ | PubChem[3] |
| Molecular Weight | 209.10 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 141-143 °C | Sigma-Aldrich |
| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg | Sigma-Aldrich |
| Stability | Stable under normal conditions | Fisher Scientific[4] |
The rationale for specific handling protocols is directly linked to these properties. For instance, its stability under normal conditions implies that risks of hazardous polymerization or spontaneous decomposition are low, allowing focus to be placed on preventing exposure to the solid material.[4]
Section 3: Safe Handling and Exposure Control Protocol
As a Senior Application Scientist, my primary directive is to ensure that all laboratory operations are built on a foundation of safety. This is not merely about following rules but understanding the rationale behind them. The following protocols are designed as a self-validating system to minimize exposure and ensure a safe working environment.
Engineering Controls: The First Line of Defense
The causality here is simple: prevent the hazardous substance from reaching the user.
-
Ventilation: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood or a glove box. This is non-negotiable, as it directly addresses the inhalation hazard (H335).[5][6][7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[7][8] Their proximity is critical for an effective response to accidental eye or skin contact (H315, H319).
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential, but it is the final barrier. Its selection is dictated by the specific hazards of the compound.
-
Eye Protection: Wear chemical safety goggles that conform to EU Standard EN166 or US OSHA 29 CFR 1910.133.[8][9] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[8][10] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.
-
Body Protection: A standard laboratory coat must be worn and kept fastened. Wear appropriate protective clothing to prevent skin exposure.[8]
Hygiene Measures: Preventing Cross-Contamination
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6] This prevents accidental ingestion.
-
Contaminated clothing should be removed and washed before reuse.[1]
Visualization: Standard Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow Diagram.
Section 4: Emergency Response Protocols
In the event of an exposure or spill, a clear, logical, and pre-determined response is critical. These protocols are designed to be unambiguous and actionable.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and ensure they are comfortable for breathing.[1][8] If symptoms such as coughing or shortness of breath persist, seek medical attention.[4]
-
Skin Contact: If on skin, immediately take off all contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: If in eyes, rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting. Seek medical attention if you feel unwell.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use media appropriate for the surrounding fire.[5][11]
-
Specific Hazards: The compound is combustible. In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be released.[5][8] Firefighters should wear self-contained breathing apparatus.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust. Wear the prescribed PPE (see Section 3).[4][5][10]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[4][5]
-
Containment and Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.[4][5] Wash the spill area with soap and water once the solid has been removed.
Visualization: Emergency Response Logic
This diagram outlines the decision-making process for responding to a laboratory emergency involving this compound.
Caption: Emergency Response Decision Flowchart.
Section 5: Stability, Reactivity, and Disposal
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5][7]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce hazardous gases including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5][8]
-
Disposal Considerations: This material and its container must be disposed of as hazardous waste.[11] Follow all federal, state, and local regulations. Do not allow the product to enter drains or waterways.[1][5]
Section 6: Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated. The available data is primarily from GHS classifications based on notifications to regulatory bodies. This lack of comprehensive data underscores the importance of the precautionary principle and adherence to the handling protocols outlined in this guide.
Table 3: Summary of Known Toxicological Effects
| Effect | Finding | Basis |
| Acute Toxicity | No data available for oral, dermal, or inhalation routes. | Multiple SDS sources state no data is available. |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | GHS Classification.[1][3] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2). | GHS Classification.[1][3] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). | GHS Classification.[1][3] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | Based on component data in available SDS. |
| Germ Cell Mutagenicity | No data available. | Fisher Scientific[4] |
| Reproductive Toxicity | No data available. | SynQuest Labs[5] |
Expert Insight: The "no data available" entries are not an indication of safety. For novel or sparsely studied compounds, we must operate under the assumption that unknown hazards may exist. Therefore, minimizing exposure through robust engineering controls and consistent use of PPE is the only responsible approach.
Conclusion
This compound is a valuable research chemical with defined hazards, primarily related to its irritant properties. Safe handling is contingent on a clear understanding of these risks and the diligent application of engineering controls, personal protective equipment, and established safety protocols. The lack of extensive toxicological data necessitates a cautious and proactive approach to safety. By integrating the principles and procedures detailed in this guide, researchers can effectively mitigate risks and maintain a secure laboratory environment.
References
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Discovery of novel fluorinated benzoic acid derivatives
An In-Depth Technical Guide to the Discovery of Novel Fluorinated Benzoic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Fluorinated benzoic acids, in particular, represent a privileged class of building blocks used in the development of therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.[1][4] This guide provides a comprehensive overview of the discovery process for novel fluorinated benzoic acid derivatives, intended for researchers, chemists, and drug development professionals. We will explore the nuanced effects of fluorine substitution, delve into advanced synthetic methodologies, detail robust characterization techniques, and outline protocols for pharmacological evaluation. The causality behind experimental choices is emphasized throughout, providing a framework for rational drug design grounded in scientific integrity.
The Rationale for Fluorination in Benzoic Acid Scaffolds
Fluorine's unique properties—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond—allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group while imparting dramatically different electronic effects.[3][5] When introduced into a benzoic acid framework, fluorine can modulate several critical parameters:
-
Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect can significantly increase the acidity of the carboxylic acid group.[6] This effect is most pronounced when fluorine is in the ortho position (the "ortho effect"), which can enhance interactions with biological targets by strengthening hydrogen bonds or ionic interactions.[1]
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[4][5] This "metabolic blocking" at a susceptible position can extend a drug's half-life, reducing dosing frequency.[3]
-
Binding Affinity: The electronic perturbations caused by fluorine can alter the conformation of a molecule or its interactions within a protein's binding pocket, potentially leading to stronger and more selective binding.[2][5]
The strategic placement of the fluorine atom is a critical decision in the design process, as its position dictates the balance of these effects.
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
| (Data sourced from BenchChem[1]) |
As the data indicates, the ortho-isomer is the strongest acid due to the proximity of the electronegative fluorine to the carboxylic acid, which stabilizes the resulting carboxylate anion.[1]
Modern Synthetic Methodologies for Fluorinated Benzoic Acids
The synthesis of fluorinated arenes has evolved significantly, moving from harsh, classical methods to more sophisticated and selective modern techniques. The choice of method depends on the desired substitution pattern, available starting materials, and the tolerance of other functional groups.
Caption: High-level workflow for the discovery of novel fluorinated benzoic acid derivatives.
Nucleophilic Fluorination
Nucleophilic methods are often preferred due to the low cost and availability of fluoride sources like CsF or KF.[7] A key challenge is overcoming the low nucleophilicity of the fluoride anion in protic solvents, which has been addressed through the development of advanced reagents and catalyst systems.[7]
-
Deoxyfluorination of Phenols: A highly practical method involves the conversion of phenols to aryl fluorides. Reagents such as PhenoFluorMix™ allow for the fluorination of a wide range of electron-rich and electron-poor phenols.[7]
-
Fluorination of Aryl Iodonium Salts: Cyclic hypervalent iodine reagents, such as 1-arylbenziodoxolones, can be fluorinated under transition-metal-free conditions.[8] This method is particularly useful for radiolabeling with fluorine-18 for Positron Emission Tomography (PET).[8]
Caption: Nucleophilic fluorination of 1-arylbenziodoxolones to synthesize 2-fluorobenzoic acids.
Electrophilic Fluorination
Electrophilic fluorination reagents deliver "F+" to a nucleophilic substrate. Modern reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are user-friendly, solid reagents that have replaced hazardous elemental fluorine.[9][10] These methods are often used in late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthesis.[9] Palladium-catalyzed C-H fluorination using these reagents represents a cutting-edge strategy for direct functionalization without pre-existing functional groups.[9]
Synthesis from Fluorinated Building Blocks
An alternative and highly effective strategy is to start with a commercially available, pre-fluorinated benzoic acid derivative and elaborate its structure.[2][4] Intermediates like 3-Bromo-4-fluorobenzoic acid or 2,5-Difluoro-4-nitrobenzoic acid provide multiple reactive sites for further modification, such as cross-coupling reactions at the bromine atom or transformations of the nitro and carboxylic acid groups.[2][4] This approach is foundational for building molecular diversity from a common fluorinated core.
Characterization of Novel Fluorinated Derivatives
Once a novel derivative is synthesized, its structure and purity must be unequivocally confirmed. A combination of standard and fluorine-specific analytical techniques is employed.
-
Standard Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for determining the overall structure.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.[11]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.[12][13]
-
-
Fluorine-Specific Analysis:
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for organofluorine chemistry. It provides direct information on the chemical environment of each fluorine atom in the molecule.
-
Total Organic Fluorine (TOF) Analysis: Techniques like Combustion Ion Chromatography (CIC) can quantify the total amount of fluorine in a sample, which is useful for purity assessment and environmental screening.[14]
-
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS): A highly sensitive method for quantifying specific fluorochemicals in complex biological matrices.[11][15]
-
Pharmacological Evaluation and Structure-Activity Relationships (SAR)
The ultimate goal is to discover derivatives with potent and selective biological activity. This is achieved through a systematic process of screening and optimization.
In Vitro Biological Assays
Initial evaluation is performed using in vitro assays to determine a compound's effect on a specific biological target (e.g., an enzyme or receptor) and its general cellular effects.
-
Enzyme Inhibition Assays: For many targets, such as the cyclooxygenase (COX) enzymes in NSAID development, the goal is to inhibit enzyme activity. The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity) is a key metric of potency.[1][16]
-
Cell Permeability Assays: The Caco-2 permeability assay is a widely used model to predict the intestinal absorption of a drug candidate. It measures the rate at which a compound crosses a monolayer of human intestinal epithelial cells.[1]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes, which contain cytochrome P450 enzymes, provides an early indication of its susceptibility to metabolism.[1]
Caption: The Cyclooxygenase (COX) signaling pathway, a common target for fluorinated benzoic acids.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing a lead compound.[16] By synthesizing a series of related analogs and comparing their biological activities, researchers can deduce which structural features are essential for potency and selectivity.[17] For example, in a series of fluorinated benzenesulfonamides designed as inhibitors of amyloid-β aggregation, the specific arrangement of the sulfonamide, a hydrophobic substituent, and a benzoic acid moiety was found to be critical for activity.[18][19] This iterative process of design, synthesis, and testing is the engine of drug discovery.
Table 2: Hypothetical SAR for a Series of 4-Fluorobenzoic Acid Derivatives
| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC₅₀ (nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| FBA-01 | -H | -NH₂ | 250 | 5.2 |
| FBA-02 | -Cl | -NH₂ | 120 | 8.9 |
| FBA-03 | -H | -NH-CH₃ | 300 | 6.1 |
| FBA-04 | -Cl | -NH-CH₃ | 85 | 12.4 |
| (This table is illustrative and does not represent real experimental data.) |
From this hypothetical data, one could infer that a chloro substituent at the R1 position and a secondary amine at R2 might enhance both potency and permeability.
Experimental Protocols
Detailed and reproducible protocols are essential for validating experimental findings.
Protocol 1: Synthesis of 2-[¹⁸F]-Fluoro-5-nitrobenzoic Acid via Nucleophilic Fluorination
(Based on methodology described by Krasavin et al.[8])
-
Objective: To synthesize a radiolabeled fluorobenzoic acid for potential use in PET imaging.
-
Materials: 5-Nitro-1-aryl-1,2-benziodoxol-3-(1H)-one precursor, [¹⁸F]Fluoride, Kryptofix 2.2.2 (K₂₂₂), K₂CO₃, Dimethylformamide (DMF).
-
Procedure:
-
Prepare the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropically drying the cyclotron-produced [¹⁸F]fluoride with acetonitrile in the presence of K₂₂₂ and K₂CO₃.
-
Dissolve the 5-nitro-1-aryl-1,2-benziodoxol-3-(1H)-one precursor (1.0-2.0 mg) in 500 µL of dry DMF.
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction vial at 120 °C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product using semi-preparative HPLC to isolate the 2-[¹⁸F]-fluoro-5-nitrobenzoic acid.
-
Confirm the identity of the product by co-elution with a non-radioactive standard.
-
Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay
(Based on methodology described by BenchChem[1])
-
Objective: To determine the inhibitory potency (IC₅₀) of novel fluorobenzoic acid derivatives against COX-1 and COX-2 enzymes.
-
Materials: COX-1 or COX-2 enzyme, reaction buffer (e.g., Tris-HCl), heme cofactor, test compounds, arachidonic acid (substrate), PGE₂ ELISA kit.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate for 10 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of Prostaglandin E₂ (PGE₂) produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion and Future Outlook
The discovery of novel fluorinated benzoic acid derivatives remains a vibrant and highly productive area of research. The strategic use of fluorine allows medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, safety, and pharmacokinetic profiles.[2][4] Advances in synthetic chemistry, particularly in late-stage and C-H fluorination, are continually expanding the accessible chemical space, enabling the synthesis of increasingly complex and precisely functionalized molecules.[7][9] As our understanding of structure-activity relationships deepens and our analytical tools become more sensitive, the rational design and discovery of next-generation therapeutics based on the fluorinated benzoic acid scaffold will undoubtedly accelerate.
References
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- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17).
- Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in late-stage monofluorination of natural products and their derivatives. (2024, August 14).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkivoc.
- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. (n.d.). Benchchem.
- Method for preparing benzoic acid derivatives through novel synthetic intermediates. (n.d.). Google Patents.
- Recent advances in green fluorine chemistry. (n.d.).
- Fluorination methods in drug discovery. (2016, September 14). Semantic Scholar.
- Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC - NIH.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025, October 17). ResearchGate.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). PubMed.
- Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. (2025, August 6). ResearchGate.
- Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. (n.d.). PubMed.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- A Short Guide. (n.d.). BizNGO.
- The role of fluorine in medicinal chemistry. (n.d.).
- Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC.
- 4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). PMC - NIH.
- Determination of fluorine in organic compounds: Microcombustion method. (2002, May 1).
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Methodological & Application
Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid: A Detailed Protocol and Application Note
Abstract
This comprehensive guide details a robust and validated protocol for the synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid, a key building block in the development of advanced pharmaceutical agents and functional materials. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety precautions, and expected outcomes. The protocol is designed for researchers, chemists, and professionals in the field of drug development and materials science, offering a reliable method for the preparation of this versatile fluorinated anthranilic acid derivative.
Introduction: The Significance of Fluorinated Anthranilates
This compound, also known as tetrafluoroanthranilic acid, is a highly valuable intermediate in organic synthesis. The presence of a tetrafluorinated benzene ring imparts unique properties to molecules incorporating this moiety, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features are highly sought after in the design of novel pharmaceuticals, agrochemicals, and advanced polymers. Specifically, this compound serves as a crucial precursor for the synthesis of various heterocyclic systems and as a key component in the development of coupling reagents.[1]
Synthetic Strategy: The Hofmann Rearrangement Approach
The synthesis of this compound is effectively achieved through a Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.[2] This classical organic reaction provides a reliable pathway to primary amines from primary amides with one fewer carbon atom.
Reaction Mechanism
The Hofmann rearrangement proceeds through a multi-step mechanism initiated by the deprotonation of the amide by a strong base, followed by reaction with a halogen to form a haloamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the desired amine.
It is noteworthy that direct amination of pentafluorobenzoic acid via nucleophilic aromatic substitution (SNAr) typically yields the 4-amino isomer due to the strong directing effect of the fluorine atoms and the electron-withdrawing carboxylate group.[3][4] The Hofmann rearrangement provides a strategic alternative to achieve the ortho-amino substitution pattern.
Experimental Protocol
This protocol is based on a verified synthetic route and is designed to be conducted by trained laboratory personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-carboxy-3,4,5,6-tetrafluorobenzamide | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific |
| Bromine (Br₂) | ReagentPlus®, ≥99.5% | Sigma-Aldrich |
| Distilled Water | ||
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR |
| Methanol | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
-
Preparation of the Hypobromite Solution: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 39.2 g of potassium hydroxide in 356 mL of distilled water. Stir the solution until the KOH is completely dissolved. To this stirred solution, carefully add 11.3 g of bromine. Continue stirring for 30 minutes to ensure the formation of potassium hypobromite.[2]
-
Addition of the Amide: To the freshly prepared hypobromite solution, add 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide.[2]
-
Reaction: Allow the reaction to proceed for 30 minutes at room temperature (approximately 20-25°C). After this initial period, heat the mixture to a temperature of 90-95°C and maintain this temperature for 4 hours.[2]
-
Cooling and Precipitation: After the 4-hour heating period, cool the reaction mixture to room temperature and then let it stand for 48 hours.[2]
-
Work-up and Isolation: To the cooled mixture, add 100 mL of water. Place the vessel in an ice-water bath and carefully adjust the pH to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.[2]
-
Filtration and Drying: Stir the acidified mixture in the ice bath for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water. Dry the collected yellow solid to a constant weight. The expected yield is approximately 16.2 g (94%).[2]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol. Pale yellow crystals suitable for X-ray analysis can be obtained by slow evaporation of a methanol solution over a week.[2]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid).
-
Mass Spectrometry: To determine the molecular weight.
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves, splash goggles, and a face shield.
-
Potassium Hydroxide (KOH): Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care in a fume hood.
-
General Precautions: Wear standard personal protective equipment (lab coat, safety glasses, and gloves) at all times.
Conclusion
The protocol described herein provides a reliable and high-yielding method for the synthesis of this compound via the Hofmann rearrangement. This application note, with its detailed procedural steps and mechanistic insights, serves as a valuable resource for researchers requiring this important fluorinated building block for their synthetic endeavors in drug discovery and materials science.
References
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- PubChem. (n.d.). This compound.
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- Guo, W., Liao, X. J., Li, G. Q., & Xu, S. H. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732.
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- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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Application Notes & Protocols: 2-Amino-3,4,5,6-tetrafluorobenzoic Acid as a Versatile Chemical Intermediate
Introduction: The Strategic Value of Polyfluorinated Anthranilates in Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties.[1] The strategic placement of fluorine can significantly enhance metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing the performance of active pharmaceutical ingredients (APIs) and advanced materials.[1][2]
2-Amino-3,4,5,6-tetrafluorobenzoic acid (also known as tetrafluoroanthranilic acid), with the molecular formula C₇H₃F₄NO₂[3], is a uniquely valuable building block that embodies this principle. It is a derivative of anthranilic acid, a privileged scaffold in medicinal chemistry, but is distinguished by the dense fluorination of its aromatic ring. This structural modification presents a compelling combination of functionalities:
-
An ortho-amino group , which serves as a potent nucleophile and a handle for directing cyclization reactions.
-
A carboxylic acid group , providing a site for amide bond formation, esterification, or reduction.[4]
-
A highly electron-deficient tetrafluorophenyl ring , which activates the fluorine atoms for nucleophilic aromatic substitution (SNAr) and profoundly influences the electronic character of the entire molecule.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this intermediate. We will explore its reactivity, provide detailed protocols for its use in the synthesis of high-value compounds, and explain the causal logic behind the experimental choices, ensuring a reproducible and rational approach to synthesis.
Physicochemical Properties & Reactivity Profile
The utility of this compound stems from its distinct chemical properties, which are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO₂ | PubChem[3] |
| Molecular Weight | 209.10 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1765-42-0 | ChemicalBook[5] |
| Appearance | Typically a solid | - |
| Melting Point | Data not consistently available for the 2-amino isomer | - |
Causality of Reactivity
The molecule's reactivity is a direct consequence of the interplay between its three key functional domains.
-
Nucleophilic & Basic Center (Amino Group): The lone pair on the nitrogen atom is available for standard amine chemistry (e.g., acylation, N-alkylation). However, its nucleophilicity and basicity are significantly attenuated by the powerful electron-withdrawing effect of the tetrafluorinated ring. This modulation is critical, as it prevents side reactions often seen with more basic anilines while still permitting desired transformations under appropriate conditions.
-
Acidic & Electrophilic Center (Carboxylic Acid Group): This group undergoes typical transformations such as esterification and amidation.[6][7] The adjacent amino group can form a strong intramolecular hydrogen bond with the carboxyl oxygen, influencing the molecule's conformation and reactivity.[7][8]
-
Electron-Deficient Aromatic Core: The four fluorine atoms create a powerful inductive pull, making the aromatic ring highly susceptible to nucleophilic attack. This opens avenues for SNAr reactions where a fluorine atom (typically at the para position to the activating amino group) can be displaced by potent nucleophiles. This pathway allows for the introduction of further complexity and is a hallmark of polyfluoroaromatic chemistry.[4]
Application I: Synthesis of Fluorinated Fenamate NSAID Analogs
The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Flufenamic Acid, are derivatives of N-phenylanthranilic acid. They function primarily by inhibiting cyclooxygenase (COX) enzymes. By replacing the standard anthranilic acid core with this compound, novel analogs with potentially enhanced potency and modified pharmacokinetic profiles can be synthesized. The fluorine atoms can improve binding interactions within the COX enzyme's active site and increase metabolic stability.[1]
The key transformation is a C-N cross-coupling reaction, typically an Ullmann condensation, between the fluorinated anthranilic acid and a suitable aryl halide.
Workflow for Fluorinated Fenamate Analog Synthesis
The diagram below illustrates the general workflow for synthesizing a novel tetrafluorinated fenamate analog.
Caption: Synthetic workflow for a novel fluorinated fenamate analog via Ullmann condensation.
Protocol: Synthesis of 2-((3-(Trifluoromethyl)phenyl)amino)-3,4,5,6-tetrafluorobenzoic Acid
This protocol is a representative example based on established methods for Flufenamic Acid synthesis[9][10], adapted for the fluorinated substrate.
-
Expertise & Causality: The choice of a copper catalyst is fundamental to the Ullmann reaction, as it facilitates the oxidative addition/reductive elimination cycle required for C-N bond formation. A high-boiling polar aprotic solvent like DMF is used to ensure all reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate. An inorganic base (K₂CO₃) is essential to deprotonate the carboxylic acid and act as a halide scavenger.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
3-(Trifluoromethyl)iodobenzene (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
-
Hydrochloric acid (HCl), 2M solution
-
-
Step-by-Step Procedure:
-
Setup: To a dry three-neck flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and CuI (0.1 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per mmol of the limiting reagent). Stir the suspension for 15 minutes. Add 3-(Trifluoromethyl)iodobenzene (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Elevated temperature is required to overcome the activation energy of the coupling reaction.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water.
-
Acidification & Precipitation: Stir the aqueous mixture and slowly acidify with 2M HCl until the pH is approximately 2-3. A precipitate should form. Rationale: Acidification protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and residual DMF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product. Dry the purified solid under vacuum.
-
-
Self-Validation & Characterization:
-
Expected Outcome: A crystalline solid.
-
Confirmation: The structure should be confirmed using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the diarylamine bond and the integrity of the fluorinated and trifluoromethylated rings.[11]
-
Application II: Synthesis of Fluorinated Heterocyclic Scaffolds
The ortho-disposed amino and carboxylic acid groups make this compound an ideal precursor for constructing fused heterocyclic systems. These scaffolds are prevalent in many classes of pharmaceuticals. One straightforward application is the synthesis of fluorinated quinazolinones or benzoxazinones, which are known to possess a wide range of biological activities.
Workflow for Fluorinated Benzoxazinone Synthesis
This workflow demonstrates the cyclization of the intermediate to form a fluorinated benzoxazinone ring system, a valuable pharmacophore.
Caption: Synthesis of a fluorinated benzoxazinone via intramolecular cyclization.
Protocol: Synthesis of 2-Methyl-5,6,7,8-tetrafluoro-4H-benzo[d][13][14]oxazin-4-one
This protocol describes a classic cyclization method using acetic anhydride, which serves as both the acylating agent and a dehydrating agent.
-
Expertise & Causality: Acetic anhydride first acylates the more nucleophilic amino group. Upon heating, the newly formed amide can undergo an intramolecular nucleophilic attack on the carboxylic acid (or its mixed anhydride derivative), followed by dehydration to yield the stable six-membered benzoxazinone ring. This one-pot procedure is efficient for constructing this heterocyclic core.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Acetic Anhydride (5-10 eq, used as reagent and solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup
-
-
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. The solid should gradually dissolve as the reaction proceeds.
-
Monitoring: The reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice water with stirring to quench the excess acetic anhydride. A solid product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
-
Self-Validation & Characterization:
-
Expected Outcome: A stable crystalline solid.
-
Confirmation: The structure should be confirmed by IR spectroscopy (disappearance of -NH₂ and -OH stretches, appearance of a characteristic cyclic ester/amide carbonyl stretch) and NMR (¹H, ¹³C, ¹⁹F) to confirm the formation of the heterocyclic ring and the incorporation of the methyl group.
-
Safety & Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
GHS Hazard Statements: Based on aggregated data, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[3]
Conclusion
This compound is a powerful and versatile intermediate whose strategic value lies in the unique combination of its functional groups and the profound electronic influence of its polyfluorinated core. The protocols and workflows detailed in this guide provide a robust starting point for researchers to leverage this building block in the synthesis of novel NSAID analogs, complex heterocyclic systems, and other high-value molecules. By understanding the causality behind the reaction conditions, scientists can confidently adapt and expand upon these methodologies to accelerate innovation in drug discovery and materials science.
References
- Organic Syntheses Procedure. Organic Syntheses.
- Al-Ostoot, F. H., et al. (2023). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Scientific Reports.
- PrepChem. (n.d.). Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. PrepChem.com.
- Xu, S., et al. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online.
- Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. Journal of Chemical Education.
- Gpatindia. (2020). FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia.com.
- Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. ResearchGate.
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- Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
- Walczak, M. A., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate.
- Chatterjee, A., et al. (2021). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate.
- Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset-group.com.
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The Strategic Deployment of Tetrafluoroanthranilic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. Among the repertoire of fluorinated building blocks, tetrafluoroanthranilic acid emerges as a uniquely valuable scaffold. Its densely packed fluorine atoms impart a distinct electronic and conformational profile, offering medicinal chemists a powerful tool to modulate bioactivity, improve metabolic stability, and fine-tune pharmacokinetic parameters. This guide provides an in-depth exploration of the applications of tetrafluoroanthranilic acid in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its influence on the biological activity of its derivatives.
The Rationale for Fluorination: The Unique Impact of the Tetrafluoro- Motif
The introduction of multiple fluorine atoms onto the anthranilic acid core profoundly alters its physicochemical properties.[1][2] This "tetrafluoro-" effect is a culmination of several factors:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing hydrogen atoms with fluorine, particularly at metabolically labile positions, the pharmacokinetic profile of a drug candidate can be significantly improved.[3][4]
-
Modulation of Acidity and Basicity: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which lowers the pKa of the carboxylic acid group and the basicity of the amino group. This can influence a molecule's ionization state at physiological pH, impacting its solubility, cell permeability, and binding interactions with biological targets.
-
Increased Lipophilicity: While the effect of a single fluorine atom on lipophilicity can be context-dependent, polyfluorination generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access intracellular targets.[5]
-
Conformational Control: The steric bulk and electrostatic interactions of the fluorine atoms can restrict the conformational flexibility of the molecule. This can pre-organize the scaffold into a bioactive conformation, leading to higher binding affinity and selectivity for its target.
-
Bioisosteric Replacement: The tetrafluorinated ring can act as a bioisostere for other aromatic systems, offering a similar size and shape while presenting a distinct electronic and metabolic profile.
Synthesis of Tetrafluoroanthranilic Acid and its Derivatives
The synthesis of tetrafluoroanthranilic acid and its subsequent derivatization are key to unlocking its potential in drug discovery. While various isomers exist, 2-amino-3,4,5,6-tetrafluorobenzoic acid is a common and synthetically accessible starting point.
Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
A common precursor to tetrafluoroanthranilic acid is 2,3,4,5-tetrafluorobenzoic acid. A multi-step synthesis starting from tetrachlorophthalic anhydride has been reported.[6]
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid [6]
This synthesis involves a four-step process: imidation, fluorination, hydrolysis, and decarboxylation.
-
Imidation: Tetrachlorophthalic anhydride is reacted with aniline in the presence of a phase transfer catalyst (e.g., hexadecyltrimethylammonium bromide) to yield N-phenyl-tetrachlorophthalimide.
-
Fluorination: The tetrachlorophthalimide is then subjected to a halogen exchange reaction using an excess of an alkali metal fluoride (e.g., potassium fluoride) in a polar aprotic solvent at elevated temperatures to produce N-phenyl-tetrafluorophthalimide.
-
Hydrolysis: The resulting tetrafluorophthalimide is hydrolyzed under basic conditions to open the imide ring, forming the corresponding phthalamic acid.
-
Decarboxylation: The phthalamic acid is then decarboxylated, typically by heating in a high-boiling solvent, to yield 2,3,4,5-tetrafluorobenzoic acid.
Synthesis of this compound
The introduction of the amino group at the 2-position can be achieved through nucleophilic aromatic substitution on a suitable precursor like pentafluorobenzoic acid.
Protocol 2: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoic Acid [7]
-
A solution of 2,3,4,5,6-pentafluorobenzoic acid in nitromethane is saturated with anhydrous ammonia at room temperature.
-
The reaction mixture is then heated in a sealed vessel (bomb) at 100°C for 20 hours.
-
After cooling, the solvent is evaporated, and the residue is crystallized from a chloroform-hexane mixture to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid.
Note: While this protocol describes the synthesis of the 4-amino isomer, similar principles of nucleophilic aromatic substitution can be applied to obtain the 2-amino isomer, which is the direct analogue of anthranilic acid. The regioselectivity of the amination can be influenced by the reaction conditions and the nature of the aminating agent.
Derivatization of Tetrafluoroanthranilic Acid: Amide Bond Formation
The carboxylic acid and amino moieties of tetrafluoroanthranilic acid are versatile handles for further derivatization, with amide bond formation being a cornerstone of library synthesis in medicinal chemistry. The electron-withdrawing nature of the tetrafluorinated ring can decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid, potentially requiring modified coupling conditions.
Protocol 3: General Procedure for Amide Coupling with Tetrafluoroanthranilic Acid [1][8]
This protocol is adapted for coupling with electron-deficient amines and carboxylic acids.
-
Activation of the Carboxylic Acid: To a solution of tetrafluoroanthranilic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Applications in Medicinal Chemistry: Case Studies and Therapeutic Areas
While specific drugs derived directly from tetrafluoroanthranilic acid are not yet prevalent in the market, the broader class of fluorinated anthranilic acid derivatives has shown significant promise in several therapeutic areas. The principles learned from these examples can be directly applied to the design of novel drug candidates based on the tetrafluoroanthranilic acid scaffold.
Anticancer Agents
The anthranilic acid scaffold is a "privileged structure" in oncology, frequently appearing in kinase inhibitors and other anticancer agents.[1][7] The tetrafluoro- substitution pattern can enhance the potency and selectivity of these compounds.
A notable example is the development of tetrafluorinated thalidomide analogues and tetrafluorobenzamides, which have demonstrated potent anti-angiogenic properties.[3] Although not direct derivatives of tetrafluoroanthranilic acid, these compounds share the tetrafluorinated phenyl ring and highlight its potential in cancer therapy. These compounds were shown to reduce microvessel outgrowth in rat aortic rings and inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) at lower concentrations than their non-fluorinated counterparts.[3] In vivo studies using zebrafish embryos and human prostate cancer xenograft models further confirmed their anti-angiogenic and antitumor effects.[3]
The mechanism of action for many anthranilamide-based kinase inhibitors involves targeting the ATP-binding site of vascular endothelial growth factor receptors (VEGFRs), thereby inhibiting the downstream signaling pathways that lead to angiogenesis.[1] The tetrafluoro- substitutions can enhance the binding affinity of these inhibitors to the kinase domain and improve their overall efficacy.
Anti-inflammatory Agents
N-phenylanthranilic acid derivatives, known as fenamates, are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Fluorination has been explored as a strategy to improve the potency and reduce the side effects of these compounds.[2][9] The anti-inflammatory effects of N-arylanthranilic acids are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The tetrafluoro- motif could lead to the development of more potent and selective COX inhibitors with improved safety profiles.
Future Perspectives
Tetrafluoroanthranilic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. The unique combination of a rigid, electron-deficient aromatic ring with versatile synthetic handles in the form of the amino and carboxylic acid groups makes it an attractive starting point for the design of novel therapeutics. Future research in this area should focus on:
-
Exploring a wider range of derivatizations: Beyond amide bond formation, derivatization of the amino group and exploration of other functional group transformations will expand the chemical space accessible from this scaffold.
-
Systematic structure-activity relationship (SAR) studies: The synthesis and biological evaluation of focused libraries of tetrafluoroanthranilic acid derivatives will be crucial to understand the impact of different substitution patterns on activity and selectivity.
-
Investigation of novel therapeutic targets: While oncology and inflammation are promising areas, the unique properties of this scaffold may lend themselves to the discovery of inhibitors for other target classes, such as proteases, ion channels, and metabolic enzymes.
The continued exploration of tetrafluoroanthranilic acid and its derivatives holds significant potential for the discovery of next-generation therapeutics with enhanced efficacy and improved safety profiles.
References
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- Whitehouse, M. W. (1972). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. Japanese Journal of Pharmacology, 22(2), 187-199.
- Gau, Y., Figg, W. D., & Vargesson, N. (2015). Anticancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogues. Molecular Cancer Therapeutics, 14(10), 2287-2297.
- Park, K., & Lee, S. (2021). The role of fluorine in drug design and development. Journal of Medicinal Chemistry, 64(19), 14299-14336.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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- Juby, R. P., Hudyma, T. W., & Brown, M. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
- Li, H., et al. (2010). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Chinese Journal of Pharmaceuticals, 41(1), 23-25.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
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Application Notes and Protocols for the Derivatization of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Amino-3,4,5,6-tetrafluorobenzoic acid. This valuable fluorinated building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the tetrafluorinated phenyl ring.[1] This document explores three primary classes of derivatization reactions: esterification of the carboxylic acid, amidation of the carboxylic acid, and diazotization of the primary amine, followed by illustrative Sandmeyer reactions. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical experimental considerations to ensure reproducibility and success.
Introduction: The Strategic Importance of Fluorinated Scaffolds
This compound, also known as tetrafluoroanthranilic acid, is a synthetic building block that merges the functionalities of an aniline and a benzoic acid with a polyfluorinated aromatic core. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[1] The high electronegativity and small size of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. Consequently, derivatives of tetrafluoroanthranilic acid serve as crucial intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides robust methodologies for manipulating the two key functional handles of this versatile molecule.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a prime site for modification, allowing for the introduction of a wide array of functional groups through esterification and amidation.
Esterification: Synthesis of Alkyl 2-Amino-3,4,5,6-tetrafluorobenzoates
Esterification is a fundamental transformation that can enhance lipophilicity, modify solubility, or serve as a protecting group strategy. The Fischer-Speier esterification, utilizing an alcohol in the presence of a strong acid catalyst, is a classic and effective method. A more reactive approach involves the use of thionyl chloride to generate an acyl chloride intermediate in situ, which readily reacts with the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent ensures the reaction equilibrium is driven towards the ester product, maximizing the yield.
-
Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid to a highly reactive acyl chloride intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying purification.
-
Low Initial Temperature: The dropwise addition of SOCl₂ is performed at 0-5 °C to control the initial exothermic reaction and prevent potential side reactions.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion.[2]
This protocol details the synthesis of the methyl ester, a common intermediate.[2]
Materials and Reagents:
-
This compound
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq., e.g., 10 mmol, 2.09 g) in anhydrous methanol (50 mL).
-
Catalyst Addition: Cool the suspension in an ice-water bath to 0-5 °C.
-
Slowly add thionyl chloride (e.g., 5 mL for a 10 mmol scale) dropwise to the stirring suspension over 15 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by slowly adding a 5% aqueous solution of sodium carbonate until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be further purified by recrystallization (e.g., from a methanol/water mixture) to yield the pure product.
Quantitative Data (Representative)
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |
| Methyl 2-amino-3,4,5,6-tetrafluorobenzoate | C₈H₅F₄NO₂ | 223.13 | 76% | [2] |
Amidation: Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzamides
The formation of an amide bond is one of the most critical reactions in medicinal chemistry, linking molecular fragments to build complex drug candidates. Direct amidation of carboxylic acids with amines is challenging and often requires activation of the carboxylic acid. This is typically achieved using peptide coupling reagents.
-
Coupling Reagents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.
-
Additives (HOBt/HOAt): Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides. They trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions and racemization, leading to higher yields and purer products.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the acidic proton of the amine salt (if the amine is provided as a salt) and to scavenge any acid generated during the reaction.
-
Solvent: Anhydrous, polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
This protocol provides a general framework for the synthesis of amides from this compound.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (1.1 eq.)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq.)
-
DIPEA (Diisopropylethylamine) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried, inert-atmosphere-purged round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Dissolution: Add anhydrous DCM or DMF to dissolve the solids under stirring.
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture.
-
Activation: In a separate container, dissolve EDC (1.2 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the solvent used (e.g., DCM).
-
Washing: Wash the organic layer successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.
Visualization of Amide Coupling Workflow
Caption: Workflow for the synthesis of 2-Amino-3,4,5,6-tetrafluorobenzamides.
Derivatization of the Amino Group
The primary amino group offers another reactive site for derivatization, most notably through diazotization, which converts the amine into a versatile diazonium salt intermediate.
Diazotization and Subsequent Sandmeyer Reactions
Diazotization involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0-5 °C).[3] The resulting diazonium salt is highly reactive and usually used immediately without isolation.[3] It serves as an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[4][5]
-
Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively if isolated.[3] Maintaining a low temperature throughout the reaction is critical for safety and to prevent premature decomposition and unwanted side reactions, such as reaction with water to form phenols.[6]
-
In Situ Generation of HNO₂: Nitrous acid is unstable and is therefore prepared within the reaction mixture by adding NaNO₂ to a cold, acidic solution of the amine.
-
Copper(I) Catalyst: In the Sandmeyer reaction, Cu(I) salts (e.g., CuCl, CuBr, CuCN) act as catalysts, facilitating a single-electron transfer to the diazonium salt. This initiates a radical-nucleophilic aromatic substitution mechanism, leading to the formation of the aryl halide or nitrile.[4][7]
This protocol outlines the conversion of the amino group to a chlorine atom via a diazonium salt intermediate.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Standard laboratory glassware, magnetic stirrer, thermometer, dropping funnel
Procedure:
-
Amine Solution: In a beaker, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water, then cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Catalyst Solution: In a separate flask, dissolve Copper(I) Chloride (1.2 eq.) in concentrated HCl. Cool this solution to 0-5 °C.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the organic extract with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, purify the crude 2-Chloro-3,4,5,6-tetrafluorobenzoic acid by recrystallization or column chromatography.
Visualization of Diazotization and Sandmeyer Reaction
Caption: Two-stage process for the Sandmeyer chlorination of the title compound.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. All operations should be conducted in a well-ventilated fume hood.
-
Diazonium Salts: Potentially explosive, especially when dry. Never attempt to isolate diazonium salts. Always use them in solution immediately after preparation and keep them cold.
-
Strong Acids and Bases: Handle with extreme care, using appropriate PPE.
References
- Cai, J., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1511. [Link]
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
- Liao, X. J., et al. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732. [Link]
- Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchG
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts. In Organic Chemistry II. [Link]
- O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2969-2996. [Link]
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction. [Link]
- PubChem. (n.d.). This compound. [Link]
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The Strategic Integration of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid in Modern Pharmaceutical Development: Application Notes and Protocols
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. Among the array of fluorinated building blocks, 2-amino-3,4,5,6-tetrafluorobenzoic acid stands out for its unique electronic and structural characteristics. This comprehensive guide provides an in-depth analysis of its application as a pivotal building block in pharmaceutical synthesis. We will explore the scientific rationale behind its use, detailing its impact on metabolic stability, binding affinity, and overall drug efficacy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to facilitate the integration of this versatile synthon into innovative drug design and development programs.
Introduction: The Fluorine Advantage in Drug Design
The substitution of hydrogen with fluorine in a drug molecule can dramatically alter its physicochemical and pharmacological properties.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[2][3] This often leads to improved oral bioavailability and a longer plasma half-life.[4] Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups and influence conformational preferences, which can lead to enhanced binding affinity and selectivity for the target protein.[1][5]
This compound, a polysubstituted anthranilic acid derivative, offers a unique scaffold for drug discovery.[6] The dense fluorination pattern creates a highly electron-deficient aromatic ring, influencing the reactivity and properties of the amino and carboxylic acid functional groups. This "push-pull" electronic arrangement makes it a versatile starting material for the synthesis of a wide range of heterocyclic compounds and complex molecular architectures.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₄NO₂ | [7] |
| Molecular Weight | 209.10 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 164-168 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | |
| CAS Number | 1765-42-0 | [7] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications: Amide Bond Formation
One of the most fundamental applications of this compound in pharmaceutical synthesis is its use in amide bond formation. The electron-withdrawing nature of the tetrafluorinated ring can decrease the nucleophilicity of the amine, making standard coupling conditions challenging. However, with the appropriate choice of coupling reagents and reaction conditions, high yields of the desired amide products can be achieved.
Protocol 1: General HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the coupling of this compound with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA or TEA (2.5 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
Causality and Optimization:
-
Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that is particularly effective for coupling sterically hindered or electronically deactivated substrates.[8][9] Its activation of the carboxylic acid proceeds rapidly to form an active ester, which then readily reacts with the amine.
-
Base: DIPEA or TEA is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction. An excess of the base is used to ensure the reaction goes to completion.
-
Solvent: DMF and DCM are common solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates and reagents. The choice of solvent can influence the reaction rate and should be optimized for specific substrates.
Caption: Workflow for HATU-mediated amide coupling.
Case Study: Synthesis of GLPG1205, a GPR84 Antagonist
A prominent example showcasing the utility of a tetrafluorinated anthranilic acid derivative is in the synthesis of GLPG1205, a selective antagonist of G-protein-coupled receptor 84 (GPR84) that has been investigated for the treatment of inflammatory and fibrotic diseases.[10][11] While the publicly available synthesis of GLPG1205 does not start directly from this compound, a key intermediate possesses the tetrafluorinated phenyl moiety, highlighting the importance of this structural motif. The synthesis of a closely related analog, as detailed in patent literature, provides a clear blueprint for the incorporation of this building block.
The core of GLPG1205 is a dihydropyrimido[6,1-a]isoquinolin-4-one scaffold. The synthesis of this scaffold often involves the condensation of a substituted anthranilic acid derivative with a suitable reaction partner.
Illustrative Synthetic Pathway to a Key Intermediate
The following protocol outlines a plausible synthetic route to a key tetrafluorinated intermediate, inspired by the general methods described in patents for related compounds.
Step 1: Esterification of this compound
The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions in subsequent steps.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (catalytic)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until TLC/LC-MS indicates complete conversion.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-3,4,5,6-tetrafluorobenzoate.
Caption: Esterification of the starting material.
Step 2: Formation of a Dihydropyrimido[6,1-a]isoquinolin-4-one Precursor
This step would involve the cyclization of the amino ester with a suitable partner, such as a substituted isoquinoline derivative, to form the core heterocyclic structure. The exact conditions would be highly dependent on the specific substrates used, but would typically involve heating in a high-boiling point solvent, potentially with a catalyst.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern pharmaceuticals. Its unique electronic properties, stemming from the perfluorinated aromatic ring, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The ability to fine-tune properties such as metabolic stability, lipophilicity, and receptor binding affinity underscores the strategic importance of incorporating this synthon in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the rational design and synthesis of the next generation of therapeutic agents.
References
- Labéguère, F., Dupont, S., Alvey, L., et al. (2020). Discovery of 9-Cyclopropylethynyl-2-((S)-1-[6][10]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial. Journal of Medicinal Chemistry, 63(22), 13526-13545. [Link]
- Galapagos NV. (2013).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Strambu, I. R., Seemayer, C. A., Fagard, L. M., et al. (2023). GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
- Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
- A.apptec. (n.d.). Coupling Reagents.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Zhou, Y., Wang, Y., Liu, J., & Gu, J. (2016). The role of fluorine in drug design. Expert Opinion on Drug Discovery, 11(8), 783-791.
- Mei, H., Han, J., Fustero, S., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]
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Authored by: Senior Application Scientist, Peptide Chemistry Division
An Application Guide for the Incorporation of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid into Synthetic Peptides
Abstract
The strategic incorporation of non-natural, fluorinated amino acids into peptide structures is a cornerstone of modern therapeutic peptide design.[1][2] Fluorination can profoundly modulate a peptide's physicochemical and biological properties, including metabolic stability, conformational preference, and binding affinity.[3][4] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of this compound, a unique fluorinated building block, in solid-phase peptide synthesis (SPPS). We present detailed protocols, mechanistic insights, and expert commentary on the rationale behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2][5] When applied to peptides, the incorporation of building blocks like this compound offers several distinct advantages:
-
Enhanced Proteolytic Stability: The electron-withdrawing nature of fluorine atoms can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.
-
Modulation of Conformation: The unique steric and electronic properties of the tetrafluorinated aromatic ring can be used to enforce specific secondary structures or turns within a peptide, leading to improved target affinity and selectivity.
-
Increased Hydrophobicity: Fluorinated moieties can enhance the hydrophobicity of a peptide, which can improve its ability to cross cell membranes or interact with hydrophobic pockets in target proteins.[3]
-
Unique Non-Covalent Interactions: The polarized C-F bonds can participate in favorable dipole-dipole, quadrupolar, and orthogonal multipolar interactions, potentially creating novel binding modes with biological targets.
This guide focuses specifically on this compound, an anthranilic acid derivative. Due to its structure, it is not a typical building block for peptide chain elongation but serves as an exceptional N-terminal capping agent or as a specialized scaffold element. Its tetrafluorinated ring provides a powerful tool for modulating the electronic and conformational properties of the peptide's N-terminus.
Physicochemical Properties and Reactivity Considerations
Understanding the unique chemistry of this compound is critical for its successful application.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO₂ | [6] |
| Molecular Weight | 209.10 g/mol | [6] |
| Appearance | Off-white to light yellow powder | - |
| pKa (Carboxylic Acid) | Estimated ~2.5-3.0 | - |
| pKa (Amino Group) | Estimated <1.0 | - |
The molecule's reactivity is dominated by the four strongly electron-withdrawing fluorine atoms on the aromatic ring. This has two major consequences for peptide synthesis:
-
Reduced Basicity of the Amino Group: The aniline-type amino group is exceptionally electron-deficient, rendering it significantly less basic and nucleophilic than typical aliphatic amines. This low reactivity means that N-protection (e.g., with Fmoc or Boc) is generally not required, as the amine is unlikely to engage in side reactions during the activation of the carboxylic acid.
-
Increased Acidity of the Carboxylic Acid: The inductive effect of the fluorine atoms increases the acidity of the carboxyl group, making it more electrophilic and facilitating its activation for amide bond formation.[7]
Experimental Protocols for Peptide Modification
The following protocols are designed for standard manual or automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[8][9]
General SPPS Workflow
The incorporation of this compound typically occurs as the final coupling step onto the deprotected N-terminus of the resin-bound peptide.
Caption: Workflow for N-terminal capping with the fluorinated acid.
Carboxylic Acid Activation and Coupling
The choice of coupling reagent is the most critical parameter for achieving an efficient reaction. Due to the steric hindrance from the ortho-amino group, powerful activating agents are required. Uronium/aminium salt-based reagents are highly recommended.[10]
Caption: Activation of the carboxylic acid with HATU to form an active ester.
Recommended Coupling Protocol (HATU-mediated):
-
Objective: To couple this compound to the N-terminus of a resin-bound peptide.
-
Scale: 0.1 mmol peptide-resin.
Reagents & Materials:
-
Peptide-resin (0.1 mmol, with free N-terminal amine)
-
This compound (62.7 mg, 0.3 mmol, 3 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (114 mg, 0.3 mmol, 3 eq.)[11]
-
N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: a. Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[8] b. Swell the resin in DMF for 20-30 minutes.
-
Activation Solution Preparation: a. In a separate vial, dissolve this compound (3 eq.) and HATU (3 eq.) in ~2 mL of anhydrous DMF. b. Add DIPEA (6 eq.) to the vial. The solution may change color. c. Allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester intermediate before its addition to the resin, maximizing coupling efficiency.
-
Coupling Reaction: a. Drain the DMF from the swollen peptide-resin. b. Immediately add the prepared activation solution to the resin. c. Agitate the mixture at room temperature for 2-4 hours. The extended time helps overcome potential steric hindrance. d. To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the free primary amine.
-
Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 5 mL). c. Wash the resin with DCM (3 x 5 mL) to remove residual DMF. d. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Table 2: Comparison of Common Coupling Reagents
| Reagent | Type | Relative Efficiency | Notes & Rationale |
| HATU/HBTU | Uronium/Aminium | Excellent | Highly efficient for hindered couplings. HATU is often superior due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[10] |
| PyBOP/PyAOP | Phosphonium | Excellent | Generates reactive OBt/OAt esters. Does not pose a risk of N-terminal guanidinylation, a potential side reaction with uronium reagents. |
| DCC/DIC + HOBt | Carbodiimide | Good | A cost-effective option, but generally slower and may lead to insoluble urea byproducts (DCU), complicating washing steps.[12] |
Cleavage and Deprotection
Once the peptide is fully assembled and capped, it must be cleaved from the solid support and side-chain protecting groups must be removed.
Standard Cleavage Protocol:
-
Place the dry, capped peptide-resin in a suitable reaction vessel.
-
Prepare a cleavage cocktail. A standard choice is Reagent K : Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[13]
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The other components act as "scavengers" to trap reactive cationic species generated during cleavage, preventing re-attachment to sensitive residues like Trp, Met, or Cys.[14]
-
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
Characterization and Quality Control
The purified peptide should be analyzed to confirm its identity and purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for both purification and purity assessment. The incorporation of the highly hydrophobic tetrafluorobenzoyl group will significantly increase the peptide's retention time compared to its uncapped precursor.
-
Mass Spectrometry (LC-MS or MALDI-TOF): Used to confirm the molecular weight of the final product. The expected mass increase from the capping is +191.02 Da (C₇HF₄NO).
Conclusion and Field Insights
The use of this compound provides a robust method for introducing a highly fluorinated, conformationally influential moiety at the N-terminus of a synthetic peptide. The primary challenges—namely, the steric hindrance at the reaction site and the reduced nucleophilicity of the amino group—are effectively overcome by using powerful, modern coupling reagents like HATU. The low reactivity of the amino group is advantageous, obviating the need for an N-protection step and simplifying the synthetic workflow. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block to enhance the therapeutic potential of their peptide candidates.
References
- BenchChem. (2025).
- Tinker, A., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Pattarawarapan, M., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
- Javvaji, V., et al. (2022).
- Bode, S. A., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.
- Kushiro, K., et al. (2018).
- BOC Sciences. Unnatural Amino Acids for Peptide Synthesis. BOC Sciences.
- Malkov, A. V., et al. (2008). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
- Vigneaud, V., et al. (2009). Introduction to Peptide Synthesis. PMC - NIH.
- Sather, A. C., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway.
- Wikipedia. Peptide synthesis. Wikipedia.
- Evolution of amide bond form
- Chen, Y., et al. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. PubMed.
- Taylor, M. S., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
- PubChem. This compound. PubChem.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- Giraud, M., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
- Nagashima, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH.
- Soloshonok, V. A., et al. (2020). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- AnaSpec, Inc. Overview of Custom Peptide Synthesis. AnaSpec, Inc.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Fields, G. B. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Santos, C., et al. (2017). Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Advanced Coupling Reagents from Tetrafluoroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Advanced Coupling Reagents in Modern Drug Discovery
In the landscape of contemporary drug development, particularly in peptide synthesis and the creation of complex small molecules, the formation of the amide bond is a cornerstone reaction. The efficiency, fidelity, and stereochemical integrity of this reaction are paramount to the successful synthesis of therapeutic candidates. Traditional coupling reagents, while foundational, can encounter limitations when faced with sterically hindered amino acids, aggregation-prone peptide sequences, or substrates sensitive to racemization.
The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This principle extends to the reagents used in their synthesis. Coupling reagents derived from tetrafluoroanthranilic acid represent a significant advancement, leveraging the unique electronic properties of fluorine to enhance reactivity, improve yields, and suppress undesirable side reactions. The electron-withdrawing nature of the tetrafluorinated aromatic ring potentiates the leaving group ability of the active ester intermediate, thereby accelerating the rate of acylation.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of a key intermediate, 1-hydroxy-4,5,6,7-tetrafluorobenzotriazole (HOOBt-F4), from tetrafluoroanthranilic acid, and its subsequent conversion into advanced phosphonium and uronium-type coupling reagents. These fluorinated reagents are designed to offer superior performance in challenging amide bond formations, making them invaluable assets in the synthesis of next-generation therapeutics.
Part 1: Synthesis of the Core Intermediate: 1-Hydroxy-4,5,6,7-tetrafluorobenzotriazole (HOOBt-F4)
The synthesis of fluorinated coupling reagents commences with the preparation of the tetrafluorinated analogue of 1-hydroxybenzotriazole (HOBt), a well-established additive and core component of many modern coupling reagents. The following protocol details the conversion of tetrafluoroanthranilic acid to HOOBt-F4. The fundamental transformation involves the diazotization of the anthranilic acid, followed by intramolecular cyclization.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary aromatic amine of tetrafluoroanthranilic acid into a diazonium salt is a critical first step. The use of sodium nitrite in an acidic medium generates nitrous acid in situ, which then reacts with the amine. The highly fluorinated ring stabilizes the resulting diazonium salt, making it more amenable to isolation and subsequent reactions compared to its non-fluorinated counterpart[1].
-
Cyclization: The intramolecular cyclization of the diazonium salt leads to the formation of the benzotriazole ring system. The presence of the carboxylic acid ortho to the diazonium group facilitates this ring closure. Subsequent tautomerization yields the desired 1-hydroxybenzotriazole structure.
Experimental Protocol: Synthesis of HOOBt-F4
Materials:
-
Tetrafluoroanthranilic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Deionized water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend tetrafluoroanthranilic acid (1 equivalent) in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (2.5 equivalents) while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of tetrafluoroanthranilic acid over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is typically observed by a change in the color and consistency of the reaction mixture.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the complete addition of the sodium nitrite solution to ensure complete diazotization.
-
-
Intramolecular Cyclization and Isolation:
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature, which should induce the precipitation of the product.
-
If precipitation is incomplete, the reaction mixture can be carefully concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield crude 1-hydroxy-4,5,6,7-tetrafluorobenzotriazole.
-
-
Purification:
-
The crude HOOBt-F4 can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture, to yield a crystalline solid.
-
Data Presentation: Physicochemical Properties of HOOBt-F4
| Property | Value |
| Molecular Formula | C₆HF₄N₃O |
| Molecular Weight | 207.08 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected to be higher than HOBt |
| Solubility | Soluble in polar organic solvents (DMF, NMP, DMSO) |
Part 2: Synthesis of a Tetrafluorinated Phosphonium Coupling Reagent: PyBOP-F4 Analogue
Phosphonium-based coupling reagents, such as PyBOP, are renowned for their high efficiency and low racemization rates. The synthesis of a tetrafluorinated analogue (PyBOP-F4) involves the reaction of HOOBt-F4 with a chlorophosphonium salt.
Experimental Workflow Diagram
Caption: Synthetic pathways from tetrafluoroanthranilic acid to advanced coupling reagents.
Protocol: Synthesis of (4,5,6,7-Tetrafluorobenzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate (PyBOP-F4)
Materials:
-
1-Hydroxy-4,5,6,7-tetrafluorobenzotriazole (HOOBt-F4)
-
Chlorotripyrrolidinophosphonium hexafluorophosphate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Diethyl ether
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve HOOBt-F4 (1 equivalent) in anhydrous DCM or ACN.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
-
Addition of Phosphonium Salt:
-
In a separate flask, prepare a solution or slurry of chlorotripyrrolidinophosphonium hexafluorophosphate (1 equivalent) in anhydrous DCM or ACN.
-
Slowly add the chlorophosphonium salt solution/slurry to the HOOBt-F4 solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting chlorophosphonium salt signal and the appearance of the product signal.
-
-
Isolation and Purification:
-
Upon completion, the triethylammonium or diisopropylethylammonium chloride byproduct may precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
-
Part 3: Synthesis of a Tetrafluorinated Uronium/Guanidinium Coupling Reagent: HBTU-F4 Analogue
Uronium/guanidinium-based reagents like HBTU are widely used for their rapid coupling times and ease of use in automated peptide synthesizers. The synthesis of a tetrafluorinated analogue (HBTU-F4) follows a similar principle of reacting HOOBt-F4 with an appropriate precursor.
Protocol: Synthesis of O-(4,5,6,7-Tetrafluorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate (HBTU-F4)
Materials:
-
1-Hydroxy-4,5,6,7-tetrafluorobenzotriazole (HOOBt-F4)
-
Tetramethylchloroformamidinium hexafluorophosphate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Inert atmosphere setup
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve HOOBt-F4 (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine or DIPEA (1.1 equivalents) and stir at room temperature.
-
-
Addition of Uronium Precursor:
-
Add solid tetramethylchloroformamidinium hexafluorophosphate (1 equivalent) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Isolation and Purification:
-
Filter off the precipitated triethylammonium or diisopropylethylammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil or solid.
-
Triturate the residue with cold diethyl ether to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with diethyl ether, and dry under high vacuum.
-
Self-Validating Systems and Trustworthiness
The protocols provided are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: TLC, LC-MS, and for phosphonium salts, ³¹P NMR, are essential for monitoring the progress of the reactions and ensuring the complete consumption of starting materials.
-
Product Characterization: The identity and purity of the synthesized HOOBt-F4 and the final coupling reagents should be confirmed by:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P): To confirm the chemical structure and the presence of fluorine.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition.
-
Conclusion and Future Outlook
The synthesis of coupling reagents from tetrafluoroanthranilic acid provides a gateway to a new class of highly effective reagents for amide bond formation. The protocols detailed herein offer a robust foundation for researchers to produce these advanced tools in their own laboratories. The enhanced reactivity imparted by the tetrafluorobenzotriazole moiety is anticipated to overcome many of the challenges associated with difficult couplings, thereby accelerating the synthesis of complex peptides and other molecules of therapeutic interest. Further research into the application of these reagents in both solution-phase and solid-phase synthesis is warranted and expected to demonstrate their superiority in a wide range of synthetic contexts.
References
- S. S. Ishikawa, T. S. and G. S. K. Diazotization of Tetrafluoroanthranilic Acid and Several Reactions of Related Compounds. Bulletin of the Chemical Society of Japan. [Link]
Sources
Experimental procedure for preparing methyl 2-amino-3,4,5,6-tetrafluorobenzoate
An Application Note for the Synthesis of Methyl 2-amino-3,4,5,6-tetrafluorobenzoate
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, a key fluorinated building block in medicinal chemistry and materials science. The primary synthetic route detailed is the esterification of 2,3,4,5-tetrafluoroanthranilic acid using methanol with thionyl chloride as an efficient activating agent. This application note is designed for researchers in organic synthesis, drug development, and materials science, offering a detailed experimental protocol, mechanistic insights, safety procedures, and analytical characterization methods.
Introduction and Scientific Context
Methyl 2-amino-3,4,5,6-tetrafluorobenzoate (C₈H₅F₄NO₂) is a valuable synthetic intermediate. Its polyfluorinated aromatic ring imparts unique electronic properties and metabolic stability, making it a desirable scaffold for the development of novel pharmaceuticals and advanced materials. The compound serves as a precursor for more complex molecules, including specialized coupling reagents used in peptide synthesis and other condensation reactions.[1][2]
The protocol described herein is a robust and high-yielding method for preparing this compound via the esterification of commercially available 2,3,4,5-tetrafluoroanthranilic acid. Understanding the nuances of this procedure is critical for ensuring high purity and reproducible outcomes.
Synthesis Strategy and Reaction Mechanism
The chosen synthetic pathway is the Fischer-Speier esterification of a carboxylic acid, enhanced by the use of thionyl chloride (SOCl₂). This approach offers significant advantages over simple acid catalysis.
Causality of Reagent Selection:
-
2,3,4,5-Tetrafluoroanthranilic Acid: The starting material, providing the core fluorinated aromatic amine structure.[3]
-
Methanol (MeOH): Serves as both the reactant to form the methyl ester and the reaction solvent. Using it in excess helps drive the reaction equilibrium towards the product.
-
Thionyl Chloride (SOCl₂): Acts as a powerful activating agent. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. A key benefit is that the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which evolve from the reaction mixture and shift the equilibrium to favor product formation. The in situ generated HCl also serves as a catalyst for the esterification.
The reaction proceeds in two main stages:
-
Activation: The carboxylic acid group of the tetrafluoroanthranilic acid is activated by thionyl chloride to form an acyl chloride.
-
Nucleophilic Acyl Substitution: The methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride intermediate. The subsequent loss of a chloride ion and a proton yields the final methyl ester product.
Caption: Chemical scheme for the esterification reaction.
Detailed Experimental Protocol
This protocol is based on established literature procedures which report a yield of approximately 76%.[1][2]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2,3,4,5-Tetrafluoroanthranilic acid | 100 mL Round-bottom flask |
| Methanol (Anhydrous) | Reflux condenser with drying tube |
| Thionyl chloride (SOCl₂) | Magnetic stirrer and stir bar |
| 5% Sodium carbonate (Na₂CO₃) solution | Ice-water bath |
| Deionized water | Heating mantle |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Separatory funnel (250 mL) |
| Rotary evaporator |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,4,5-tetrafluoroanthranilic acid (10 mmol, 2.09 g). Add 50 mL of anhydrous methanol.
-
Reagent Addition: Cool the flask in an ice-water bath with stirring. In a well-ventilated fume hood, add 5 mL of thionyl chloride (SOCl₂) dropwise to the cooled suspension over a period of 15 minutes. Caution: The addition is exothermic and releases HCl gas.
-
Initial Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30 minutes.
-
Reflux: Equip the flask with a reflux condenser (fitted with a CaCl₂ drying tube to protect from atmospheric moisture) and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8 hours.
-
Work-up and Neutralization: After 8 hours, cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a 250 mL separatory funnel. Wash the mixture by adding 10 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid. Swirl gently and vent frequently to release CO₂ gas. Separate the layers and discard the aqueous layer.
-
Aqueous Wash: Wash the organic layer twice more, each time with 10 mL of deionized water.
-
Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. This will yield the final product as colorless crystals.[1] The reported yield is approximately 1.71 g (76%).
Environment, Health, and Safety (EHS) Considerations
Strict adherence to safety protocols is mandatory. This procedure should only be performed by trained personnel in a laboratory setting.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) must be worn at all times.[4][5]
-
Fume Hood: All steps involving thionyl chloride and the reflux must be conducted in a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[6]
-
Thionyl Chloride (SOCl₂): Highly corrosive and a strong lachrymator. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care.
-
Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Avoid open flames and ensure adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated. Neutralized aqueous waste can typically be disposed of down the drain with copious amounts of water, pending local regulations.
Characterization and Quality Control
To confirm the identity and purity of the synthesized Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, the following analytical techniques are recommended.
| Property | Value / Expected Result | Source |
| Molecular Formula | C₈H₅F₄NO₂ | [1] |
| Molecular Weight | 223.13 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Yield | ~76% | |
| ¹H NMR (CDCl₃) | ~3.9 ppm (s, 3H, -OCH₃), ~4.5-5.5 ppm (br s, 2H, -NH₂) | Predicted |
| IR (KBr, cm⁻¹) | ~3400-3500 (N-H stretch), ~1720 (C=O stretch), ~1000-1200 (C-F stretch) | Predicted |
| Melting Point | 179 - 181 °C | [4] |
Expert Interpretation:
-
¹H NMR: The spectrum is expected to be simple. The methyl ester protons (-OCH₃) should appear as a sharp singlet. The amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The absence of signals in the aromatic region (6-8 ppm) confirms the tetra-substitution of the benzene ring.
-
IR Spectroscopy: The presence of two distinct bands in the 3400-3500 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂). A strong absorption band around 1720 cm⁻¹ confirms the presence of the ester carbonyl group. Strong bands in the fingerprint region will correspond to C-F bonds.
-
X-ray Crystallography: For unambiguous structure confirmation, single-crystal X-ray diffraction can be performed. The compound crystallizes in a monoclinic system.[1]
Conclusion
The protocol outlined provides a reliable and efficient method for the laboratory-scale synthesis of Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. By understanding the reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this important fluorinated intermediate for further application in chemical synthesis and discovery.
References
- Guo, W., Liao, X.-J., Li, G.-Q., & Xu, S.-H. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1511. [Link]
- International Union of Crystallography. (2011).
- Guo, W., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate.
- Capot Chemical. (2012).
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The Strategic deployment of Fluorinated Anthranilic Acids in Modern Organic Synthesis
Introduction: The Transformative Influence of Fluorine in Anthranilic Acid Chemistry
Fluorinated anthranilic acids represent a class of privileged building blocks in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. The introduction of fluorine atoms into the anthranilic acid scaffold dramatically alters its physicochemical properties, offering chemists a powerful tool to modulate reactivity, acidity, lipophilicity, and metabolic stability.[1][2][3] This guide provides an in-depth exploration of the role of fluorinated anthranilic acids, detailing their application in the synthesis of high-value heterocyclic compounds and offering field-proven protocols for their utilization.
The strategic incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[3][4] The high electronegativity of fluorine can influence the electronic environment of the entire molecule, impacting reaction mechanisms and, in some cases, enabling novel transformations that are not feasible with their non-fluorinated counterparts.[5][6] This document will delve into the practical applications of these unique properties, focusing on the synthesis of fluorinated acridones and quinazolinones—two classes of heterocycles with significant pharmacological relevance.[7][8]
Core Applications: Synthesis of Fluorinated Heterocycles
Fluorinated anthranilic acids are indispensable precursors for a variety of heterocyclic frameworks. Their utility is most prominently showcased in the construction of acridones and quinazolinones, structures that form the core of many therapeutic agents.
Synthesis of Fluorinated Acridones
Acridone alkaloids are known for their broad spectrum of biological activities, including anticancer, antiviral, and antimalarial properties. The introduction of fluorine into the acridone nucleus can further enhance these activities. A common and effective method for the synthesis of acridones is the acid-catalyzed cyclization of N-phenylanthranilic acids, which are themselves typically prepared via an Ullmann condensation.
The general workflow involves two key steps: the N-arylation of a fluorinated anthranilic acid followed by an intramolecular cyclization.
Caption: General workflow for fluorinated acridone synthesis.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[9][10] Modern modifications of this reaction have improved yields and reaction conditions.[11][12][13]
Materials:
-
Fluorinated anthranilic acid (e.g., tetrafluoroanthranilic acid)
-
Aryl bromide or iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask, add the fluorinated anthranilic acid (1.0 equiv), aryl halide (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker of water.
-
Acidify the aqueous mixture with 2N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
The cyclization of N-phenylanthranilic acid to acridone is a well-established procedure, often using concentrated sulfuric acid.[14]
Materials:
-
Fluorinated N-aryl anthranilic acid
-
Concentrated sulfuric acid
Procedure:
-
Carefully add the fluorinated N-aryl anthranilic acid (1.0 equiv) to concentrated sulfuric acid in a round-bottom flask.
-
Heat the mixture on a boiling water bath for 4 hours.[14]
-
After cooling, cautiously pour the reaction mixture into boiling water.[14]
-
Boil the resulting suspension for 5 minutes, then filter the yellow precipitate.[14]
-
The crude acridone is then boiled with a sodium carbonate solution to remove any unreacted starting material, filtered, washed with water, and dried.[14]
-
Purification can be achieved by recrystallization from a suitable solvent like isoamyl alcohol.
| Starting Material | Aryl Halide | Cyclization Conditions | Product | Yield | Reference |
| N-phenylanthranilic acid | - | H₂SO₄, 100°C, 4h | Acridone | ~90% | [14] |
| bis(2,4,5-trifluorophenyl)methanone | Dimethylamine (in situ from DMF) | KOH, DMF, heat | N,N-dimethylacridone | 93% | [15] |
Synthesis of Fluorinated Quinazolinones
Quinazolinones are another class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[16] Fluorinated anthranilic acids serve as excellent starting materials for the synthesis of fluorinated quinazolinone derivatives.
A common route to quinazolinones involves the reaction of an anthranilic acid with an amide or an acyl chloride followed by cyclization.
Caption: Synthesis of fluorinated quinazolinones via a benzoxazinone intermediate.
This two-step protocol involves the initial formation of a benzoxazinone intermediate, which then reacts with an amine to yield the desired quinazolinone.[16]
Step 1: Synthesis of the Fluorinated Benzoxazinone Intermediate
Materials:
-
Fluorinated anthranilic acid
-
Acetic anhydride
Procedure:
-
A mixture of the fluorinated anthranilic acid (1.0 equiv) and acetic anhydride (1.2 equiv) is heated under reflux for 1-2 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent like ether or hexane, and dried to yield the fluorinated 2-methyl-1,3-benzoxazin-4-one.
Step 2: Synthesis of the Fluorinated Quinazolinone
Materials:
-
Fluorinated benzoxazinone
-
Substituted amine
-
Glacial acetic acid or a deep eutectic solvent (for greener synthesis)[16]
Procedure:
-
The fluorinated benzoxazinone (1.0 equiv) and the desired amine (1.1 equiv) are dissolved in a suitable solvent such as glacial acetic acid.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered.
-
The solid is washed with a dilute sodium bicarbonate solution and then with water.
-
The crude product is dried and can be purified by recrystallization from ethanol or another suitable solvent.
| Anthranilic Acid Derivative | Amine | Solvent/Conditions | Product | Yield | Reference |
| 2-amino-N-phenylbenzamide | - | TFA, DCE, 140°C | 2-(trifluoromethyl)quinazolin-4-one | 52-94% | [17] |
| Anthranilic acid | Various amines | Choline chloride:urea (DES), 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Not specified | [16] |
The Causality Behind Experimental Choices: The Fluorine Effect
The decision to use a fluorinated anthranilic acid is driven by the predictable yet profound impact of fluorine on molecular properties.[6]
-
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring of anthranilic acid withdraws electron density via the inductive effect.[3][5] This increased electrophilicity of the aromatic ring can facilitate nucleophilic aromatic substitution reactions.
-
Acidity: The electron-withdrawing nature of fluorine increases the acidity of both the carboxylic acid and the amine protons. This can influence the reactivity in condensation reactions.
-
Lipophilicity: The incorporation of fluorine, particularly in the form of a trifluoromethyl group, significantly increases the lipophilicity of a molecule.[2] This is a critical parameter in drug design, as it affects membrane permeability and bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[3] Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can enhance the half-life of a drug.
Conclusion
Fluorinated anthranilic acids are not merely analogues of their parent compound; they are powerful and versatile reagents that open up new avenues in organic synthesis. Their unique electronic properties, driven by the presence of fluorine, provide chemists with a rational means to fine-tune the characteristics of target molecules. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of these building blocks in the synthesis of medicinally relevant heterocyclic compounds. The continued development of new synthetic methods utilizing fluorinated intermediates will undoubtedly lead to the discovery of novel therapeutics and advanced materials.[18][19][20]
References
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- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health.
- Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54, 3989-3998.
- Chuanfeng Niu et al. (Year). Synthesis of novel complexes using trifluorinated anthranilic acid derivatives. Source not specified in search results.
- Laeva, A. A., Nosova, E. V., Lipunova, G. N., Golovchenko, A. V., Adonin, N. Yu., Parmon, V. N., & Charushin, V. N. (2009). Fluorine-Containing Heterocycles: XIX. Synthesis of Fluorine-Containing Quinazolin-4-ones from 3,1-Benzoxazin-4-ones. Russian Journal of Organic Chemistry, 45(6), 913-920.
- Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone. (n.d.).
- Synthesis of insecticidal fluorinated anthranilic diamides. (2008). PubMed.
- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (n.d.).
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online.
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- Transition-metal-catalyzed asymmetric defluorinative reactions. (n.d.). Royal Society of Chemistry.
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- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (n.d.). Royal Society of Chemistry.
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Synthetic Routes for Fluorinated Heterocyclic Compounds: A Detailed Guide for Researchers
Introduction: The Transformative Role of Fluorine in Heterocyclic Chemistry
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the remarkable strength of the C-F bond—can profoundly influence the biological activity and material properties of the parent heterocycle.[3] In drug development, fluorination can enhance metabolic stability, improve bioavailability by modulating lipophilicity and pKa, and strengthen binding interactions with target proteins.[1][4][5] Consequently, a significant number of blockbuster drugs and promising clinical candidates feature fluorinated heterocyclic cores.[2]
This application note provides a comprehensive overview of key synthetic strategies for accessing fluorinated heterocyclic compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design. We will delve into the nuances of electrophilic and nucleophilic fluorination, the art of constructing fluorinated heterocycles from fluorinated building blocks, and the elegance of late-stage fluorination techniques.
I. Direct Fluorination of Heterocyclic Systems: Electrophilic and Nucleophilic Approaches
The direct introduction of fluorine onto a pre-formed heterocyclic ring is a powerful and atom-economical strategy. The choice between an electrophilic or nucleophilic approach is dictated by the electronic nature of the heterocyclic substrate.
A. Electrophilic Fluorination: Taming the "F+" Synthon
Electrophilic fluorination is the method of choice for electron-rich heterocyclic systems. The reaction involves the attack of a nucleophilic carbon on an electrophilic fluorine source. Modern electrophilic fluorinating reagents, particularly those containing an N-F bond, have largely replaced hazardous alternatives like elemental fluorine, offering greater safety, stability, and selectivity.[6]
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and widely used electrophilic fluorinating agent. It is a stable, crystalline solid that is relatively safe to handle.[7]
Application Note: Regioselective Fluorination of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry. The regioselective introduction of a fluorine atom at the C3 position can significantly modulate their biological activity.
-
Mechanism of Action: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C3 position of the imidazo[1,2-a]pyridine nucleus acts as the nucleophile, attacking the electrophilic fluorine of Selectfluor®.[8]
Workflow for Electrophilic Fluorination
Caption: General workflow for the electrophilic fluorination of heterocycles.
Protocol: Synthesis of 3-Fluoro-2-phenylimidazo[1,2-a]pyridine [8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.2 mmol) in a 1:1 mixture of water and acetonitrile (10 mL).
-
Reagent Addition: To the stirred solution, add Selectfluor® (1.1 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3, 10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 3-fluoro-2-phenylimidazo[1,2-a]pyridine.
| Substrate | Product | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 3-Fluoro-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 3-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 82 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 3-Fluoro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 78 |
| Table 1: Representative yields for the electrophilic fluorination of imidazo[1,2-a]pyridines with Selectfluor®.[8] |
B. Nucleophilic Aromatic Substitution (SNAr): Fluoride as the Nucleophile
For electron-deficient heterocyclic systems, nucleophilic aromatic substitution (SNAr) is a highly effective fluorination strategy. This method involves the displacement of a suitable leaving group (e.g., -Cl, -Br, -NO2) by a fluoride anion.
Potassium fluoride is an economical and readily available source of fluoride ions. However, its high lattice energy and low solubility in organic solvents pose challenges. The use of aprotic polar solvents (e.g., DMSO, DMF) and phase-transfer catalysts (e.g., 18-crown-6, quaternary ammonium salts) is often necessary to enhance its reactivity.[9][10]
Application Note: Synthesis of 2-Fluoropyridine
2-Fluoropyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[11] Its preparation via SNAr from the more readily available 2-chloropyridine is a common industrial process.
-
Mechanism of Action: The reaction proceeds through a Meisenheimer complex intermediate. The nucleophilic fluoride attacks the electron-deficient C2 position of the pyridine ring, which is activated by the electron-withdrawing nitrogen atom. Subsequent expulsion of the chloride leaving group yields the 2-fluoropyridine product.
Protocol: Mechanochemical Synthesis of 2-Fluoropyridine [12]
This protocol utilizes mechanochemistry (ball milling) to overcome the solubility issues of KF and provides a rapid, solvent-free alternative to traditional methods.
-
Reaction Setup: To a stainless-steel milling jar, add 2-chloropyridine (1.0 mmol), potassium fluoride (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol).
-
Milling: Mill the mixture at room temperature for 1 hour.
-
Work-up: After milling, extract the contents of the jar with diethyl ether.
-
Purification: Filter the ethereal solution and concentrate under reduced pressure. The crude product can be further purified by distillation.
| Leaving Group | Fluoride Source | Catalyst | Conditions | Yield (%) |
| 2-Chloropyridine | KF | Tetrabutylammonium bromide | Ball mill, 1 h, RT | ~90 |
| 2-Chloropyridine | CsF | None | DMSO, 150 °C, 24 h | ~85 |
| 2-Bromopyridine | KF | 18-crown-6 | Acetonitrile, 80 °C, 12 h | ~75 |
| Table 2: Comparison of conditions for the synthesis of 2-fluoropyridine via SNAr. |
II. Building from Scratch: Cycloaddition and Condensation Reactions
An alternative to direct fluorination is the construction of the heterocyclic ring using fluorinated building blocks. This "bottom-up" approach offers excellent control over the position of the fluorine substituent.
[3+2] Cycloaddition for the Synthesis of Fluorinated Pyrazoles
Pyrazoles are a class of five-membered heterocycles with a wide range of biological activities. The introduction of a trifluoromethyl (CF3) group is a common strategy to enhance their therapeutic potential.[13]
Application Note: Synthesis of 3-Trifluoromethylpyrazoles
This protocol describes the synthesis of 3-trifluoromethylpyrazoles via a [3+2] cycloaddition reaction between in situ generated trifluoroacetonitrile imines and chalcones, followed by an oxidative aromatization step.[13][14]
-
Mechanism of Action: The reaction begins with the base-promoted formation of a trifluoroacetonitrile imine (a 1,3-dipole) from a hydrazonoyl bromide precursor. This reactive intermediate then undergoes a [3+2] cycloaddition with a chalcone (the dipolarophile) to form a pyrazoline intermediate. Subsequent oxidation with manganese dioxide (MnO2) leads to the aromatic pyrazole.
Reaction Scheme for Pyrazole Synthesis
Caption: Synthesis of 3-trifluoromethylpyrazoles via [3+2] cycloaddition.
Protocol: Two-Step Synthesis of 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazole [14]
Step 1: [3+2] Cycloaddition
-
Reaction Setup: To a solution of chalcone (1.0 mmol) and 2-bromo-1,1,1-trifluoro-N-phenylacetohydrazonoyl bromide (1.2 mmol) in toluene (10 mL), add triethylamine (1.5 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrobromide and concentrate the filtrate under reduced pressure. The crude pyrazoline can be used in the next step without further purification.
Step 2: Oxidative Aromatization
-
Reaction Setup: Dissolve the crude pyrazoline from the previous step in DMSO (5 mL).
-
Oxidation: Add activated manganese dioxide (MnO2, 5.0 mmol) and stir the mixture at 80 °C for 6 hours.
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite®, and wash the Celite® with ethyl acetate.
-
Extraction and Purification: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to yield the desired 3-trifluoromethylpyrazole.
| Chalcone (Ar', Ar'') | Product | Yield (%) |
| Phenyl, Phenyl | 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 88 |
| 4-Methoxyphenyl, Phenyl | 1-Phenyl-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 85 |
| 4-Chlorophenyl, Phenyl | 1-Phenyl-4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 91 |
| Table 3: Yields for the two-step synthesis of 3-trifluoromethylpyrazoles.[14] |
III. Advanced Strategies: Deoxyfluorination and Late-Stage Fluorination
Modern synthetic chemistry has developed sophisticated methods for introducing fluorine, including the conversion of hydroxyl groups to fluorides (deoxyfluorination) and the introduction of fluorine at a late stage in a synthetic sequence.
A. Deoxyfluorination: From Alcohols to Fluorides
Deoxyfluorination is a powerful transformation that replaces a hydroxyl group with a fluorine atom, often with inversion of stereochemistry.
DAST is a widely used reagent for the deoxyfluorination of primary, secondary, and tertiary alcohols.[2][15] It is particularly useful for complex molecules where other fluorination methods might not be tolerated. However, DAST is thermally unstable and must be handled with care.
Application Note: Deoxyfluorination of a Hydroxylated Piperidine Derivative
This protocol illustrates the conversion of a secondary alcohol on a piperidine ring to the corresponding fluoride. Such transformations are crucial in medicinal chemistry for fine-tuning the properties of drug candidates.
-
Mechanism of Action: The alcohol first reacts with DAST to form a fluorosulfite intermediate. This is followed by an intramolecular SN2-type displacement by the fluoride, leading to the fluorinated product with inversion of configuration.
Protocol: Synthesis of (S)-3-Fluoro-1-(tert-butoxycarbonyl)piperidine [2]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve (R)-1-(tert-butoxycarbonyl)piperidin-3-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 mmol) dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. Purify the crude product by flash chromatography.
| Substrate | Product | Stereochemistry | Yield (%) |
| (R)-1-Boc-piperidin-3-ol | (S)-1-Boc-3-fluoropiperidine | Inversion | 85 |
| (S)-1-Boc-pyrrolidin-3-ol | (R)-1-Boc-3-fluoropyrrolidine | Inversion | 82 |
| Table 4: Representative examples of deoxyfluorination with DAST. |
B. Late-Stage Fluorination: Modifying Complex Molecules
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex, drug-like molecule at a late point in its synthesis.[16] This strategy is incredibly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound for structure-activity relationship (SAR) studies.
NFSI is a stable, crystalline, and versatile electrophilic fluorinating reagent suitable for a variety of LSF applications, including C-H fluorination.[17][18]
Application Note: Late-Stage C-H Fluorination of an Alkylpyridine
This protocol demonstrates the direct, metal-free fluorination of an unactivated pyridylic C-H bond, a transformation that can be used to modulate the basicity and metabolic stability of pyridine-containing drugs.[17]
-
Mechanism of Action: The reaction is proposed to proceed through the formation of an N-sulfonylpyridinium salt, which increases the acidity of the pyridylic C-H bonds, facilitating deprotonation and subsequent fluorination by NFSI.
Protocol: Late-Stage Fluorination of 4-Ethylpyridine [17]
-
Reaction Setup: In a sealed tube, combine 4-ethylpyridine (1.0 mmol), NFSI (2.5 mmol), and potassium carbonate (K2CO3, 2.0 mmol) in acetonitrile (5 mL).
-
Reaction: Heat the mixture at 80 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to afford 4-(1-fluoroethyl)pyridine.
| Substrate | Product | Yield (%) |
| 4-Ethylpyridine | 4-(1-Fluoroethyl)pyridine | 65 |
| 2-Propylpyridine | 2-(1-Fluoropropyl)pyridine | 58 |
| Table 5: Yields for late-stage pyridylic C-H fluorination.[17] |
Conclusion
The synthesis of fluorinated heterocyclic compounds is a dynamic and evolving field, driven by the significant impact of fluorine on molecular properties. This guide has provided a detailed overview of several robust and widely applicable synthetic strategies, from direct fluorination to the construction of fluorinated heterocycles and advanced late-stage functionalization techniques. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to design and execute the synthesis of novel fluorinated heterocycles for a wide range of applications in drug discovery, agrochemicals, and materials science.
References
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.
- Synthetic Strategies to Access Fluorinated Azoles. Molecules.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi.
- A Convenient Late-Stage Fluorination of Pyridylic C−H Bonds with N-Fluorobenzenesulfonimide. Angewandte Chemie International Edition.
- Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Synthesis of fluorinated derivatives of imidazole. ResearchGate.
- Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Semantic Scholar.
- Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.
- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Chemical Science.
- Exploring 2-Fluoropyridine: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
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- Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed.
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- Process for providing 2-fluoropyridine. Google Patents.
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- A new route to nucleophilic substitution with potassium fluoride. University of Oxford Department of Chemistry.
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Application Note: 2-Amino-3,4,5,6-tetrafluorobenzoic Acid as a Versatile Scaffold in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven method for enhancing molecular stability, lipophilicity, and target-binding affinity.[1][2] 2-Amino-3,4,5,6-tetrafluorobenzoic acid (Tetrafluoroanthranilic Acid) has emerged as a high-value, versatile building block for the synthesis of novel crop protection agents. Its densely functionalized structure, featuring a tetrafluorinated aromatic core with ortho-positioned amino and carboxylic acid groups, provides a unique platform for constructing complex molecular architectures. This guide details the reactivity profile of this scaffold and provides robust protocols for its derivatization into key agrochemical intermediates, such as amides and fused heterocyclic systems.
Introduction: The Fluorine Advantage in Agrochemicals
The development of innovative and effective agrochemicals is critical for global food security. A significant trend in the industry is the use of organofluorine compounds, which now account for approximately 25% of all licensed herbicides and a large portion of other crop protection agents.[3] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, often leading to improved metabolic stability against enzymatic degradation in the field and enhanced efficacy.[1][2]
The "building block" approach, which utilizes pre-fluorinated synthons, is the predominant industrial strategy for creating these complex molecules.[2] this compound (CAS 1765-42-0) is a prime example of such a building block.[4][5] This document serves as a technical guide for researchers, outlining synthetic strategies and detailed protocols to leverage the unique reactivity of this compound in the discovery and development of next-generation agrochemicals.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its three key components: the nucleophilic amino group, the electrophilic carboxylic acid group, and the electron-deficient polyfluorinated ring.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1765-42-0 | [4][5] |
| Molecular Formula | C₇H₃F₄NO₂ | [4][5] |
| Molecular Weight | 209.10 g/mol | [4] |
| Appearance | White to off-white solid/powder | [6] |
| IUPAC Name | this compound |[4] |
Reactivity of the Amino Group
The primary amine is a versatile nucleophilic handle. It readily participates in standard reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form imines.[7] This functionality is crucial for introducing diversity and building larger molecular frameworks.
Reactivity of the Carboxylic Acid Group
The carboxylic acid can be easily converted into a variety of functional groups common in agrochemicals, including esters, amides, and acid chlorides. The formation of amides, in particular, is a cornerstone of many synthetic routes for herbicides and fungicides. Esterification can also be used to modulate solubility and transport properties.[8][9]
The Tetrafluorinated Ring
The four fluorine atoms withdraw electron density from the aromatic ring, making it highly resistant to oxidative metabolism. While the fluorine atoms can undergo nucleophilic aromatic substitution (SNAr), this typically requires harsh conditions. The primary utility of the ring is to serve as a stable, lipophilic core that locks the amino and carboxyl functionalities into a specific ortho-conformation, ideal for cyclization reactions.
Synthetic Strategies & Key Transformations
The true power of this compound lies in its ability to serve as a foundation for diverse molecular classes. Below are two primary strategies for its application.
Strategy A: Synthesis of Fluorinated Agrochemical Amides
Amide linkages are prevalent in numerous commercial herbicides. The carboxylic acid moiety of the title compound can be activated and coupled with various amines (anilines, alkylamines, etc.) to generate a library of candidate molecules.
Caption: Workflow for N-Substituted Amide Synthesis.
Strategy B: Construction of Fused Heterocyclic Systems
The ortho-amino acid arrangement is a classic precursor for building fused heterocyclic systems like quinazolinones, which are important scaffolds in fungicide and insecticide chemistry. This is typically achieved through condensation with a one or two-carbon source.
Caption: General Workflow for Fused Heterocycle Synthesis.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for further research and development.
Protocol 1: Synthesis of Methyl 2-amino-3,4,5,6-tetrafluorobenzoate
This protocol details the Fischer esterification of the parent acid, a common first step to protect the carboxylic acid or modify its reactivity. The methodology is adapted from established procedures for this compound.[8][9]
Rationale: Thionyl chloride (SOCl₂) serves as both a catalyst and a dehydrating agent. It reacts with methanol to form HCl in situ, which protonates the carbonyl oxygen, making it more electrophilic. It also consumes the water byproduct, driving the reaction equilibrium towards the product.
Materials:
-
This compound (10.0 g, 47.8 mmol)
-
Anhydrous Methanol (250 mL)
-
Thionyl Chloride (SOCl₂) (10.0 mL, 137 mmol)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Suspend this compound in anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice-water bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a methanol/water mixture to afford the title compound as colorless crystals.
Table 2: Expected Results for Protocol 1
| Parameter | Expected Value |
|---|---|
| Product | Methyl 2-amino-3,4,5,6-tetrafluorobenzoate |
| Typical Yield | 75-85% |
| Appearance | Colorless crystals |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), ~5.0 (br s, 2H, -NH₂) |
| ¹⁹F NMR (CDCl₃) | Four distinct multiplets in the aromatic region |
| MS (ESI+) | m/z 224.0 [M+H]⁺ |
Protocol 2: Synthesis of 2-Amino-N-phenyl-3,4,5,6-tetrafluorobenzamide
This protocol demonstrates the synthesis of a representative amide via activation of the carboxylic acid to an acid chloride, followed by coupling with an amine.
Rationale: The conversion of the carboxylic acid to a highly reactive acid chloride using SOCl₂ allows for efficient acylation of the amine nucleophile (aniline). A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl generated during the coupling step, preventing protonation of the aniline and driving the reaction to completion.
Materials:
-
This compound (5.0 g, 23.9 mmol)
-
Thionyl Chloride (SOCl₂) (3.5 mL, 47.8 mmol)
-
Anhydrous Toluene
-
Aniline (2.4 mL, 26.3 mmol)
-
Triethylamine (TEA) (4.0 mL, 28.7 mmol)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Combine this compound and anhydrous toluene (50 mL) in a flask fitted with a reflux condenser.
-
Add thionyl chloride and heat the mixture to reflux for 3 hours. The solid should dissolve as the acid chloride is formed.
-
Cool the reaction to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. This step is critical to remove all unreacted SOCl₂.
-
Dissolve the resulting crude acid chloride in anhydrous toluene (50 mL).
-
In a separate flask, dissolve aniline and triethylamine in anhydrous toluene (20 mL) and cool in an ice bath.
-
Slowly add the acid chloride solution from step 4 to the aniline solution. Maintain the temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the pure amide.
Conclusion
This compound is a powerful and versatile building block for agrochemical synthesis. Its pre-installed functionality allows for rapid and efficient entry into diverse chemical classes, including amides and fused heterocyclic systems, which are known to possess potent biological activity. The robust protocols provided herein offer reliable methods for derivatizing this scaffold, enabling researchers to accelerate the discovery and development of novel, highly effective, and metabolically stable crop protection solutions.
References
- Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119. [Link]
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- HIMS - University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Van 't Hoff Institute for Molecular Sciences. [Link]
- Cotte, A., et al. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Liao, X. J., Guo, W., & Xu, S. H. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732. [Link]
- Guo, W., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1511. [Link]
- Guo, W., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate.
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Fluorinated building blocks for materials science research
An Application Guide to Fluorinated Building Blocks in Materials Science
Introduction: The Fluorine Advantage in Material Design
The strategic incorporation of fluorine atoms or fluorine-containing groups into organic molecules is a cornerstone of modern materials science. The unique physicochemical properties of fluorine—the most electronegative element—allow for the fine-tuning of molecular characteristics with minimal steric impact.[1] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), imparting significant thermal and chemical stability to the resulting materials.[][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of fluorinated building blocks, detailed experimental protocols, and the fundamental principles governing their use in creating next-generation materials.
Key property modifications achieved through fluorination include:
-
Enhanced Stability: The strength of the C-F bond increases resistance to thermal degradation, oxidation, and chemical attack.[1][4]
-
Modulated Electronic Properties: The strong electron-withdrawing nature of fluorine can significantly alter the electronic landscape of a molecule, influencing its acidity, dipole moment, and frontier molecular orbital energies. This is a critical parameter in the design of organic electronic materials.[5][6]
-
Tunable Surface Energy and Solubility: Fluorinated segments are both hydrophobic and lipophobic, leading to materials with low surface energy, which is desirable for applications such as non-stick coatings and water-repellent textiles. This property also enables "fluorous chemistry," where the unique solubility of highly fluorinated compounds can be exploited for product purification.[][7]
-
Altered Intermolecular Interactions: The introduction of fluorine can modify crystal packing, mesophase behavior in liquid crystals, and polymer morphology.[8][9]
This guide will explore the practical application of these principles, providing actionable protocols for the synthesis and characterization of high-performance materials derived from fluorinated building blocks.
Application Note I: High-Performance Fluoropolymers
Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their chemical inertness and robustness under extreme conditions.[10] The synthesis of advanced fluoropolymers often involves the polymerization of specialized fluorinated monomers to achieve tailored properties, such as high thermal stability combined with low-temperature flexibility.[11]
Rationale for Fluorination: The primary driver for using fluorinated building blocks in polymers is to achieve exceptional stability. Perfluorinated polymers, where all C-H bonds are replaced by C-F bonds, exhibit the highest levels of thermal and chemical resistance.[12] The incorporation of ether linkages or other flexible moieties into the polymer backbone can improve processability and mechanical properties without significantly compromising stability.[11]
Table 1: Representative Fluorinated Monomers and Their Impact on Polymer Properties
| Monomer Building Block | Key Structural Feature(s) | Resulting Polymer Properties | Example Application |
| Tetrafluoroethylene (TFE) | Perfluorinated alkene | Extreme chemical inertness, high thermal stability, low coefficient of friction.[10] | Non-stick coatings (Teflon®), chemically resistant linings.[1][10] |
| Vinylidene fluoride (VDF) | -CH₂-CF₂- repeating unit | Piezoelectricity, flexibility, chemical resistance. | Sensors, actuators, flexible electronics. |
| Perfluoropyridine Monomers | Fluorinated aromatic heterocycle with ether linkages | High thermal strength, low-temperature flexibility, high char yield.[11] | Aerospace components, high-performance composites.[11] |
| Perfluoro-2-methylene-1,3-dioxolanes | Perfluorinated dioxolane ring | Amorphous structure, high optical transparency (UV to near-IR), high glass transition temperature.[13] | Advanced optical fibers, low dielectric coatings, gas separation membranes.[12][13] |
Application Note II: Fluorinated Molecules for Organic Electronics
In organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the precise tuning of electronic properties is paramount. Fluorination provides a powerful tool to systematically modify the energy levels of organic semiconductors.[5]
Rationale for Fluorination: The introduction of electron-withdrawing fluorine atoms or trifluoromethyl (-CF₃) groups can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a conjugated molecule. This stabilization can improve air stability (resistance to oxidation) and allow for color tuning of the emitted light.[5][14]
Workflow for Developing Fluorinated OLED Materials
Caption: Iterative workflow for OLED material development.
Application Note III: Advanced Fluorinated Liquid Crystals
Fluorinated liquid crystals (LCs) are essential components in modern Liquid Crystal Displays (LCDs), especially for active matrix (AM-LCD) technologies. The introduction of fluorine allows for the precise control of key physical properties like dielectric anisotropy (Δε), viscosity, and clearing temperatures.[8][15]
Rationale for Fluorination: The highly polar C-F bond can be strategically placed within the LC molecule to control its response to an electric field.[9] For instance, terminal fluorination is used to create materials with high positive Δε, while lateral fluorination can induce a negative Δε, which is critical for display modes like Vertical Alignment (VA).[15] Furthermore, fluorination can reduce viscosity, leading to faster switching times.[15]
Table 2: Effect of Fluorine Position on Liquid Crystal Properties
| Fluorine Position | Effect on Dielectric Anisotropy (Δε) | Impact on Viscosity | Common Application |
| Terminal (on the end of the long molecular axis) | Increases positive Δε | Moderate impact | Twisted Nematic (TN) and In-Plane Switching (IPS) displays. |
| Lateral (on the side of the molecular core) | Can induce negative Δε | Can increase viscosity | Vertical Alignment (VA) displays.[15] |
| Within Terminal Chain (e.g., -OCF₃, -SCF₃) | Strongly increases positive Δε | Can increase viscosity | High-performance displays requiring high holding ratios. |
| Bridging/Linking Group | Fine-tunes Δε and other properties | Variable | Used to optimize overall material performance.[9] |
Protocols for Synthesis and Characterization
Protocol 1: Synthesis of a Fluorinated Biaryl Monomer via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, ideal for constructing the biaryl cores common in materials for organic electronics and liquid crystals.[16] The use of a palladium catalyst, a suitable ligand, and a base facilitates the catalytic cycle. For challenging substrates like highly fluorinated arenes, specific catalyst systems and additives may be required to achieve high yields.[16][17]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology: This is a generalized protocol. Reaction conditions should be optimized for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add the fluorinated aryl halide (1.0 eq.), arylboronic ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Cs₂CO₃, 2.0-3.0 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene and water or Dioxane) via syringe. The reaction mixture should be heterogeneous.
-
Reaction: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure fluorinated biaryl.[18][19]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Fluorinated Conjugated Polymer via Stille Polycondensation
Causality: Stille coupling is highly effective for polymerization because it is tolerant of a wide range of functional groups and reaction conditions are typically mild, which helps to avoid side reactions and achieve high molecular weight polymers.[20] The reaction couples an organostannane with an organic halide.
Step-by-Step Methodology:
-
Monomer Preparation: Synthesize or procure high-purity distannyl and dihaloaryl fluorinated monomers. Purity is critical for achieving high molecular weight polymers.
-
Catalyst and Ligand: In a nitrogen-filled glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%) to a Schlenk flask.
-
Monomer Addition: Add the dihaloaryl monomer (1.0 eq.) and the distannyl monomer (1.0 eq.) to the flask.
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., chlorobenzene or toluene) and stir the mixture at 90-120 °C for 24-72 hours under a nitrogen atmosphere.
-
End-capping: To control molecular weight and improve stability, add a small amount of a monofunctional halide (e.g., bromobenzene) and a monofunctional stannane (e.g., trimethylphenyltin) and stir for an additional 2-4 hours.
-
Precipitation and Purification: Cool the reaction mixture and slowly pour it into a vigorously stirred non-solvent (e.g., methanol or acetone). The polymer will precipitate. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. Finally, extract with a good solvent for the polymer (e.g., chloroform or chlorobenzene) and re-precipitate into a non-solvent.
-
Drying and Characterization: Dry the purified polymer under high vacuum. Characterize the polymer's molecular weight and dispersity (by GPC), thermal properties (by TGA/DSC), and structure (by NMR).
Protocol 3: Standard Characterization Workflow for Fluorinated Materials
Causality: A multi-technique approach is necessary to fully characterize a new material. Each technique provides a different piece of the puzzle, from molecular structure to bulk physical properties.[21]
-
Structural Analysis:
-
Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and especially ¹⁹F NMR to confirm the molecular structure and purity of monomers and the repeat unit structure of polymers.[22]
-
Mass Spectrometry (MS): Confirm the molecular weight of monomers and small molecules. For polymers, techniques like MALDI-TOF MS can provide information on molecular weight distribution.[23]
-
-
Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature of the material. This is critical for assessing the material's operational temperature range.
-
Differential Scanning Calorimetry (DSC): Identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which define the material's physical state and processing window.[24]
-
-
Surface and Morphological Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states at the material's surface, which is particularly useful for confirming fluorination.[25]
-
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): Visualize the surface morphology and topography of thin films or bulk materials.[21][25]
-
Protocol 4: Safety and Handling of Fluorinated Compounds and Reagents
Trustworthiness: Working with fluorinated compounds, and especially fluorinating agents, requires strict adherence to safety protocols. Some reagents can react violently with water, and many organofluorine compounds can generate hazardous decomposition products like hydrogen fluoride (HF).[26][27]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consult manufacturer compatibility charts). Double-gloving is recommended for highly corrosive or easily absorbed compounds.[26]
-
Ventilation: Handle all volatile or reactive fluorinated compounds in a certified chemical fume hood with good airflow.[28]
-
Incompatible Materials: Store fluorinated compounds away from strong acids, bases, oxidizing agents, and water.[26]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Keep a supply of calcium gluconate gel on hand for potential skin exposure to HF or HF-generating compounds.[29][30]
Spill and Waste Disposal Procedures:
-
Spill Containment: For small spills, alert others, restrict access, and wear appropriate PPE. Contain the spill with a compatible absorbent material (do not use flammable materials).[26] For large spills, evacuate the area and contact the institution's emergency response team.[26]
-
Quenching Reactive Reagents (e.g., DAST):
-
CAUTION: This procedure is highly exothermic and releases gas. Perform only in a fume hood.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the cooled reaction mixture to a vigorously stirred, chilled quench solution of saturated aqueous sodium bicarbonate (NaHCO₃).[26]
-
Continue stirring until gas evolution ceases.
-
-
Waste Disposal: Dispose of all fluorinated chemical waste, including contaminated materials and neutralized aqueous layers, as hazardous waste according to institutional and local regulations.[26]
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition. Journal of Advanced Materials and Technologies, 6(1).
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Fluorinated Building Blocks in the Preparation of Liquid Crystals.
- BenchChem. (n.d.). Technical Support Center: Safe Handling of Highly Fluorinated Compounds.
- Sigma-Aldrich. (n.d.). Fluorinated Building Blocks.
- Alfa Chemistry. (2024, October 21). Fluorinated Building Blocks: A Comprehensive Overview [Video]. YouTube.
- Alfa Chemistry. (n.d.). Fluorinated Building Blocks.
- Princeton University Environmental Health & Safety. (n.d.). Fluorine.
- Lentrodt, C., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
- TechLink. (n.d.). Synthesis of perfluoropryridine monomers enabling high performance polymers.
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- ResearchGate. (2025). Fluorinated liquid crystals - Properties and applications.
- Kirsch, P. (n.d.). Fluorine in liquid crystal design for display applications. Merck KGaA.
- SpecialChem. (2025). The Role of Fluorinated Building Blocks in Advanced Material Science.
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- M&D Molecule. (n.d.). Fluorinated Building Blocks.
- ResearchGate. (n.d.). Perfluorinated Polymers.
- Han, D., et al. (2015). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Advances, 5(25), 19417-19424.
- ResearchGate. (2025). Synthesis and properties of amorphous perfluorinated polymers.
- Scientific.Net. (n.d.). Synthesis of Fluorinated Organic and Organometallic Electroluminescent Materials: Tuning Emission in the Blue.
- Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews.
- Peaslee, G. F., et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts.
- Ok, S. (2014). Basic Characterization and Investigations of a Fluorinated Terpolymer. High Performance Polymers.
- Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19505-19511.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Stanetty, C., & Szucs, R. (2019). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 17(10), 2579-2595.
- Am-Vision. (n.d.). Optimizing Organic Synthesis with Trifluoromethylated Building Blocks.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Chemistry For Everyone. (2025, January 25). What Is Purification Of Organic Compounds? [Video]. YouTube.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Wang, C., & Yiu, S. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Palladium-Catalyzed Polymerization. Wiley-VCH.
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Topic: Laboratory-Scale Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Value of Tetrafluoroanthranilic Acid
2-Amino-3,4,5,6-tetrafluorobenzoic acid, a fluorinated analog of anthranilic acid, is a valuable and highly sought-after building block in modern chemical synthesis. Its strategic importance lies in the unique physicochemical properties imparted by the tetrafluorinated phenyl ring. The strong electron-withdrawing nature of the fluorine atoms significantly modulates the acidity of the carboxylic acid and the basicity of the amine, influencing reaction kinetics and the stability of derivatives. This compound serves as a critical intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials, including specialized coupling reagents.[1][2][3]
This guide provides a robust and reproducible protocol for the laboratory-scale synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the critical parameters that govern its success.
Synthetic Strategy: The Hofmann Rearrangement
The chosen synthetic pathway is the Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide. This classic named reaction provides a reliable method for the conversion of a primary amide into a primary amine with one less carbon atom.[2][3] The transformation is particularly well-suited for this synthesis due to the accessibility of the starting amide and the high yields typically achieved.
The Causality Behind the Choice: The Hofmann rearrangement is a powerful tool for accessing anilines from benzoic acid derivatives. The mechanism proceeds through a series of well-defined steps:
-
N-Bromination: The reaction is initiated by treating the primary amide with bromine in a basic solution (e.g., potassium hydroxide) to form a sodium or potassium hypobromite solution in situ. This strong electrophile brominates the amide nitrogen.
-
Deprotonation: The resulting N-bromoamide is more acidic than the starting amide and is readily deprotonated by the base.
-
Rearrangement: The key step involves the rearrangement of the N-bromoamide anion. The bond between the carbonyl carbon and the phenyl ring migrates to the nitrogen atom, with the simultaneous expulsion of the bromide ion. This concerted step forms a highly reactive isocyanate intermediate.
-
Hydrolysis: The isocyanate is unstable in the aqueous basic medium and is rapidly hydrolyzed. Nucleophilic attack by hydroxide on the isocyanate's central carbon, followed by decarboxylation, yields the desired primary amine, this compound.
This multi-step, one-pot reaction is efficient and avoids the harsh conditions or specialized catalysts that might be required for alternative routes like direct amination of a pentafluorinated precursor.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 70 mmol scale and has been demonstrated to produce high yields of the target compound.[2][3]
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.Wt. | Quantity | Notes |
| 2-carboxy-3,4,5,6-tetrafluorobenzamide | C₈H₃F₄NO₃ | 1765-42-0 (for the product) | 237.11 | 70 mmol (16.6 g) | Starting material. |
| Potassium Hydroxide (KOH) | KOH | 1310-58-3 | 56.11 | 39.2 g (0.7 mol) | Use high-purity pellets. |
| Bromine (Br₂) | Br₂ | 7726-95-6 | 159.81 | 11.3 g (70.7 mmol) | EXTREME CAUTION . |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | As needed | Concentrated (37%). |
| Distilled Water | H₂O | 7732-18-5 | 18.02 | ~500 mL |
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Potassium Hypobromite Solution:
-
In a 1 L three-neck flask equipped with a mechanical stirrer, add 39.2 g (0.7 mol) of potassium hydroxide to 356 mL of distilled water.
-
Stir the mixture until all KOH pellets have dissolved. The dissolution is exothermic; allow the solution to cool to room temperature.
-
CAUTION: Perform this next step in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Slowly add 11.3 g (3.6 mL) of bromine to the stirred KOH solution. The dark red-brown color of the bromine will dissipate as it reacts to form a pale yellow solution of potassium hypobromite.
-
Continue stirring for 30 minutes at room temperature (approx. 293 K) to ensure complete formation of the hypobromite reagent.
-
-
Hofmann Rearrangement Reaction:
-
To the freshly prepared hypobromite solution, add 16.6 g (70 mmol) of 2-carboxy-3,4,5,6-tetrafluorobenzamide.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Fit the flask with a condenser and begin heating the mixture to between 363 K and 368 K (90-95 °C) using a heating mantle.
-
Maintain this temperature with vigorous stirring for 4 hours.
-
-
Product Isolation and Purification:
-
After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
After standing, add 100 mL of water to the flask to dilute the mixture.
-
Place the flask in a large ice-water bath to cool the contents thoroughly.
-
While stirring, slowly and carefully add concentrated hydrochloric acid to the mixture until the pH reaches 1. This will cause the product to precipitate out of the solution as a solid.
-
Continue stirring in the ice bath for a further 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold distilled water to remove any residual salts.
-
Dry the product under vacuum to yield a yellow solid. The reported yield for this procedure is approximately 94% (16.2 g).[2][3]
-
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. This serves as a self-validating system for the protocol.
| Analysis Technique | Expected Result |
| Melting Point | Literature values are in the range of 185-187 °C.[4] A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show a broad singlet for the two amine protons (-NH₂) and a broad singlet for the carboxylic acid proton (-COOH). The exact chemical shifts will depend on the solvent used. |
| ¹⁹F NMR | The spectrum will be complex due to fluorine-fluorine coupling but should show signals corresponding to the four distinct fluorine atoms on the aromatic ring. |
| ¹³C NMR | Should show seven distinct carbon signals corresponding to the aromatic carbons and the carboxyl carbon. |
| Mass Spectrometry | The molecular ion peak [M-H]⁻ in negative ion mode should be observed at m/z ≈ 208.00. The molecular weight is 209.10 g/mol .[5] |
| FT-IR | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-F stretching should be visible. |
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. All personnel must review the Safety Data Sheet (SDS) for each chemical before beginning work.
General Precautions:
-
This procedure must be conducted in a well-ventilated chemical fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Ensure an eyewash station and safety shower are immediately accessible.[6][7]
Reagent-Specific Hazards:
-
Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe skin burns and eye damage. Handle only in a fume hood and have a bromine spill kit (containing sodium thiosulfate) available.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
This compound (Product): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8] Avoid breathing dust.
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
References
- This compound | C7H3F4NO2 | CID 688185 - PubChem.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid - PrepChem.com. PrepChem. [Link]
- Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH.
- Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - ResearchGate.
- 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid - PubMed.
- US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents.
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
- Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applic
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC - NIH.
- A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC - NIH.
- Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. PubMed. [Link]
- This compound - PMC - NIH.
- Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks - PMC - NIH.
- This compound - IUCr Journals.
- Tetrahydro anthranilic acid as a surrogate for anthranilic acid: application to the discovery of potent niacin receptor agonists - PubMed.
- Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents.
- Amino Acid Analysis: “How-To” Guide - Agilent. Agilent Technologies. [Link]
- Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - NIH.
- Reductive Amination & Amide Synthesis (IOC 40) - YouTube. YouTube. [Link]
- The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? ScienceDirect. [Link]
Sources
- 1. 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 4-AMINO-2,3,5,6-TETRAFLUOROBENZOIC ACID | 944-43-4 [chemicalbook.com]
- 5. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. Drawing from established methodologies and field experience, this document provides in-depth answers to frequently encountered challenges.
Frequently Asked Questions (FAQs) - General Issues
This section addresses overarching questions that are relevant regardless of the specific synthetic route employed.
Q1: My final product is consistently impure, showing broad melting points and extra peaks in NMR. Where should I start investigating?
A1: Impurity issues often trace back to one of three areas: starting material quality, reaction side products, or inefficient purification.
-
Starting Material Purity: Verify the purity of your starting materials, such as pentafluorobenzoic acid or 2-carboxy-3,4,5,6-tetrafluorobenzamide, using techniques like NMR or GC-MS. Impurities in the starting material can lead to the formation of dark-colored byproducts or tars.[1]
-
Reaction Monitoring: Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the optimal reaction time and observe the formation of any significant byproducts. Uncontrolled reactions, especially at elevated temperatures, are a common source of impurities.[2]
-
Work-up and Purification: Product loss and contamination can occur during the work-up. Ensure your pH adjustments are precise, extractions are thorough, and the chosen recrystallization solvent is optimal for your product, minimizing its solubility at low temperatures.[1]
Q2: I'm observing significant tar or dark polymer formation in my reaction. What causes this and how can it be prevented?
A2: Tar formation is typically a result of decomposition or polymerization side reactions, often exacerbated by excessive heat.
-
Temperature Control: This is the most critical factor. Many amination and rearrangement reactions are exothermic. Maintain strict temperature control, using ice baths for cooling during reagent addition and running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.[1]
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving organometallic catalysts or electron-rich intermediates, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that lead to colored impurities.
-
Controlled Reagent Addition: Add reagents, especially strong bases or oxidizing agents, slowly and in a controlled, dropwise manner. This helps to dissipate heat and maintain a steady reaction rate, preventing localized temperature spikes that can cause decomposition.[1]
Troubleshooting Guide by Synthetic Route
This section provides specific troubleshooting advice for the two primary synthetic pathways to this compound.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of Pentafluorobenzoic Acid
This route involves the displacement of a fluorine atom on pentafluorobenzoic acid with an amine source. The primary challenge is controlling the regioselectivity of the amination.
Q3: My main problem is low yield due to the formation of multiple isomers, primarily the 4-amino product instead of the desired 2-amino product. How can I improve the regioselectivity?
A3: The formation of the 4-amino (para) isomer is a well-known competing reaction. The carboxylate group (-COO⁻) directs incoming nucleophiles to the para position, while the fluorine atoms strongly activate the ring for nucleophilic attack. To favor the 2-amino (ortho) product, you must carefully manipulate the reaction conditions.
-
Steric Hindrance: Using a bulkier aminating agent can sterically favor attack at the less hindered para position. Therefore, using a small nucleophile like ammonia or a protected amine is crucial.
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product. Experiment with running the reaction at reduced temperatures (e.g., 80-100°C instead of higher) to see if the ortho:para ratio improves.[3]
-
Solvent Choice: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF or NMP are common, but their properties can be subtly tuned. Consider exploring solvents like nitromethane, which has been used successfully in related aminations.[3]
Q4: The reaction is very slow or does not go to completion. How can I increase the reaction rate without generating more byproducts?
A4: Driving the reaction to completion requires overcoming the activation energy without providing excess energy that promotes side reactions.
-
Pressure: Conducting the reaction in a sealed vessel or bomb can increase the effective concentration of gaseous reagents like ammonia and allow for temperatures above the solvent's boiling point, accelerating the reaction. A typical condition involves heating at 100°C for 20 hours in a sealed bomb.[3]
-
Base/Catalyst: While not always necessary for highly activated substrates, the addition of a non-nucleophilic base or a phase-transfer catalyst in certain systems can enhance the nucleophilicity of the aminating agent.
-
Stoichiometry: Ensure the aminating agent is used in sufficient excess to drive the equilibrium towards the product.
| Parameter | Condition for Low Yield | Recommended Optimization | Rationale |
| Temperature | >120°C | 80-100°C | Minimizes thermal decomposition and reduces formation of undesired isomers.[1] |
| Pressure | Atmospheric | Sealed Vessel / Bomb | Increases reaction rate and drives reaction to completion, especially with gaseous reagents.[3] |
| Solvent | Non-polar or Protic | Aprotic Polar (Nitromethane, DMF) | Solubilizes reagents and facilitates the SNAr mechanism.[3] |
| Work-up | Incomplete Precipitation | Careful pH adjustment to isoelectric point | Maximizes recovery of the amphoteric product. |
Route 2: Hofmann Rearrangement of 2-Carboxy-3,4,5,6-tetrafluorobenzamide
This classic rearrangement converts a primary amide into a primary amine with one fewer carbon atom. The yield is highly dependent on precise stoichiometric and temperature control.
Q5: The Hofmann rearrangement is giving a very low yield. What are the most critical steps to focus on?
A5: The success of the Hofmann rearrangement hinges on the efficient formation of the N-bromoamide intermediate and its subsequent rearrangement.
-
Reagent Quality & Stoichiometry: Use fresh, high-quality bromine and a strong base like KOH or NaOH. The stoichiometry is critical. Typically, a solution of the base is prepared first, to which bromine is added to form the hypobromite solution in situ. The amide is then added to this cold solution.[4][5]
-
Temperature Control: The initial formation of the N-bromoamide should be performed at low temperatures (e.g., 0-5°C) to prevent side reactions. The subsequent rearrangement step requires controlled heating (e.g., to 90-95°C) for a specific duration. Overheating can cause decomposition.[4][5]
-
Work-up Procedure: After the rearrangement, the product exists as a salt in the basic solution. It must be carefully precipitated by adjusting the pH to its isoelectric point (typically around pH 1) with a strong acid like HCl, while keeping the solution cold to minimize solubility.[4]
Q6: During the work-up, I'm struggling to isolate a clean product. It's oily or discolored.
A6: This often points to incomplete reaction or side products from the work-up itself.
-
Ensure Complete Reaction: Monitor the reaction by TLC to ensure all the starting amide has been consumed before beginning the work-up.
-
Controlled Acidification: Add the acid slowly to the cold reaction mixture. A rapid, uncontrolled addition can cause localized heating and potential degradation of the product.
-
Purification: The crude product obtained after filtration may still contain impurities. Recrystallization is often necessary. A mixture of ethanol and water can be an effective solvent system for this purpose.[6]
Experimental Protocols & Visualization
Protocol 1: Synthesis via Hofmann Rearrangement
This protocol is based on a reported high-yield procedure.[4][5]
-
Hypobromite Formation: In a flask equipped with a stirrer and thermometer, dissolve 39.2 g of KOH in 356 mL of distilled water and cool the solution in an ice bath.
-
Slowly add 11.3 g of bromine to the cold KOH solution while stirring. Maintain the temperature below 10°C. Stir for 30 minutes to ensure complete formation of potassium hypobromite.
-
Amide Addition: To this solution, add 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 30 minutes. Then, slowly heat the mixture to between 90°C and 95°C and maintain this temperature for 4 hours.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature and let it stand for 48 hours.
-
Work-up: Add 100 mL of water to the mixture. Cool it in an ice-water bath and carefully adjust the pH to 1 using concentrated HCl.
-
Isolation: Stir the resulting slurry and then filter the precipitate. Wash the solid with ice-cold water and dry under vacuum to yield the crude product. A 94% yield has been reported for this method.[4][5]
-
Purification: Recrystallize the crude solid from a methanol-water or ethanol-water mixture to obtain pale yellow crystals.
Diagrams
Below are diagrams to visualize key workflows and concepts in the synthesis.
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving low-yield issues.
Caption: A flowchart for systematically troubleshooting low yields.
Diagram 2: Regioselectivity in SNAr of Pentafluorobenzoic Acid
This diagram illustrates the competing nucleophilic attack sites on the pentafluorobenzoic acid ring.
Caption: Competing reaction pathways for amination.
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Coll. Vol. 10, p.29 (2004); Vol. 79, p.146 (2002). [Link]
- PrepChem. (2017). Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. [Link]
- Guo, W., Liao, X.-J., Li, G.-Q., & Xu, S.-H. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1511. [Link]
- Xu, S.-H., Liao, X.-J., & Li, G.-Q. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1732. [Link]
- IUCr Journals. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. [Link]
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 688185. [Link]
- Xu, S.-H., Liao, X.-J., & Li, G.-Q. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732. [Link]
- Chu, D. T. W., & Maleczka, R. E., Jr. (1987). Synthesis of 4-Oxo-4H-quino[2,3,4-i,j][2][3]- benoxazine-5-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 24, 453.
- Google Patents. (n.d.). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
Sources
Technical Support Center: Purification of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Amino-3,4,5,6-tetrafluorobenzoic acid (also known as tetrafluoroanthranilic acid). Achieving high purity for this compound is critical for its successful use as a building block in pharmaceutical synthesis and materials science. This document provides in-depth, experience-driven guidance to help you navigate common purification challenges, troubleshoot issues, and implement robust protocols for obtaining material of the highest quality.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the amination of pentafluorobenzoic acid.[1] Another route is the Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.[2]
Based on these pathways, common impurities may include:
-
Unreacted Starting Materials: Such as pentafluorobenzoic acid or the precursor amide.
-
Isomeric Byproducts: Depending on the reaction conditions, substitution at a different position on the aromatic ring, though less likely with this specific substrate, can occur.
-
Over-aminated or Hydrolyzed Products: Harsh reaction conditions can sometimes lead to undesired side reactions.
-
Residual Solvents and Reagents: Inorganic salts from workup procedures or solvents used in the reaction (e.g., nitromethane, ether).[1][3]
Q2: How can I accurately assess the purity of my crude and purified product?
A2: A multi-faceted approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reverse-phase C18 column is typically effective.[4] UV detection around 210 nm or 254 nm is standard for aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorine-containing impurities. Proton NMR will show the characteristic amine protons and any residual solvent peaks. ¹⁹F NMR is particularly sensitive for detecting other fluorinated aromatic species.
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 144-146°C) indicates high purity.[3] A broad or depressed melting point suggests the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product (209.10 g/mol ) and identify the mass of any significant impurities.[5]
Q3: What is the most effective general-purpose purification method for this compound?
A3: For most applications, a two-stage approach is highly effective. First, an acid-base extraction on the crude material removes neutral organic impurities and many inorganic salts. This is followed by recrystallization to remove closely related acidic or basic impurities, yielding a highly pure crystalline product.
Q4: Which solvents are best for the recrystallization of this compound?
A4: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold. Due to its amphiphilic nature (polar amino and carboxylic acid groups, nonpolar fluorinated ring), a mixed solvent system often provides the best results.
| Solvent/System | Rationale & Expected Behavior |
| Ethanol/Water | A good starting point. The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent until the solution becomes slightly turbid, after which it is reheated to clarity and cooled slowly.[6] |
| Chloroform/Hexane | For removing nonpolar impurities. The compound is dissolved in a minimum of hot chloroform, and hexane is added to induce crystallization upon cooling. This system was reported for the purification of the related 4-amino-2,3,5,6-tetrafluorobenzoic acid.[1] |
| Aqueous Acid | Dissolving the crude product in a dilute basic solution (e.g., NaHCO₃), filtering to remove any insoluble impurities, and then re-precipitating the pure product by adding dilute acid (e.g., HCl) to reach an acidic pH can be a very effective purification step.[3] |
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during purification.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, your product separates as a viscous liquid or oil.
-
Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated, non-crystalline liquid. This is often caused by using a suboptimal solvent, cooling the solution too quickly, or having a highly impure starting material.[6]
-
Troubleshooting Steps:
-
Re-heat the Solution: Warm the flask until the oil completely redissolves into the solvent.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of the primary (good) solvent to slightly decrease the saturation level.
-
Ensure Homogeneity: Swirl the flask to ensure the solution is homogeneous before allowing it to cool again.
-
Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, perhaps insulated with a cloth or paper towels. Once at room temperature, it can be moved to a refrigerator and then an ice bath to maximize yield.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites that can initiate crystallization.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a single tiny crystal can induce crystallization of the entire batch.
-
Workflow: Selecting a Purification Strategy
The following diagram outlines a logical workflow for deciding on the appropriate purification method based on the initial assessment of your crude product.
Caption: Decision workflow for purification of this compound.
Issue 2: Low Yield After Purification
-
Symptom: The mass of the recovered pure product is significantly lower than theoretically expected.
-
Causality: This is one of the most common issues in recrystallization and can stem from several factors.[6]
-
Troubleshooting Steps:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it further in an ice bath for 30-60 minutes. If more crystals form, you can recover a second crop. You can also analyze a sample of the mother liquor by TLC or HPLC to see how much product remains dissolved.
-
Minimize Solvent Usage: The most common cause of low yield is using too much solvent during the initial dissolution step. Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Use Ice-Cold Solvents for Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.
-
Prevent Premature Crystallization: Ensure your filtration funnel is pre-warmed when performing a hot filtration (to remove insoluble impurities) to prevent the product from crashing out on the filter paper.
-
Section 3: Detailed Experimental Protocols
CAUTION: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is classified as a skin, eye, and respiratory irritant.[7]
Protocol A: Crude Purification via Acid-Base Extraction
This protocol is designed to remove neutral organic impurities and residual non-acidic starting materials.
-
Dissolution: Dissolve the crude this compound in a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Use approximately 10-20 mL of solution per gram of crude material. Stir until all solids have dissolved (the carboxylate salt is water-soluble).
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two times with a water-immiscible organic solvent like diethyl ether or ethyl acetate (use ~1/3 of the aqueous volume for each extraction). This removes neutral impurities into the organic layer. Discard the organic layers.
-
Reprecipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2. The pure this compound will precipitate as a solid. This step is analogous to procedures used for similar fluorinated benzoic acids.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol B: Recrystallization from Ethanol/Water
This protocol is effective for achieving high crystalline purity after initial cleanup.
-
Dissolution: Place the acid-base purified product in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add deionized water dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).
-
Drying: Dry the crystals under vacuum.
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Li, G., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1733.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 688185.
- PrepChem. (n.d.). Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid.
- Xu, H., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732.
- PubMed. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid.
- Appchem. (n.d.). This compound.
- Müller, C., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3321.
- Google Patents. (1989). US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
- CUTM Courseware. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY.
- Amerigo Scientific. (n.d.). This compound.
- ResearchGate. (2015). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid.
- BioTopics. (n.d.). Chromatography of amino acids.
- Nojiri, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4469.
- AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of Tetrafluoroanthranilic Acid
Introduction
Welcome to the technical support guide for the synthesis of 2-amino-3,4,5,6-tetrafluorobenzoic acid (tetrafluoroanthranilic acid). This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the polyfluorinated aromatic system. However, its synthesis is not without challenges. The high degree of fluorination activates the aromatic ring, making it susceptible to specific and sometimes unexpected side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into potential pitfalls and offers robust troubleshooting strategies in a direct question-and-answer format. Our goal is to help you anticipate, identify, and overcome common synthetic hurdles, ensuring the integrity and efficiency of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to tetrafluoroanthranilic acid?
The most common and practical laboratory-scale synthesis starts from tetrafluorophthalic anhydride. The general pathway involves two key steps:
-
Amidation: Reaction of tetrafluorophthalic anhydride with an ammonia source to open the anhydride ring and form an intermediate tetrafluorophthalamic acid.
-
Hofmann Rearrangement: The intermediate phthalamic acid is then subjected to conditions that facilitate a Hofmann rearrangement, typically involving a hypohalite solution, to yield the final anthranilic acid.
An alternative, though less direct, route could involve the amination of a pentafluorobenzoic acid derivative, but this often leads to challenges with regioselectivity and requires harsher conditions. The route from tetrafluorophthalic anhydride is generally preferred for its predictability.
Q2: Why is solvent selection so critical, particularly during the initial amidation step?
Solvent choice is arguably one of the most critical parameters influencing the outcome of this synthesis. The stability of the key intermediate, tetrafluorophthalamic acid, is highly solvent-dependent.
-
Recommended Solvent (Glacial Acetic Acid): Using glacial acetic acid for the initial reaction between tetrafluorophthalic anhydride and an amine source generally leads to the stable phthalamic acid intermediate, which can then be cyclized or rearranged as intended[1].
-
Problematic Solvents (DMF, DMSO): Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can promote an undesired side reaction: decarboxylation . The fluorine atoms strongly activate the aromatic ring, and in these solvents, the intermediate phthalamic acid can spontaneously decarboxylate, leading to the formation of 2,3,4,5-tetrafluorobenzamides instead of the desired product pathway[1]. This side reaction is a major cause of low yields and product contamination.
Troubleshooting Guide: Side Reactions & Impurities
Q1: My yield is extremely low, and my primary isolated product is a tetrafluorobenzamide. What happened?
Cause: You have encountered the most common side reaction in this synthesis: decarboxylation of the tetrafluorophthalamic acid intermediate . This occurs when the reaction of tetrafluorophthalic anhydride with an amine is performed in a solvent like DMF or DMSO at elevated temperatures[1]. The electron-withdrawing fluorine atoms facilitate the loss of carbon dioxide from the phthalamic acid intermediate.
Mechanism:
-
The amine attacks the tetrafluorophthalic anhydride, opening the ring to form the tetrafluorophthalamate anion.
-
Protonation yields the tetrafluorophthalamic acid intermediate.
-
In a solvent like DMF, this intermediate is unstable at high temperatures and readily loses CO₂, forming a 2,3,4,5-tetrafluorobenzamide product.
Preventative Measures:
-
Solvent Control: Immediately switch your reaction solvent to glacial acetic acid for the initial amidation step. Acetic acid stabilizes the phthalamic acid intermediate and prevents decarboxylation[1].
-
Temperature Management: Avoid excessive heating during the formation of the phthalamic acid. The reaction of tetrafluorophthalic anhydride is often efficient even at moderate temperatures.
Q2: My NMR/LC-MS analysis shows several unexpected peaks. What are the likely impurities?
Identifying impurities is crucial for ensuring the quality of your final product. Beyond the decarboxylated side product mentioned above, several other species can arise.[2]
| Potential Impurity | Likely Source | Identification & Mitigation |
| Tetrafluorophthalic Anhydride | Unreacted starting material. | Identification: Check for its characteristic signals in spectroscopic analysis. Mitigation: Ensure the reaction goes to completion. Can be removed via aqueous workup or recrystallization of the product. |
| Tetrafluorophthalamic Acid | Incomplete Hofmann rearrangement. | Identification: An additional carboxylic acid peak will be present. Mitigation: Optimize rearrangement conditions (temperature, reaction time, stoichiometry of hypohalite). |
| 4-substituted-2,3,5-trifluorobenzamides | Nucleophilic Aromatic Substitution (SNAr) | Identification: Loss of one fluorine signal in 19F NMR and appearance of signals for the new substituent. Mitigation: This can occur if a nucleophilic solvent (like DMF) degrades to form dimethylamine, which then displaces a fluorine atom[1]. Avoid harsh bases and nucleophilic solvents. |
| Tetrafluorophthalimide | Dehydration of the phthalamic acid intermediate. | Identification: This stable imide may form if conditions favor cyclization over rearrangement.[3] Mitigation: Ensure the reaction conditions are appropriate for the Hofmann rearrangement (i.e., aqueous basic hypohalite) rather than thermal or acid-catalyzed dehydration. |
Q3: I'm attempting a Hofmann rearrangement, but the reaction is sluggish or fails. What should I check?
Causality: The Hofmann rearrangement is a sensitive, multi-step transformation that requires careful control of stoichiometry and temperature.
Troubleshooting Steps:
-
Reagent Quality: Ensure your sodium hypochlorite or sodium hypobromite solution is fresh. The concentration of active halogen in commercial bleach can decrease over time. Titrate your solution to confirm its molarity before use.
-
Base Concentration: The reaction requires a sufficiently basic environment to deprotonate the amide and form the N-haloamide intermediate. Ensure you are using the correct concentration and equivalents of sodium hydroxide[4].
-
Temperature Control: The initial formation of the N-haloamide is typically done at low temperatures (0-5 °C). The subsequent rearrangement (migration step) often requires gentle warming. A temperature that is too low will stall the reaction, while a temperature that is too high can promote decomposition and other side reactions.
-
Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate mass transfer between phases.
Diagram of Key Reaction Pathways
The following diagram illustrates the desired synthetic route to tetrafluoroanthranilic acid and the major decarboxylation side reaction pathway.
Caption: Main synthesis route and major side reaction.
Recommended Experimental Protocol
This protocol is designed to minimize the side reactions discussed above.
Objective: To synthesize this compound from tetrafluorophthalic anhydride.
Step 1: Formation of Tetrafluorophthalamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrafluorophthalic anhydride (1.0 eq) in glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (approx. 1.2 eq) dropwise while maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The intermediate phthalamic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. This intermediate can be used in the next step without extensive purification.
Step 2: Hofmann Rearrangement to Tetrafluoroanthranilic Acid
-
Prepare a solution of sodium hydroxide (approx. 4.0 eq) in water and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add the dried tetrafluorophthalamic acid from Step 1 to the cold NaOH solution with vigorous stirring.
-
To this cold suspension, add a pre-chilled solution of sodium hypochlorite (approx. 1.1 eq of active chlorine) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0-5 °C.
-
Carefully acidify the solution to pH ~2-3 with concentrated hydrochloric acid. The product will precipitate.
-
Collect the crude product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure tetrafluoroanthranilic acid.
References
- Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. (2016). PMC - NIH. [Link]
- Process for producing tetrafluorophthalic acid. (1992).
- Process for the preparation of anthranilic acid derivative. (2011).
- Recent trends in the impurity profile of pharmaceuticals. (2010). PMC - NIH. [Link]
- Phthalimides. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimides [organic-chemistry.org]
- 4. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorinated Compounds
Welcome to the Technical Support Center dedicated to the intricate science of fluorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into organic molecules. The unique properties that make fluorinated compounds invaluable in pharmaceuticals and materials science also present significant synthetic challenges.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and optimize your reaction conditions for success.
Section 1: Troubleshooting Guide for Fluorination Reactions
This section addresses specific issues commonly encountered during fluorination experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My fluorination reaction shows little to no consumption of the starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion is a frequent challenge in fluorination chemistry, often stemming from issues with the reagents, reaction conditions, or the substrate itself. A systematic approach is crucial to pinpoint the root cause.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Probable Causes and Detailed Solutions:
-
Inactive Fluorinating Reagent:
-
Causality: Many fluorinating agents are highly sensitive to moisture. For instance, nucleophilic fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) are hygroscopic and their efficacy is significantly diminished in the presence of water.[2][3] Similarly, electrophilic reagents like Selectfluor® can degrade if not stored properly.[2]
-
Solution:
-
Always use a freshly opened bottle of the fluorinating agent or one that has been stored under strictly anhydrous conditions (e.g., in a desiccator or glovebox).[4]
-
For nucleophilic fluorinations using alkali metal fluorides, consider spray-drying the fluoride salt or using it in combination with a phase-transfer catalyst like 18-crown-6 to enhance its solubility and nucleophilicity.[5]
-
-
-
Sub-optimal Reaction Temperature:
-
Causality: Fluorination reactions can have a narrow optimal temperature range. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material, product, or the fluorinating agent itself.[2][6] For example, reagents like DAST (diethylaminosulfur trifluoride) can decompose at elevated temperatures.[4]
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by a suitable analytical technique (TLC, GC-MS, or 19F NMR).[4]
-
For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
-
Microwave irradiation can sometimes be employed for rapid and controlled heating, potentially improving yields and reducing reaction times.[6]
-
-
-
Inappropriate Solvent:
-
Causality: The choice of solvent is critical. For nucleophilic fluorinations, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and nucleophilic.[6][7] Protic solvents can hydrogen-bond with the fluoride ion, reducing its reactivity.[7] For electrophilic fluorinations, the solvent must be inert to the highly reactive "F+" source. For example, Selectfluor® can react exothermically and dangerously with solvents like DMF and DMSO.[4][8]
-
Solution:
-
Ensure the solvent is rigorously dried before use. The presence of water can lead to hydrolysis of the starting material or the formation of undesired alcohol byproducts.[3][6]
-
Consult the literature for solvent compatibility with your chosen fluorinating agent. A table of recommended solvents for common fluorinating agents is provided below.
-
-
| Fluorinating Agent | Recommended Solvents | Incompatible Solvents |
| KF, CsF | DMSO, DMF, Acetonitrile, Sulfolane | Protic solvents (e.g., water, alcohols) |
| Selectfluor® | Acetonitrile, Water, Dichloromethane | DMF, DMSO, Pyridine[8] |
| DAST, Deoxo-Fluor® | Dichloromethane, Toluene, THF | Protic solvents, DMF |
| NFSI | Acetonitrile, Dichloromethane, THF | Highly nucleophilic solvents |
-
Poor Leaving Group (for Nucleophilic Fluorination):
-
Causality: In SN2-type fluorinations, the efficiency of the reaction is highly dependent on the ability of the leaving group to depart. For deoxyfluorination of alcohols, the hydroxyl group itself is a poor leaving group and requires activation.[4]
-
Solution:
-
For alcohols, consider in-situ activation or conversion to a better leaving group, such as a tosylate, mesylate, or triflate, prior to fluorination.[4]
-
-
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant formation of side products, such as elimination products or di-fluorinated species. How can I improve the selectivity?
Answer: The formation of side products is often a result of the high reactivity of fluorinating agents and intermediates. Fine-tuning the reaction conditions is key to minimizing these unwanted pathways.
Logical Tree for Minimizing Side Product Formation
Sources
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds
Welcome to the Technical Support Center for the synthesis of polyfluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into aromatic systems. The unique properties of the C-F bond present distinct challenges not encountered in other halogenations. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses common problems encountered during the synthesis of polyfluorinated aromatic compounds. Each issue is presented in a question-and-answer format, providing a logical path to a solution.
Q1: My electrophilic aromatic fluorination is resulting in low or no yield. What are the primary factors to investigate?
Low yields in electrophilic fluorinations are a frequent challenge, often stemming from substrate reactivity, reagent choice, or suboptimal conditions. Here is a systematic approach to troubleshooting.
Causality Checklist:
-
Substrate Activation: The electronic nature of your aromatic ring is paramount.
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) increase the ring's electron density, making it more nucleophilic and thus more reactive towards electrophilic attack. If your substrate lacks these, the reaction will be inherently slower.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making fluorination significantly more difficult and often requiring harsher conditions or more potent reagents.[1]
-
-
Choice and Activity of Fluorinating Agent: Not all "F+" sources are equal. The two most common N-F reagents, Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), have different reactivity profiles.
-
Reactivity: Selectfluor™ is generally considered a more powerful and reactive electrophilic fluorinating agent than NFSI.[1][2][3] If you are using NFSI on a deactivated or moderately activated ring with poor results, switching to Selectfluor™ may provide the necessary reactivity boost.
-
Reagent Integrity: While stable, N-F reagents can be sensitive to moisture. Ensure your reagent is stored in a desiccator and handled under anhydrous conditions, especially if you are experiencing inconsistent results.[4]
-
-
Reaction Conditions:
-
Solvent: Acetonitrile is a common and effective solvent for many electrophilic fluorinations.[1][5] However, highly polar solvents like DMF or DMSO can sometimes react with strong electrophiles.[4] A solvent screen is often a worthwhile optimization step.
-
Acid Catalyst/Promoter: For less reactive arenes, the addition of a strong acid like trifluoromethanesulfonic acid (TfOH) can protonate the N-F reagent, generating a more potent fluorinating species.[2]
-
Troubleshooting Workflow for Low Yield in Electrophilic Fluorination
Caption: A decision tree for troubleshooting low yields in electrophilic aromatic fluorination.
Q2: I am observing poor or incorrect regioselectivity in my C-H fluorination. How can I control which position is fluorinated?
Regioselectivity is governed by the intrinsic electronic and steric properties of the substrate and can be influenced by the reaction mechanism (electrophilic vs. metal-catalyzed).
Solutions & Strategies:
-
For Electrophilic Aromatic Substitution (EAS): The outcome is dictated by the directing effects of existing substituents.
-
Ortho/Para Directors: Activating groups (EDGs) like -OR, -NR₂, and alkyl groups direct fluorination to the ortho and para positions.[6]
-
Meta Directors: Deactivating groups (EWGs) like -NO₂, -CF₃, and -C(O)R direct fluorination to the meta position.[6]
-
Prediction Tools: Computational tools can help predict the most nucleophilic site of an aromatic ring and thus the likely position of electrophilic attack.[7]
-
-
Utilize Directing Groups for Metal-Catalyzed Reactions: This is a powerful strategy to override the innate electronic preferences of the substrate. A functional group on the substrate coordinates to a metal catalyst, delivering the fluorinating agent to a specific, often proximal, C-H bond (e.g., the ortho position).[8]
-
Common Directing Groups: N-heterocyclic groups such as pyrazole or quinoxaline are effective for palladium-catalyzed ortho-fluorination.[8]
-
Catalyst System: The choice of catalyst (e.g., Palladium, Copper, Silver) and ligands is crucial and must be matched with the directing group and fluorine source.[8][9]
-
-
Modify Reaction Parameters:
-
Fluorinating Agent: Different electrophilic reagents can exhibit varied selectivity profiles based on their steric bulk and reactivity.[8]
-
Solvent: The reaction solvent can influence the distribution of isomers by altering the solvation of the transition state. Screening solvents of different polarities is recommended.[8]
-
| Strategy | Mechanism | Typical Outcome | Key Considerations |
| Electronic Control | Electrophilic Aromatic Substitution (EAS) | Follows standard ortho/para vs. meta directing rules. | Limited control for complex molecules with multiple competing sites. |
| Directing Group | Metal-Catalyzed C-H Activation | Highly selective, typically for the ortho-position to the directing group. | Requires a suitable functional handle on the substrate; directing group may need to be installed and removed. |
| Steric Hindrance | Both | Can disfavor substitution at sterically crowded positions. | Can be used to favor a less electronically preferred but more accessible site. |
Table 1. Strategies for Controlling Regioselectivity in Aromatic Fluorination.
Q3: My nucleophilic aromatic substitution (SNAr) reaction with a fluoride source is slow and incomplete. I thought fluorine was a poor leaving group?
This is a common point of confusion rooted in comparing SNAr with aliphatic SN2 reactions. In SNAr, the typical leaving group ability trend is reversed: F > Cl > Br > I .[10]
The Causality:
The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[10][11][12] The departure of the leaving group to restore aromaticity is a subsequent, faster step.[11]
-
Why Fluorine Excels: Fluorine's immense electronegativity strongly polarizes the carbon-fluorine bond. This makes the carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack.[10][13] This powerful inductive effect lowers the activation energy of the rate-determining step, accelerating the overall reaction.[11][12]
Mechanistic Comparison: Leaving Group Role in SN2 vs. SNAr
Caption: The role of the leaving group (X) differs critically between SN2 and SNAr mechanisms.
Troubleshooting a Slow SNAr Fluorination:
If your reaction is still slow despite using a fluoroarene, consider these factors:
-
Insufficient Ring Activation: The SNAr mechanism requires at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the fluorine leaving group to stabilize the negative charge of the Meisenheimer complex.[10][12] A meta-positioned EWG will not provide this stabilization.
-
Weak Nucleophile: Ensure your nucleophile is sufficiently reactive. For neutral nucleophiles like alcohols or amines, deprotonation with a suitable base (e.g., K₂CO₃, NaH) is essential.[10]
-
Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They solvate the cation of the nucleophile salt but leave the anion relatively "bare" and highly reactive. Protic solvents (e.g., ethanol, water) will solvate and deactivate the nucleophile.[10]
-
Low Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[10]
Q4: My transition-metal-catalyzed fluorination is failing. What are the common points of catalyst deactivation?
Transition-metal catalysis has opened new pathways for fluorination, but catalysts can be sensitive.[9][14]
Potential Causes of Deactivation:
-
Coke Formation: At higher reaction temperatures, reactants or solvents can decompose on the catalyst surface, leading to the formation of carbonaceous deposits ("coke") that block active sites. This is a known issue in some heterogeneous catalysis systems.[15]
-
Lewis Acidity Modulation: For some catalysts, Lewis acidic sites are crucial for activity. These sites can be poisoned or their strength can diminish during the reaction, leading to a decrease in catalytic activity.[15]
-
Ligand or Catalyst Inhibition by Substrate/Reagents: Heteroatoms in the substrate (especially sp²-hybridized nitrogens like in pyridine) can coordinate strongly to the metal center (e.g., Palladium) and inhibit or completely shut down the catalytic cycle.[16]
-
Hydrolysis of Metal-Fluoride Intermediates: The metal-fluorine bond can be susceptible to hydrolysis.[17] It is critical to use anhydrous conditions, as trace water can lead to non-productive side reactions and catalyst decomposition.
-
Challenging Reductive Elimination: The final C-F bond-forming step, reductive elimination from the metal center (e.g., Pd(II) or Pd(IV)), is often the most challenging step in the catalytic cycle and a major bottleneck.[18] Success is highly dependent on the choice of ligands, which must be sterically bulky and electron-rich enough to promote this difficult step.[18]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns with classical fluorination methods like the Balz-Schiemann reaction?
A: The Balz-Schiemann reaction, which converts an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate salt, has significant safety limitations.[19][20] The primary hazard is the thermal instability of the isolated diazonium salt intermediate, which can decompose exothermically and poses an explosion risk, especially on a large scale.[19][21] The reaction also often requires high temperatures for the final decomposition step, which can be difficult to control.[19][22] Modern adaptations using continuous-flow reactors can mitigate these risks by avoiding the isolation and accumulation of the hazardous diazonium intermediate.[19][21]
Q: When should I choose an electrophilic (e.g., Selectfluor™) versus a nucleophilic (SNAr) approach?
A: The choice depends entirely on the available starting material and the electronic properties of the aromatic ring.
-
Choose Electrophilic Fluorination when:
-
Your starting material is an electron-rich or neutral aromatic compound.
-
You want to replace a C-H bond directly with fluorine.
-
The regioselectivity is favorable based on the existing substituents.
-
-
Choose Nucleophilic Aromatic Substitution (SNAr) when:
-
Your starting material is an electron-poor aromatic ring.
-
The ring is substituted with a good leaving group (F, Cl) and at least one strong ortho or para electron-withdrawing group.
-
You are reacting the aromatic with a nucleophile (e.g., an alcohol, amine, or thiol).
-
Q: What are the advantages of modern transition-metal-catalyzed methods over classical approaches?
A: Transition-metal-catalyzed methods offer several key advantages, primarily in the realm of "late-stage fluorination," where a C-F bond is introduced into a complex molecule at a late step in the synthesis.[23][24][25]
-
Broader Functional Group Tolerance: Many modern catalytic systems operate under milder conditions than classical methods like the Balz-Schiemann or Halex reactions, allowing for the presence of sensitive functional groups.[18]
-
Novel Reactivity: They enable transformations that are otherwise impossible, such as the direct, regiocontrolled fluorination of C-H bonds.[26]
-
Improved Substrate Scope: They can often be applied to a wider range of starting materials, including readily available aryl bromides and triflates.[9][18]
However, challenges remain, including catalyst cost, sensitivity to air and moisture, and the need for specialized ligands.[17][18][26]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Arene using Selectfluor™
This protocol is a representative example and requires optimization for specific substrates.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the aromatic substrate (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Reagent Addition: To the stirred solution, add Selectfluor™ (1.1 - 1.5 eq). If the substrate is only moderately active, trifluoromethanesulfonic acid (0.1 - 0.5 eq) can be added slowly at this stage.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If no reaction is observed, the temperature can be gradually increased (e.g., to 40-60 °C).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any acid.[2]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on an Activated Fluoroarene
This protocol is for the reaction of an activated fluoroarene (e.g., 4-fluoronitrobenzene) with an alcohol nucleophile and is a representative example.
-
Preparation: To an oven-dried flask under an inert atmosphere, add the alcohol (1.2 eq) and a polar aprotic solvent such as anhydrous DMSO or DMF.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) and stir the mixture at room temperature for 30 minutes to generate the alkoxide nucleophile.
-
Substrate Addition: Add the activated fluoroarene (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[10]
References
- Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation.
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH.
- A Comparative Guide to Electrophilic Fluorination: Selectfluor™ vs. N-Fluorobenzenesulfonimide (NFSI). Benchchem.
- A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Benchchem.
- Balz–Schiemann reaction. Grokipedia.
- Transition metal catalysis and nucleophilic fluorination.
- Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorin
- Troubleshooting low yields in the fluorination of naphthalene precursors. Benchchem.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Troubleshooting low yield in heterocycle fluorin
- Late-Stage Fluorination: From Fundamentals to Application.
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. JoVE.
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
- Selective Fluorination of Complex Molecules: Late-Stage Functionaliz
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
- Balz–Schiemann reaction. Wikipedia.
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing).
- Nucleophilic Arom
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.
- Catalysis for Fluorination and Trifluoromethyl
- Regioselectivity in Electrophilic Arom
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Unknown Source.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
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- 5. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
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- 17. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective Fluorination of Complex Molecules: Late-Stage Functionalization. | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Purification of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Welcome to the technical support guide for 2-Amino-3,4,5,6-tetrafluorobenzoic acid (also known as tetrafluoroanthranilic acid). This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity issues encountered during the synthesis and handling of this versatile fluorinated building block. Our guidance is rooted in established chemical principles and practical laboratory experience to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a distinct yellow or brown tint. What causes this discoloration and how can I remove it?
A1: Discoloration in aromatic amines is typically caused by the formation of oxidized, high-molecular-weight impurities or residual nitro-aromatic precursors. These impurities are often highly colored and can persist even at low concentrations.
Causality:
-
Oxidation: The amino group on the aromatic ring is susceptible to air oxidation, especially when exposed to light, heat, or trace metal catalysts. This process can form colored quinone-imine type structures.
-
Residual Starting Material: If your synthesis involves the reduction of a nitro-group (e.g., from 2-nitro-3,4,5,6-tetrafluorobenzoic acid), incomplete reduction can leave behind intensely colored nitro-aromatic impurities.
Troubleshooting Protocol: Decolorization during Recrystallization The most effective method to remove these colored impurities is by treating the crude product with activated carbon during recrystallization.[1]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent (see Q3 for solvent selection).
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot, dissolved solution.
-
Heating: Gently heat the mixture with stirring for 5-10 minutes. Avoid vigorous boiling, which can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the activated carbon and adsorbed impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, colorless crystals by vacuum filtration.
Q2: After purification, my yield is significantly lower than expected. What are the common causes of product loss?
A2: Significant product loss during purification often points to issues with the chosen method, particularly solvent selection in recrystallization or pH control during acid-base extractions.
Common Causes & Solutions:
| Cause of Loss | Explanation & Mitigation Strategy |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1] If the compound has high solubility in the cold solvent, a significant portion will remain in the mother liquor. Solution: Perform small-scale solvent screening to find an optimal system. Consider mixed-solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune solubility. |
| Premature Crystallization | During hot filtration (especially after activated carbon treatment), the product can crash out on the filter paper or in the funnel stem if the solution cools too quickly. Solution: Use a pre-warmed filtration funnel and receiving flask. Add a small excess of hot solvent (~5-10%) before filtration to ensure the product remains in solution. |
| Incomplete Precipitation | During acid-base extraction, if the pH is not adjusted correctly to the isoelectric point of the molecule, the compound may remain partially soluble in the aqueous phase. Solution: Adjust the pH of the aqueous solution slowly with dilute acid (e.g., 1M HCl) until no further precipitation is observed. Check the pH to ensure it is sufficiently acidic (typically pH 1-3) to fully protonate the carboxylate. |
| Excessive Washing | Washing the filtered crystals with a solvent in which they have moderate solubility will dissolve a portion of the product. Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent or a non-polar solvent (like hexane) in which the product is insoluble. |
Q3: How do I select the best purification strategy for my specific needs?
A3: The optimal purification strategy depends on the nature of the impurities and the required final purity level. A multi-step approach is often necessary. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification strategy.
Q4: I suspect my product is contaminated with unreacted starting materials or a decarboxylated side-product. How can I remove these?
A4: This is a common scenario. This compound is amphoteric (contains both acidic and basic groups), a property that is ideal for purification via acid-base extraction.
Causality & Separation Principle:
-
Target Molecule: Amphoteric. It is soluble in both aqueous acid (protonating the amine) and aqueous base (deprotonating the carboxylic acid).
-
Pentafluorobenzoic Acid (Starting Material): Acidic. Soluble in aqueous base, but insoluble in aqueous acid.
-
2,3,4,5-Tetrafluoroaniline (Decarboxylation Impurity): Basic. Soluble in aqueous acid, but insoluble in aqueous base.[2][3][4]
-
Neutral Impurities: Insoluble in both aqueous acid and base.
This difference in reactivity allows for a highly selective separation.
Caption: Workflow for purification by acid-base extraction.
See the detailed protocol for this method in the "Experimental Protocols" section below.
Q5: What analytical techniques are best for assessing the final purity of my product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.[5][6] A reversed-phase C18 column with a UV detector is standard. The mobile phase is typically a gradient of water and acetonitrile or methanol containing a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peak shapes. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): NMR spectroscopy is excellent for structural confirmation and for identifying impurities that have distinct signals. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the fluorine signals are very sensitive to the electronic environment, making it easy to spot related fluorinated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for detecting and identifying volatile impurities, such as residual solvents from the synthesis or workup.[5]
-
Melting Point: A sharp melting point range that is consistent with literature values is a good indicator of high purity. Impurities typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing minor impurities and improving the crystalline form of the product, especially after initial purification by other means.
-
Solvent Selection: Based on the polarity of this compound, start by screening polar solvents like water, ethanol, or ethyl acetate, and mixed-solvent systems like ethanol/water.[7][8] The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil on a hot plate. Continue adding the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Return the flask to the hot plate and gently boil for 5-10 minutes.
-
Hot Filtration: Pre-warm a glass funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent. Dry the purified crystals under vacuum to a constant weight.
Protocol 2: High-Purity Separation by Acid-Base Extraction
This method is highly effective for removing non-amphoteric impurities like unreacted starting materials or side-products.
-
Initial Dissolution: Dissolve the crude product (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, ~150 mL) in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~150 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. The desired product will move into the aqueous layer as its sodium salt.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. This is Aqueous Layer 1 . The remaining organic layer contains neutral and basic impurities.
-
Re-extract Organic Layer: To ensure complete recovery, add another portion of NaHCO₃ solution (~75 mL) to the organic layer, shake, and combine the resulting aqueous layer with Aqueous Layer 1 . Discard the remaining organic layer.
-
Remove Trapped Neutrals: Wash Aqueous Layer 1 with a fresh portion of EtOAc (~50 mL) to remove any physically trapped neutral impurities. Discard this organic wash.
-
Precipitation: Transfer Aqueous Layer 1 to a large beaker and cool it in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise. The this compound will precipitate as a solid. Continue adding acid until the solution is acidic (pH ~2, check with pH paper) and no more precipitate forms.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
References
- Cai, S. X., et al. (1992). Synthesis of 2,3,4,5-tetrafluoroanthranilic acid. Journal of Organic Chemistry, 57(14), 3753-3756.
- Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013–1023.
- Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. University of Manchester Thesis.
- Sartori, G., & Schlosser, M. (1967). Decarboxylierungsreaktionen an Polyfluor-aromaten. Chemische Berichte, 100(9), 3016-3023.
- Zhang, J., et al. (2012). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Advanced Materials Research, 550-553, 345-348.
- Google Patents. (1991). Separation of aromatic fluoro-compound and aromatic nitro-compound. JPH0871413A.
- Google Patents. (1993). Decarboxylation process. EP0635466A1.
- Google Patents. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. US5233085A.
- Nawrocki, J., & Rigney, M. P. (1997). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
- Vîlcu, R., et al. (2018). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Annals of the University of Oradea, Fascicle of Textiles, Leatherwork, 19(2), 163-168.
- Akiya, N., & Savage, P. E. (2009). Hydrothermal decarboxylation of pentafluorobenzoic acid and quinolinic acid. Industrial & Engineering Chemistry Research, 48(23), 10467-10471.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 688185, this compound.
- Google Patents. (2009). Process for the purification of aromatic amines. US8455691B2.
- Sendras, E., et al. (2016). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2016, 7215386.
- Xu, J., et al. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732.
- Rasmuson, Å. C., & Gracin, S. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate.
- Organic Syntheses. (2003). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 80, 172.
- University of Rochester, Department of Chemistry. Workup: Amines.
- PrepChem. (2023). Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475.
Sources
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- 2. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 3. EP0635466A1 - Decarboxylation process - Google Patents [patents.google.com]
- 4. pure.psu.edu [pure.psu.edu]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation with Fluorinated Acids
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of low yields in amide bond formation when using fluorinated carboxylic acids. As Senior Application Scientists, we understand that while amide coupling is a cornerstone of organic synthesis, the unique electronic properties of fluorinated substrates demand specialized protocols and a nuanced understanding of the reaction mechanism.
The Challenge of Fluorinated Carboxylic Acids
Fluorinated carboxylic acids are significantly more acidic than their non-fluorinated counterparts due to the strong electron-withdrawing inductive effect of the fluorine atoms. This increased acidity can complicate amide bond formation in several ways:
-
Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing nature of the fluoroalkyl group decreases the electron density on the carboxylate oxygen, making it a poorer nucleophile. This can slow down the initial activation step with the coupling reagent.
-
Increased Acidity and Salt Formation: The low pKa of fluorinated acids means they readily protonate the amine coupling partner, forming an unreactive ammonium salt.[1][2] This acid-base reaction competes directly with the desired amide bond formation.[1][2]
-
Potential for Side Reactions: The harsh conditions sometimes required to overcome the low reactivity can lead to undesired side reactions, further reducing the yield of the target amide.
Here is a comparison of the pKa values of some common fluorinated and non-fluorinated carboxylic acids:
| Carboxylic Acid | Structure | pKa |
| Acetic Acid | CH₃COOH | 4.76 |
| Monofluoroacetic Acid (MFA) | FCH₂COOH | 2.58 ± 0.03[3] |
| Difluoroacetic Acid (DFA) | F₂CHCOOH | 1.22 ± 0.03[3] |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.03 ± 0.07[3] |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | -0.27 ± 0.18[3] |
As the table illustrates, increasing fluorination drastically increases acidity.[3] For instance, perfluorooctanoic acid (PFOA) has a pKa estimated to be around -0.5, making it a very strong acid.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with a fluorinated acid failing or giving a low yield?
A: Several factors can contribute to low or no product formation. The most common culprits are incomplete activation of the highly acidic carboxylic acid, deactivation of the amine through protonation, and suboptimal reaction conditions.[8] The strong electron-withdrawing effect of the fluorine atoms makes the carboxylate less nucleophilic and more prone to forming a stable salt with the amine.
Q2: Which coupling reagents are most effective for fluorinated carboxylic acids?
A: For difficult couplings involving electron-deficient acids, more potent coupling reagents are often necessary. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU are generally more effective than carbodiimides like DCC or EDC alone.[9] Phosphonium salts such as PyBOP and PyAOP are also excellent choices.[10] These reagents form highly reactive activated esters that can overcome the poor nucleophilicity of the fluorinated carboxylate.
Q3: What is the best type of base to use?
A: A non-nucleophilic, sterically hindered tertiary amine base is crucial. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a common choice.[11][12][13] Its bulkiness prevents it from acting as a nucleophile and competing with the desired amine, while its basicity is sufficient to neutralize the acid generated during the reaction and prevent protonation of the amine coupling partner. Other options include triethylamine (TEA) and N-methylmorpholine (NMM).[11]
Q4: Can I use an aqueous workup with my fluorinated amide product?
A: Yes, but with caution. While many amides are stable, the presence of highly fluorinated chains can alter the solubility and reactivity of your product. It is always advisable to perform the workup at a neutral or slightly basic pH to avoid any potential hydrolysis, especially if other sensitive functional groups are present. Washing with brine and drying over an anhydrous salt like Na₂SO₄ or MgSO₄ is a standard and recommended procedure.[8]
Troubleshooting Guide: A Symptom-Based Approach
Problem 1: Low to No Product Formation
If you are observing minimal or no formation of your desired amide, it is essential to systematically evaluate each component and condition of your reaction.
Caption: A decision tree for troubleshooting low amide yield.
-
Inadequate Carboxylic Acid Activation:
-
Cause: The electron-withdrawing nature of the fluoroalkyl group makes the carboxylate a poor nucleophile, hindering its reaction with the coupling reagent.[14] Standard reagents like DCC or EDC may not be potent enough.
-
Solution: Switch to a more powerful coupling reagent. HATU is often the reagent of choice for challenging couplings.[9][12][15][16] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[15][16]
-
Protocol: Pre-activate the carboxylic acid. Dissolve the fluorinated acid, HATU (1.1 eq), and DIPEA (2-3 eq) in an anhydrous polar aprotic solvent like DMF or NMP.[12] Stir for 15-30 minutes at room temperature before adding the amine. This ensures the active ester is formed before the amine is introduced, minimizing the competitive acid-base reaction.
-
-
Amine Deactivation via Protonation:
-
Cause: Fluorinated carboxylic acids are highly acidic and can easily protonate the amine, rendering it non-nucleophilic.[8] This is a fast acid-base reaction that often outcompetes the coupling reaction.
-
Solution:
-
Use Excess Base: Employ at least 2-3 equivalents of a non-nucleophilic base like DIPEA. One equivalent will neutralize the carboxylic acid, and the excess will ensure the amine remains deprotonated and nucleophilic.
-
Order of Addition: As mentioned above, pre-activating the acid before adding the amine is a critical strategy.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, and acetonitrile are generally preferred as they can solvate the charged intermediates.[17] Avoid protic solvents which can interfere with the reaction.
-
Temperature: While many amide couplings proceed at room temperature, difficult cases involving fluorinated acids may benefit from gentle heating (e.g., 40-60 °C). However, be mindful that higher temperatures can also increase the rate of side reactions, including racemization if chiral centers are present.
-
Reaction Time: These reactions can be sluggish. Monitor the reaction progress using TLC or LC-MS. Do not assume a standard reaction time; allow it to proceed until the starting material is consumed.
-
Problem 2: Presence of Significant Side Products
The formation of side products can be a major issue, especially when forcing conditions are used.
Caption: Desired reaction pathway versus common side reactions.
-
Guanidinium Byproduct Formation:
-
Cause: If the coupling reagent (especially uronium/aminium types like HATU) is used in large excess, it can react directly with the amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.
-
Solution: Use the coupling reagent in slight excess (e.g., 1.1-1.2 equivalents). Avoid large excesses. The order of addition is also key here; pre-activating the acid ensures the coupling reagent is consumed before it has a chance to react extensively with the amine.
-
-
Anhydride Formation:
-
Cause: The activated ester can sometimes react with another molecule of the carboxylate to form a symmetric anhydride. While this anhydride is also an acylating agent, this pathway can be less efficient.
-
Solution: This is less common with highly efficient coupling reagents but can be minimized by ensuring a slight excess of the coupling reagent relative to the carboxylic acid and by controlling the temperature.
-
Advanced Strategy: In Situ Acyl Fluoride Formation
For particularly challenging couplings involving both sterically hindered and electron-deficient partners, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[18][19] Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines, and their smaller size can mitigate steric hindrance.[18][19]
-
Methodology: The carboxylic acid can be converted to an acyl fluoride in situ using a fluorinating agent like TFFH, BTFFH, or pentafluoropyridine (PFP) in the presence of a non-nucleophilic base.[8][19][20][21][22] The amine is then added to the reaction mixture. This approach has proven successful where standard coupling protocols have failed.[19][21]
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the fluorinated carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 20 minutes to allow for the formation of the OAt-active ester.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the carboxylic acid is consumed. Gentle heating (e.g., 50 °C) may be required for very unreactive partners.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[8]
-
Purification: Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Goss, K. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]
- Goss, K. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar. [Link]
- Goss, K. (2008).
- Fridman, S. J., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology. [Link]
- Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
- HepatoChem. (2015). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit r/Chempros. (2021).
- Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-148. [Link]
- Synarchive. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synarchive. [Link]
- Common Organic Chemistry. Amine to Amide (Coupling)
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
- Burrell, A. J., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5793-5798. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Wikipedia.
- Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules, 27(22), 7954. [Link]
- Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. bachem.com [bachem.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. growingscience.com [growingscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apexbt.com [apexbt.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. ntd-network.org [ntd-network.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Welcome to the technical support center for 2-Amino-3,4,5,6-tetrafluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. The information herein is synthesized from available data on the target molecule and structurally related compounds to provide practical and scientifically grounded advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 4°C and protected from light.[1] It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption.[2][3]
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Handling should be performed in a well-ventilated area or a fume hood.[2][3]
Q3: In which solvents is this compound soluble?
Q4: Is this compound known to have any incompatibilities?
A4: Yes, it should be considered incompatible with strong oxidizing agents and strong bases.[3][6] Reactions with strong oxidizing agents could potentially lead to the oxidation of the amino group or degradation of the aromatic ring.[8][9] Strong bases will deprotonate the carboxylic acid and may promote other reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on the stability of this compound.
Issue 1: Unexpectedly low yield or formation of byproducts in a reaction involving heating.
Possible Cause: Thermal decomposition of this compound.
Explanation of Causality: Aminobenzoic acids can undergo thermal decomposition, with decarboxylation being a common pathway.[10] This involves the loss of carbon dioxide from the carboxylic acid group. Studies on other aminobenzoic acids have shown they can exhibit complex thermal behaviors, including sublimation before or during melting.[10][11] For a related compound, 4-Amino-2,3,5,6-tetrafluorobenzoic acid, decarboxylation is reported to occur at temperatures above 200°C (473 K).[9] The melting point of this compound is 141-143°C.[1] While this is below the reported decarboxylation temperature of its isomer, prolonged heating even below this temperature could lead to slow decomposition.
Troubleshooting Steps:
-
Reaction Temperature Optimization: If possible, lower the reaction temperature. Explore alternative catalysts or longer reaction times at a lower temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at elevated temperatures.
-
Thermogravimetric Analysis (TGA): To understand the specific thermal stability of your sample, consider performing TGA. This will determine the onset temperature of decomposition. A general procedure for TGA is outlined below.[10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
| Step | Procedure |
| 1. Sample Preparation | Accurately weigh 5-10 mg of this compound into a TGA pan. |
| 2. Instrument Setup | Place the sample pan in the TGA furnace and ensure the instrument is calibrated. |
| 3. Thermal Program | Equilibrate the sample at 25°C for 5-10 minutes. Then, heat the sample to a final temperature of at least 300°C at a constant rate of 10°C/min. |
| 4. Data Analysis | Plot the percentage of mass loss versus temperature. The onset of significant mass loss indicates the beginning of decomposition. |
Logical Troubleshooting Flowchart for Thermal Instability
Caption: Troubleshooting workflow for thermal stability issues.
Issue 2: Degradation of the compound in solution over time, especially when exposed to light.
Possible Cause: Photodegradation.
Explanation of Causality: Aromatic compounds, including fluorinated benzoic acids, can be susceptible to degradation upon exposure to UV light.[8] While specific photodegradation pathways for this compound are not extensively documented, potential reactions include defluorination and the formation of other degradation products. The recommended storage condition of "protect from light" further supports its potential photosensitivity.[1]
Troubleshooting Steps:
-
Protect from Light: Conduct experiments in amber glassware or cover glassware with aluminum foil. Minimize exposure to ambient light as much as possible.
-
Solvent Choice: The solvent can influence photodegradation rates. If possible, experiment with different solvents to see if stability improves.
-
Analysis of Degradation Products: If degradation is significant, consider using techniques like LC-MS to identify the degradation products. This can provide insights into the degradation mechanism.
Experimental Workflow for Assessing Photostability
Caption: Experimental workflow for assessing photodegradation.
Issue 3: Poor reproducibility in reactions conducted in aqueous solutions with varying pH.
Possible Cause: pH-dependent stability.
Explanation of Causality: The stability of aminobenzoic acids in aqueous solutions can be pH-dependent. While generally stable, extreme pH conditions (highly acidic or alkaline), especially when combined with elevated temperatures, could promote degradation.[8] For instance, a study on a related compound showed gradual hydrolysis in acidic aqueous solutions upon heating.[12] The zwitterionic nature of amino acids means that the charge state of the molecule, and therefore its reactivity and stability, will change with pH.[7]
Troubleshooting Steps:
-
Buffer the Reaction: Use a suitable buffer to maintain a constant pH throughout the reaction.
-
pH Monitoring: Monitor the pH of the reaction mixture at the beginning and end of the experiment to check for any significant drift.
-
Stability Study: If pH is suspected to be a critical factor, perform a simple stability study by dissolving the compound in buffers of different pH values and analyzing for degradation over time.
pH and its Effect on the Compound's Form
| pH Range | Predominant Species | Potential Stability Concerns |
| Strongly Acidic (pH < 2) | Cationic (protonated amino group) | Potential for hydrolysis, especially with heating.[12] |
| Near Isoelectric Point | Zwitterionic | Generally the most stable form in solution. |
| Strongly Basic (pH > 10) | Anionic (deprotonated carboxyl group) | Increased susceptibility to certain oxidative reactions. |
References
- A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. Benchchem.
- Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.
- Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate.
- Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. ResearchGate.
- Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. SciSpace.
- This compound | 1765-42-0. Sigma-Aldrich.
- Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. Benchchem.
- 2,3,4,6-Tetrafluorobenzoic acid. Apollo Scientific.
- 2,3,4,6-Tetrafluorobenzoic acid. Synquest Labs.
- SAFETY DATA SHEET. Fisher Scientific.
- This compound SDS, 1765-42-0 Safety Data Sheets. ECHEMI.
- 4-Amino-2,3,5,6-tetrafluorobenzoic acid. Benchchem.
- Solubilities of Amino Acids in Different Mixed Solvents. Unknown Source.
- The Solubility of Amino Acids in Various Solvent Systems. Unknown Source.
- This compound | C7H3F4NO2 | CID 688185. PubChem.
Sources
- 1. This compound | 1765-42-0 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H3F4NO2 | CID 688185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals engaged in synthesizing this valuable intermediate. Fluorinated amino acids are increasingly vital in modern drug design, offering unique properties that can enhance the efficacy, bioavailability, and metabolic stability of pharmaceuticals.[1][2][3] This molecule, in particular, serves as a critical building block.
This document moves beyond a simple protocol. It is structured as a series of practical questions and in-depth answers to address the real-world challenges encountered when transitioning this synthesis from the lab bench to a pilot scale. We will delve into the causality behind procedural choices, troubleshoot common issues, and ensure a robust, scalable, and safe process.
Section 1: Synthesis Pathway and Core Principles
The most common and scalable approach to synthesizing aminotetrafluorobenzoic acids involves the nucleophilic aromatic substitution (SNAr) on a pentafluorobenzoic acid starting material.
Proposed Scalable Synthetic Route
The selected pathway involves the direct amination of pentafluorobenzoic acid using aqueous ammonia under pressure and heat. The key challenge in this synthesis is controlling the regioselectivity. While the para-position is often electronically favored for substitution, the ortho-position can be targeted under specific conditions.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Pilot Scale Synthesis Protocol
This protocol is designed for a target scale of ~150-170g of the final product. All operations involving ammonia and high pressure must be conducted in a certified, pressure-rated reactor within a well-ventilated area by trained personnel.
Reagent Quantities for Different Scales
| Reagent | Lab Scale (10g) | Pilot Scale (200g) | Molar Eq. |
| Pentafluorobenzoic Acid | 10.0 g | 200.0 g | 1.0 |
| Aqueous Ammonia (28-30%) | 40 mL | 800 mL | ~10 |
| Concentrated HCl (37%) | As needed for pH 1-2 | As needed for pH 1-2 | - |
| Ethanol / Water (for recrystallization) | ~100 mL (1:1) | ~2 L (1:1) | - |
Step-by-Step Methodology
-
Reactor Charging: Charge a 2L stainless steel pressure reactor with pentafluorobenzoic acid (200.0 g). Add aqueous ammonia (800 mL).
-
Reaction: Seal the reactor according to the manufacturer's specifications. Begin stirring and heat the internal temperature to 100-110°C. The pressure will rise. Monitor the reaction for 20-24 hours.[4] The progress can be monitored by taking aliquots (after safely cooling and depressurizing) and analyzing via HPLC.
-
Cooling and Venting: After the reaction is complete, cool the reactor to room temperature (<25°C). The internal pressure should decrease significantly. Carefully vent any remaining ammonia pressure in a fume hood or through a designated scrubbing system.
-
Product Precipitation: Transfer the resulting solution to a suitable vessel. In a well-ventilated fume hood, cool the solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 1-2. A thick, off-white precipitate will form.
-
Isolation: Filter the crude product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Recrystallization: Dissolve the dried crude product in a minimal amount of a hot 1:1 ethanol/water mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least one hour to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum at 70°C.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Q: My final yield is significantly lower than expected (<50%). What are the common causes?
A: Low yield is a frequent issue when scaling up. The root cause can typically be traced to one of three areas:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient heating, inadequate reaction time, or poor mixing in the reactor, which prevents efficient contact between the reactants.
-
Solution: Verify the internal reactor temperature is accurate. Increase the reaction time in 4-6 hour increments. Ensure the reactor's stirring mechanism is sufficient for the slurry's viscosity.
-
-
Product Loss During Workup: The product has some solubility in acidic water.
-
Solution: Ensure the pH is brought down to 1-2 for complete protonation and precipitation. Pre-cool the reaction mixture before acidification and ensure the mixture is thoroughly chilled before filtration to minimize solubility losses.[5]
-
-
Sub-optimal Recrystallization: Using too much solvent during recrystallization will lead to significant product loss in the mother liquor.
-
Solution: Add the hot solvent portion-wise until the product just dissolves. Avoid a large excess. The mother liquor can also be concentrated to recover a second crop of crystals, which may require separate purity analysis.
-
Q: I am observing a significant amount of the 4-amino-2,3,5,6-tetrafluorobenzoic acid isomer. How can I improve the ortho-selectivity?
A: This is the primary challenge of this synthesis. While a full mechanistic study is complex, regioselectivity in SNAr reactions on pentafluorinated rings is highly sensitive to conditions.
-
Causality: The para-position is electronically activated and sterically unhindered, making it a kinetically favorable product. The ortho-position is sterically hindered by the adjacent carboxylic acid group. However, under certain conditions, the carboxylate (formed in the basic ammonia solution) can act as a directing group, potentially through chelation or electrostatic interactions, favoring ortho-substitution.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature (e.g., to 80-90°C) may favor the thermodynamically more stable ortho-product, but will likely require a longer reaction time.
-
Ammonia Concentration: Experiment with a higher concentration of ammonia. This can alter the ionic strength and solvation environment, potentially influencing the directing effect of the carboxylate group.
-
Alternative Aminating Agents: While more complex for scale-up, using a protected amine source like sodium amide in a non-polar solvent followed by hydrolysis could offer different selectivity, but introduces significant safety and handling challenges.
-
Q: The pressure in the reactor is rising higher than anticipated. Is this normal, and what should I do?
A: A pressure increase is expected due to the vapor pressure of aqueous ammonia at elevated temperatures. However, an excessive or runaway pressure increase is a serious safety concern.
-
Potential Causes:
-
Exothermic Reaction: While the initial phase of the reaction may not be violently exothermic, the rate of heat generation could exceed the reactor's cooling capacity, especially during the initial heating phase.[5]
-
Incorrect Reagent Charging: Charging too much ammonia or heating the reactor too quickly can cause a rapid pressure spike.
-
-
Corrective Actions:
-
Controlled Heating: Heat the reactor in stages, pausing to allow the temperature and pressure to stabilize.
-
Reactor Specifications: Ensure your reactor is rated for the maximum expected temperature and pressure. Always use a burst disc and pressure relief valve rated for your specific process.
-
Emergency Plan: Have an emergency cooling plan in place (e.g., a cooling water loop). If pressure exceeds the safe operating limit, immediately stop heating and initiate emergency cooling.
-
Caption: A decision tree for troubleshooting common scale-up issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for the final product?
A1: For use in drug development, the final product must meet stringent purity criteria. Key attributes include:
-
Purity (HPLC): >98.5%, ideally >99.0%.
-
Isomeric Purity: The 4-amino isomer should be <0.5%.
-
Residual Solvents: Ethanol and water content should be controlled.
-
Heavy Metals: Must meet pharmaceutical standards.
-
Appearance: White to off-white crystalline solid.
Q2: Are there safer alternatives to using a high-pressure bomb reactor?
A2: For larger scales, moving to a continuous flow reactor system can offer significant safety and efficiency advantages. In a flow setup, small volumes of reactants are mixed and heated in a pressurized coil or tube. This dramatically improves heat transfer, reduces the volume of hazardous material present at any given time, and allows for precise control over reaction time and temperature, which can also improve selectivity.
Q3: What analytical methods are essential for this process?
A3: A robust analytical package is crucial.
-
In-Process Control (IPC): HPLC is the best method to monitor the disappearance of the starting material and the formation of both the desired ortho- and undesired para-isomers.
-
Final Product Release:
-
HPLC: To determine purity and quantify isomers.
-
NMR (¹H, ¹⁹F, ¹³C): To confirm the structure and identity.
-
LC-MS: To identify any minor impurities.
-
Karl Fischer Titration: To determine water content.
-
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Guo, W., Liao, X. J., Li, G. Q., & Xu, S. H. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1511.
- PrepChem. (n.d.). Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid.
- Guo, W., Liao, X. J., Li, G. Q., & Xu, S. H. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. ResearchGate.
- Guo, W., Liao, X. J., Li, G. Q., & Xu, S. H. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. PubMed.
- O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- ResearchGate. (2016). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid.
- Soloshonok, V. A., & Izawa, K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Silva, J. P., et al. (2020). Amino Acids in the Development of Prodrugs. MDPI.
- Soloshonok, V. A., & Izawa, K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate.
Sources
Technical Support Center: Reaction Monitoring for Fluorinated Compound Synthesis
Welcome to the technical support center for reaction monitoring in fluorinated compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of tracking these unique chemical transformations. The strategic incorporation of fluorine into organic molecules can dramatically alter their biological properties, making them invaluable in pharmaceuticals and agrochemicals.[1] However, the synthesis of these compounds presents distinct challenges, often involving hazardous reagents and complex reaction pathways that demand robust monitoring techniques for optimization and safety.[1][2]
This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and application of various reaction monitoring techniques for fluorinated compound synthesis.
Q1: Why is ¹⁹F NMR spectroscopy a preferred method for monitoring fluorination reactions?
A1: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and highly selective tool for monitoring fluorination reactions due to several key advantages of the ¹⁹F nucleus:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive and easy to detect even in complex mixtures.[3][4]
-
Wide Chemical Shift Range: Fluorine has a very broad chemical shift range (over 350 ppm), which minimizes the likelihood of signal overlap between reactants, intermediates, products, and byproducts.[4][5] This allows for clear, unambiguous tracking of different species throughout the reaction.
-
Spin ½ Nucleus: Like protons (¹H), the ¹⁹F nucleus has a spin of ½, which typically results in first-order spectra that are easier to interpret.[5]
-
Direct and Non-destructive Analysis: Quantitative NMR (qNMR) is a non-destructive technique that allows for the direct analysis of crude reaction mixtures with minimal sample preparation, providing rapid and accurate quantitative information.[6][7][8]
These properties make ¹⁹F NMR an ideal method for gaining deep insights into reaction kinetics, mechanisms, and for determining in-situ yields.[4][9]
Q2: What are the main challenges when using High-Performance Liquid Chromatography (HPLC) for analyzing fluorinated compounds?
A2: While HPLC is a staple in reaction monitoring, analyzing fluorinated compounds can present several challenges:
-
Poor UV Absorption: Many fluorinated compounds lack strong chromophores, leading to low UV absorption and consequently, poor sensitivity with standard UV detectors.[6][8]
-
Low Ionization Efficiency: Some fluorinated molecules exhibit poor ionization, making them difficult to detect with mass spectrometry (MS), a common HPLC detector.[6][8]
-
Thermal Instability: Certain fluorinated compounds can be thermally labile, which can be problematic during analysis, especially if elevated column temperatures are required.[6][8]
-
Column Selection: Standard C8 and C18 reversed-phase columns may not provide adequate selectivity for separating structurally similar fluorinated compounds.[10] Specialized fluorinated stationary phases can offer alternative selectivity and improved retention for these analytes.[10]
-
Matrix Complexity: For reactions in complex matrices, extensive sample cleanup may be necessary to reduce interference and achieve reliable quantification.[11]
Q3: Can in-situ Fourier Transform Infrared (FTIR) spectroscopy be used for monitoring fluorination reactions?
A3: Yes, in-situ FTIR spectroscopy, often referred to as ReactIR, is a valuable tool for real-time monitoring of fluorination reactions.[12] It provides continuous data on the concentration of reactants, intermediates, and products by tracking changes in their characteristic infrared absorption bands.[13][14]
This technique is particularly advantageous for:
-
Understanding Reaction Kinetics and Mechanisms: By observing the rise and fall of different species in real-time, you can gain detailed insights into the reaction's progress, identify transient intermediates, and determine reaction endpoints.[14][15]
-
Optimizing Reaction Conditions: The immediate feedback allows for rapid optimization of parameters like temperature, pressure, and reagent addition rates.[12]
-
Monitoring in Flow Chemistry: In-situ FTIR is well-suited for continuous flow chemistry setups, enabling real-time process control.[12][16]
However, a key consideration is that the C-F bond vibration can sometimes be weak or fall in a crowded region of the spectrum, potentially making direct monitoring challenging for some molecules.
Q4: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for monitoring fluorination reactions?
A4: GC-MS is a suitable technique for monitoring fluorination reactions when the reactants, intermediates, and products are volatile and thermally stable.[17] It is particularly useful for:
-
Analysis of Volatile Fluorinated Compounds: Many fluorinated compounds, such as fluorotelomer alcohols and sulfonamides, are amenable to GC analysis.[17][18]
-
Separation of Isomers: The high resolution of gas chromatography can be advantageous for separating and quantifying branched isomers of fluorinated compounds.[17]
-
Non-Targeted Analysis: GC-MS can be employed in non-targeted analysis to identify unknown byproducts or transformation products in a reaction mixture, which is crucial for understanding the complete reaction profile.[19]
A significant portion of known PFAS chemistry is not amenable to LC-MS analysis, highlighting the complementary role of GC-MS in analyzing volatile and semivolatile fluorinated species.[19]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the monitoring of fluorinated compound synthesis.
Issue 1: Distorted Baselines in ¹⁹F NMR Spectra
-
Question: Why is the baseline of my ¹⁹F NMR spectrum rolling or uneven, making integration and quantification difficult?
-
Causality & Solution:
-
Large Spectral Width: Acquiring a very wide spectral width, which is often necessary for ¹⁹F NMR, can lead to baseline distortions.[20]
-
Solution: Utilize modern NMR spectrometers with digital filters and consider acquiring the spectrum in segments if the distortion is severe. Applying a baseline correction algorithm during processing is also crucial.
-
-
Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, introducing oscillations at the beginning of the Free Induction Decay (FID) that manifest as baseline roll.
-
Solution: Increase the pre-acquisition delay (the time between the pulse and the start of data acquisition) to allow the ringing to subside.
-
-
Probe Background Signals: Fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can produce broad, underlying signals that distort the baseline.
-
Solution: Acquire a background spectrum of the probe with the solvent and subtract it from the sample spectrum. If possible, use a probe with minimal fluorine-containing components.
-
-
Issue 2: Poor Signal-to-Noise Ratio in ¹⁹F NMR
-
Question: My ¹⁹F NMR signals are weak, making it difficult to detect low-concentration species. How can I improve the signal-to-noise ratio (S/N)?
-
Causality & Solution:
-
Insufficient Number of Scans: A low number of scans will result in a lower S/N.
-
Solution: Increase the number of scans. The S/N increases with the square root of the number of scans.
-
-
Incorrect Pulse Width: An improperly calibrated pulse width will lead to inefficient excitation of the ¹⁹F nuclei and a weaker signal.
-
Solution: Calibrate the 90° pulse width for your specific sample and probe.
-
-
Long Relaxation Times (T₁): Some ¹⁹F nuclei have long spin-lattice relaxation times (T₁). If the relaxation delay between scans is too short, the nuclei will not fully relax, leading to signal attenuation.[4]
-
Solution: Increase the relaxation delay to at least 5 times the longest T₁ of interest. Alternatively, a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the T₁ values, but be cautious as this can cause line broadening.[5]
-
-
Issue 3: Inaccurate Quantification with ¹⁹F qNMR
-
Question: My quantitative ¹⁹F NMR results are not reproducible. What are the common pitfalls?
-
Causality & Solution:
-
Non-Uniform Excitation: On high-field instruments, the signal intensity can decrease dramatically as the chemical shift moves further from the center frequency of the pulse, leading to significant integration errors.[5]
-
Solution: On benchtop NMR instruments, the lower field strength allows for more homogeneous excitation over a wide chemical shift range.[5] On high-field instruments, ensure that the signals of all analytes and the internal standard are relatively close to the transmitter frequency or use calibrated pulses.
-
-
Improper Internal Standard Selection: The internal standard must be inert under the reaction conditions, soluble in the reaction mixture, and have a signal that does not overlap with any other signals.[5]
-
Inadequate Relaxation Delay: As mentioned above, an insufficient relaxation delay will lead to inaccurate integrals.
-
Solution: Ensure the relaxation delay is set to at least 5 times the longest T₁ value in your sample for all components being quantified.[6]
-
-
Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Monitoring by ¹⁹F qNMR
This protocol provides a step-by-step guide for setting up and acquiring quantitative ¹⁹F NMR data for reaction monitoring.
-
Sample Preparation: a. At each time point, carefully withdraw a representative aliquot from the reaction mixture. b. Quench the reaction if necessary to halt any further transformation. c. Prepare the NMR sample by dissolving a known mass of the crude reaction mixture in a deuterated solvent (e.g., DMSO-d₆).[6] d. Add a precisely weighed amount of a suitable internal standard (e.g., 4-fluorobenzoic acid or benzotrifluoride).[5][6]
-
NMR Spectrometer Setup (Example Parameters for a 400 MHz Instrument): [6]
-
Nucleus: ¹⁹F
-
Temperature: 25 °C
-
Spectral Width: ~100 kHz (to encompass all expected signals)
-
Acquisition Time: ~0.7 s
-
Number of Scans: 32 (can be adjusted based on S/N)
-
Relaxation Delay (d1): 30 s (or 5 x longest T₁)
-
-
Data Processing: a. Apply an appropriate window function (e.g., exponential apodization with 1 Hz line broadening).[5] b. Perform Fourier transformation. c. Manually phase the spectrum carefully. d. Apply a baseline correction. e. Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Quantification: a. Calculate the concentration or yield of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_sample)
Where:
-
N is the number of fluorine atoms giving rise to the signal.
-
MW is the molecular weight.
-
Table 1: Comparison of Reaction Monitoring Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| ¹⁹F NMR | High sensitivity, wide chemical shift range, direct quantification, non-destructive.[4][5][7] | Can have long acquisition times due to relaxation delays, requires an NMR spectrometer. | Quantitative analysis of complex reaction mixtures, kinetic and mechanistic studies.[9] |
| HPLC | Widely available, good for separating complex mixtures. | Can have poor sensitivity for compounds with no UV chromophore, potential for thermal degradation.[6][8] | Routine analysis of reaction progress when analytes are UV-active or ionizable. |
| GC-MS | Excellent separation for volatile compounds, provides structural information.[17] | Limited to volatile and thermally stable compounds. | Analysis of reactions involving volatile fluorinated starting materials and products.[18] |
| In-situ FTIR | Real-time, continuous monitoring, provides kinetic data.[12][13] | C-F bond vibrations can be weak or in a crowded spectral region, requires specialized probes. | Understanding reaction initiation, endpoints, and mechanisms, especially in flow chemistry.[15][16] |
| Raman | Non-destructive, can be used in aqueous solutions, provides a molecular fingerprint.[21][22] | Can suffer from fluorescence interference, may have lower sensitivity than other methods. | Monitoring reactions with distinct Raman-active functional groups, especially in continuous flow setups.[23][24] |
Visualizations
Diagram 1: Workflow for Troubleshooting ¹⁹F NMR Issues
Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.
Diagram 2: Decision Tree for Selecting a Monitoring Technique
Caption: Decision guide for selecting an appropriate monitoring technique.
References
- Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- Application of Quantitative ¹⁹F and ¹H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candid
- Application of ¹⁹F quantitative NMR to pharmaceutical analysis. Ovid. URL
- Application of Quantitative ¹⁹F and ¹H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candid
- Application of quantitative ¹⁹F and ¹H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- ReactIR Continuous Flow FTIR Analyzer. Mettler Toledo. URL
- On-line reaction monitoring of an SNAr reaction by ¹H and ¹⁹F NMR. Magritek. URL
- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data).
- How are fluorinated organic compounds synthesized?. LEAPCHEM Blog. URL
- Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications.
- Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by ¹⁹F NMR Spectroscopy.
- ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b.
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. URL
- Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
- Ratiometric sensing of fluoride ions using Raman spectroscopy. RSC Publishing. URL
- Filling the Gaps in PFAS Detection: Integrating GC-MS Non-Targeted Analysis for Comprehensive Environmental Monitoring and Exposure Assessment.
- Ratiometric sensing of fluoride ions using Raman spectroscopy.
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ioniz
- ¹⁹F NMR as a tool in chemical biology. PubMed Central. URL
- ReactIR In-situ FTIR Spectrometers. Mettler Toledo. URL
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. URL
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Fluorination reaction using in‐line IR monitoring.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL
- Chemometrics-Assisted Monitoring in Raman Spectroscopy for the Biodegradation Process of an Aqueous Polyfluoroalkyl Ether
- Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. URL
- Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. URL
- Recent developments in methods for analysis of perfluorinated persistent pollutants. PubMed Central. URL
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. NIH. URL
- Online Monitoring and Analysis for Autonomous Continuous Flow Self-Optimizing Reactor Systems.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. URL
- ¹⁹F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures. Molecular Pharmaceutics. URL
- Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems. Reaction Chemistry & Engineering. URL
- Fluorine-19 NMR Spectra Troubleshooting Center. Benchchem. URL
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
- Fluorination Reactions. Professor Steven V. Ley Research Group. URL
- Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions.
- Chemical Aspects of Human and Environmental Overload with Fluorine. PubMed Central. URL
- 17 questions with answers in FLUORINE CHEMISTRY.
- Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. PubMed Central. URL
- Advances in reaction monitoring with FlowNMR. YouTube. URL
- 61 questions with answers in FLUORINE.
- PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World. URL
Sources
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
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- 4. magritek.com [magritek.com]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications | Separation Science [sepscience.com]
- 12. mt.com [mt.com]
- 13. mt.com [mt.com]
- 14. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ratiometric sensing of fluoride ions using Raman spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05939K [pubs.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid decarboxylation in reactions with aminobenzoic acids
A Guide to Preventing Unwanted Decarboxylation Events
Welcome to the technical support center for handling aminobenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the premature loss of a carboxyl group (decarboxylation) during synthetic manipulations. Here, we provide in-depth, experience-based answers to common questions, troubleshooting advice, and detailed protocols to ensure the integrity of your molecules.
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing aniline byproducts in my reaction. Why is my aminobenzoic acid decarboxylating?
A: Decarboxylation of aminobenzoic acids is a common side reaction, primarily driven by thermal stress and the electronic properties of the molecule itself. The reaction involves the removal of the carboxyl group (-COOH) and the release of carbon dioxide (CO₂), typically leaving you with the corresponding aniline derivative[1].
The mechanism often proceeds through a zwitterionic intermediate, where the acidic proton from the carboxyl group protonates the amino group. This places a positive charge on the nitrogen, which in turn enhances the electron-donating character of the amino group into the aromatic ring. This increased electron density at the carbon atom bearing the carboxyl group (the ipso-carbon) facilitates the cleavage of the C-C bond, leading to the loss of CO₂[2]. Heat is the most significant driver for this process; many aminobenzoic acids will decarboxylate simply upon heating above their melting point[2].
Certain reaction conditions can accelerate this process:
-
High Temperatures: This is the most common cause. Many standard amide coupling protocols that require heating will promote decarboxylation.
-
Acidic Conditions: While seemingly counterintuitive, strongly acidic conditions can facilitate decarboxylation by protonating the aromatic ring, which can weaken the C-COOH bond[2].
-
Solvent Effects: Polar, protic solvents can sometimes stabilize the transition state for decarboxylation.
Q2: Are all aminobenzoic acid isomers equally susceptible to decarboxylation?
A: No, the stability of aminobenzoic acid isomers varies significantly based on the relative positions of the amino and carboxyl groups.
-
Anthranilic Acid (2-aminobenzoic acid): This isomer is particularly prone to decarboxylation. The ortho-positioning of the amino group allows it to directly participate in stabilizing the transition state, often through an intramolecular hydrogen bond, which significantly lowers the activation energy for CO₂ loss.
-
p-Aminobenzoic Acid (PABA, 4-aminobenzoic acid): This isomer is generally more stable than the ortho isomer. While the para-amino group still donates electron density to the ring, its remote position prevents direct intramolecular assistance. However, it can still decarboxylate under harsh thermal or acidic conditions[3][4].
-
m-Aminobenzoic Acid (3-aminobenzoic acid): This is typically the most stable of the three isomers. The meta-positioning of the amino group does not allow for effective resonance-based electron donation to the ipso-carbon, making the C-COOH bond stronger and more resistant to cleavage[3].
Thermal analysis studies have shown that while both 3-ABA and 4-ABA show mass loss starting around 100°C, the process is more complex than simple decarboxylation and involves sublimation[3]. However, for practical synthetic purposes, the relative stability generally follows the order: meta > para > ortho .
Q3: I'm performing an amide coupling reaction. How can I prevent decarboxylation?
A: This is the most common scenario where decarboxylation becomes a critical issue. The key is to avoid conditions that promote it, primarily heat.
Strategy 1: Low-Temperature Coupling Methods Standard coupling reagents like DCC or EDC/HOBt can still lead to decarboxylation if the reaction is allowed to heat up. The O-acylisourea intermediate formed with carbodiimides can rearrange, and this process is accelerated by heat[5].
Recommendation: Switch to a coupling reagent system that is highly efficient at low temperatures (0 °C to room temperature).
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are highly effective and known for their ability to promote rapid coupling with minimal racemization, even at low temperatures[6][7]. PyBOP is often preferred due to its high reactivity and the fact that its byproducts are generally non-carcinogenic[6].
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These are some of the most powerful coupling reagents available[6]. HATU is particularly effective for sterically hindered couplings[6]. COMU is a modern, safer alternative to HOBt-based reagents, with excellent solubility and efficiency, making it suitable for "green chemistry" approaches[7][8].
Strategy 2: Order of Addition The order in which you add your reagents matters. Pre-activating the carboxylic acid for a short period before adding the amine can sometimes be beneficial, but with sensitive substrates like aminobenzoic acids, it's often better to have the amine present to trap the activated intermediate as quickly as possible.
Troubleshooting Guide: Comparative Data
The choice of coupling reagent and temperature can have a dramatic impact on the ratio of desired product to the unwanted decarboxylated byproduct.
| Scenario | Reagent System | Typical Temp. | Risk of Decarboxylation | Recommendation |
| Standard Peptide Coupling | EDC / HOBt | 0 °C to RT | Moderate | Maintain strict temperature control at 0 °C. For sensitive substrates, consider an alternative. |
| Heating Required for Sluggish Reaction | EDC / HOBt | > 40 °C | High | Avoid. Switch to a more powerful, low-temperature reagent like HATU or PyBOP. |
| Sterically Hindered Coupling | HATU / DIPEA | 0 °C to RT | Low | Recommended. HATU is highly efficient at low temperatures, minimizing reaction time and thermal stress[6]. |
| Green Chemistry / Aqueous Media | COMU / 2,6-Lutidine | Room Temp | Low | Excellent Choice. COMU and its byproducts are water-soluble, simplifying workup and avoiding hazardous reagents[8]. |
| Cost-Sensitive, Large-Scale Synthesis | DIC / Oxyma | 0 °C to RT | Low to Moderate | A safer and often more efficient alternative to EDC/HOBt. Oxyma is a non-explosive HOBt substitute[7][9]. |
Experimental Protocols & Methodologies
Protocol 1: Low-Temperature Amide Coupling of 4-Aminobenzoic Acid using HATU
This protocol is designed to minimize thermal stress on the substrate, thereby preventing decarboxylation into aniline.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Amine of choice (e.g., Benzylamine)
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Amine & Base: Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation & Coupling: In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF. Add the HATU solution dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Self-Validation: Analyze the crude and purified product by ¹H NMR and LC-MS. Specifically look for the absence of signals corresponding to aniline, which would be the decarboxylated byproduct.
Q4: Can I use protecting groups to prevent decarboxylation?
A: Yes, using a protecting group on the amine can be a very effective, albeit longer, strategy. By protecting the amino group, you change its electronic nature from strongly activating (electron-donating) to deactivating (electron-withdrawing), which stabilizes the C-COOH bond.
Recommended Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Introduced under basic conditions and removed with mild acid (e.g., TFA)[10][11]. This is a robust and widely used protecting group.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but cleaved under mild basic conditions (e.g., piperidine in DMF)[10][11]. This offers an orthogonal protection strategy if other acid-labile groups are present in your molecule[12][13].
The general workflow would be:
-
Protect the amino group of the aminobenzoic acid.
-
Perform your desired reaction (e.g., amide coupling) on the now-stabilized carboxyl group.
-
Deprotect the amino group under appropriate conditions.
This strategy adds two steps to your synthesis but provides the highest level of security against decarboxylation, especially if heating is unavoidable.
Visualizing the Problem and Solution
Mechanism of Decarboxylation
The following diagram illustrates the proposed pathway for the thermal decarboxylation of an aminobenzoic acid, highlighting the role of the zwitterionic intermediate.
Caption: Proposed mechanism for thermal decarboxylation.
Decision Workflow for Amide Coupling
This flowchart provides a logical path for selecting the appropriate experimental strategy.
Caption: Decision workflow for avoiding decarboxylation.
References
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- Thermal Studies on Some Substituted Aminobenzoic Acids.AKJournals.Link
- Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF.
- Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
- (PDF) Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs.
- Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid.CrystEngComm (RSC Publishing).Link
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.Link
- What is the mechanism of Aminobenzoic acid?
- Protective Groups.Organic Chemistry Portal.Link
- Decarboxyl
- Amino Acid-Protecting Groups.SciSpace.Link
- Decarboxyl
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF.
- Protecting Groups in Peptide Synthesis.Biosynth.Link
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS.Neliti.Link
- Protecting Groups in Peptide Synthesis: A Detailed Guide.Stanford Chemicals.Link
- Venturing beyond the amide coupling for amine–carboxylic acid...
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF.
- Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.Link
- US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents.
- Commonly Used Coupling Reagents in Peptide Synthesis.Dilun Biotechnology.Link
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.Chemical Science (RSC Publishing).Link
- Coupling Reagents.Luxembourg Bio Technologies.Link
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- The process of decarboxylation involves the removal of a carboxyl group.Medium.Link
- A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases.MDPI.Link
- Screening Method to Evaluate Amino Acid-Decarboxylase Activity of Bacteria Present in Spanish Artisanal Ripened Cheeses.
- Decarboxylase Test: Principle, Procedure, Results, Uses.Microbe Notes.Link
- 40: Decarboxylation of Amino Acids.Biology LibreTexts.Link
- Amino Acid Decarboxylase Test - Procedure, Uses and Interpret
Sources
- 1. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. media.neliti.com [media.neliti.com]
Technical Support Center: Optimizing Solvent Systems for Tetrafluoroanthranilic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tetrafluoroanthranilic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with selecting and optimizing solvent systems for reactions involving this highly fluorinated building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and enhance the success of your experiments.
Section 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions regarding the properties of tetrafluoroanthranilic acid and how they influence solvent selection.
Q1: What are the key physicochemical properties of tetrafluoroanthranilic acid that I should consider when selecting a solvent?
A1: Tetrafluoroanthranilic acid (2-amino-3,4,5,6-tetrafluorobenzoic acid) possesses a unique combination of functional groups and electronic properties that dictate its behavior in solution. The primary factors to consider are:
-
High Polarity and Hydrogen Bonding: The molecule has both a hydrogen bond donor (the amine -NH₂) and a hydrogen bond acceptor/donor (the carboxylic acid -COOH). These groups dominate its intermolecular interactions.[1]
-
Electron-Deficient Aromatic Ring: The four fluorine atoms are strongly electron-withdrawing. This significantly increases the acidity of the carboxylic acid proton and decreases the basicity of the amine group compared to non-fluorinated anthranilic acid. This electronic feature makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3]
-
Fluorine Content: The C-F bonds contribute to the molecule's overall polarity but can also lead to unique "fluorous" interactions, which can be exploited in certain purification strategies but often complicates solubility in common hydrocarbon solvents.
-
Amphoteric Nature: The presence of both an acidic (-COOH) and a basic (-NH₂) group means its charge state and solubility can be highly dependent on the pH of the medium, although this is more relevant in aqueous workups than in anhydrous organic reactions.
Q2: Which general classes of solvents are recommended as a starting point for reactions, and why?
A2: Given the polar nature of tetrafluoroanthranilic acid, polar solvents are the most logical starting point. The choice between protic and aprotic is critical and depends on the specific reaction mechanism.
-
Polar Aprotic Solvents: These are often the first choice. They can solvate the polar functional groups of the acid without interfering with reactions that involve charged nucleophiles or intermediates. They are particularly favored for SNAr reactions, as they do not excessively stabilize the nucleophile, thus keeping it reactive.[4][5]
-
Polar Protic Solvents: These solvents can be effective for dissolving the starting material due to their strong hydrogen-bonding capabilities.[6] However, they can hinder certain reactions. For instance, in an SNAr reaction, protic solvents can form a hydrogen-bond cage around the nucleophile, stabilizing it and increasing the activation energy required for the reaction to proceed.[5][7]
-
Ester and Ether Solvents: These solvents have moderate polarity and can be useful, especially when trying to avoid side reactions that might be promoted by more aggressive solvents like DMF or DMSO.[4]
The following table provides a list of recommended starting solvents for screening.
| Solvent Class | Example Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| Polar Aprotic | Acetonitrile (MeCN) | 82 | 36.6 | Good for a wide range of reactions; UV transparent.[8] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, excellent solvating power for polar compounds. | |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very high boiling point, exceptional solvating power.[9] | |
| Tetrahydrofuran (THF) | 66 | 7.5 | A common ether, good for reactions with organometallics.[10] | |
| Polar Protic | Isopropanol (IPA) | 82 | 19.9 | A less reactive alcohol, useful for recrystallizations.[11] |
| Acetic Acid | 118 | 6.2 | Can act as both a solvent and a catalyst in some reactions. | |
| Ester | Ethyl Acetate (EtOAc) | 77 | 6.0 | Moderate polarity, often used in workups and chromatography.[4][10] |
Q3: How does solvent choice impact the reactivity of the amine and carboxylic acid groups in tetrafluoroanthranilic acid?
A3: The solvent directly mediates the reactivity of the functional groups.
-
For the Amine (-NH₂) Group: When acting as a nucleophile (e.g., in acylation or SNAr reactions), polar protic solvents can decrease its reactivity by hydrogen bonding to the lone pair. Polar aprotic solvents leave the lone pair more available for reaction.
-
For the Carboxylic Acid (-COOH) Group: In reactions like esterification or amide bond formation (which often require activation of the carboxyl group), the solvent's ability to dissolve coupling agents (e.g., EDC, HOBt) and the subsequent intermediates is paramount. Highly polar solvents like DMF or DMSO are typically effective. The solvent's basicity can also be a factor; for instance, using a basic solvent like pyridine is not recommended as it can react with activating agents.[12]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with tetrafluoroanthranilic acid.
Issue 1: Poor Solubility of Starting Material
-
Symptom: The tetrafluoroanthranilic acid does not fully dissolve at the desired concentration, leading to a slurry or suspension. This results in poor reproducibility and potentially stalled reactions.[13]
-
Causality Analysis: This is a classic "like dissolves like" problem.[5] The high polarity and hydrogen-bonding capacity of the solid-state material require a solvent that can effectively disrupt the crystal lattice. A solvent with insufficient polarity or hydrogen-bonding character will fail to dissolve it.
-
Solutions & Protocol:
-
Systematic Solvent Screening: Before running the reaction at scale, perform a small-scale solubility test as described in Protocol 1.
-
Use of Co-Solvents: If a single solvent provides suboptimal solubility but is ideal for the reaction chemistry, consider adding a small amount of a stronger co-solvent (e.g., 5-10% DMSO or DMF in THF).
-
Temperature Increase: Gently warming the mixture can increase solubility. However, be cautious, as this can also accelerate side reactions.[14] Ensure the temperature is well below the boiling point of the solvent and does not cause decomposition.
-
Consider a Derivative: In some cases, it may be advantageous to first convert the carboxylic acid to an ester (e.g., methyl ester), which is often more soluble in a wider range of organic solvents, before performing subsequent reactions on the amine or aromatic ring.
-
Issue 2: Low Reaction Yield or Stalled Reaction
-
Symptom: Reaction monitoring (TLC, LC-MS) shows a significant amount of starting material remaining even after extended reaction times or heating.
-
Causality Analysis:
-
Poor Solubility: As noted above, if the starting material isn't in solution, it cannot react effectively.
-
Solvent-Inhibited Reactivity: The solvent may be deactivating the key reagent. This is common in SNAr reactions where a protic solvent over-stabilizes the nucleophile.[2][5]
-
Incorrect Solvent Polarity for Mechanism: Some reaction mechanisms are highly dependent on solvent polarity. SN1-type reactions are favored by polar protic solvents that can stabilize charged intermediates, while SN2 reactions are often faster in polar aprotic solvents.[15][16]
-
-
Solutions & Workflow:
-
Confirm Dissolution: First, ensure all starting materials are fully dissolved. If not, address the solubility issue first.
-
Switch Solvent Class: If solubility is good but reactivity is low, the solvent is likely interfering electronically. For nucleophilic substitution reactions, switch from a protic solvent (like an alcohol) to a polar aprotic solvent (like DMF, DMSO, or NMP).[4]
-
Increase Concentration: If the reaction is bimolecular, increasing the concentration can improve the reaction rate, provided solubility allows.[13]
-
Consult the Troubleshooting Workflow Diagram (Figure 2) for a step-by-step decision-making process.
-
Issue 3: Formation of Dark-Colored Byproducts or "Tars"
-
Symptom: The reaction mixture darkens significantly over time, and workup yields an intractable, often insoluble, dark material.
-
Causality Analysis: This often points to decomposition or polymerization side-reactions. Highly polar, high-boiling point solvents (like DMF and DMSO) can sometimes promote such pathways, especially at elevated temperatures.[14] Oxidation of the amine group is another potential side reaction.
-
Solutions:
-
Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that allows for a reasonable rate can significantly improve selectivity.[14]
-
Switch to a Less "Aggressive" Solvent: Try a solvent with a lower boiling point and less polarity, such as THF, 2-MeTHF, or ethyl acetate, if solubility permits.
-
Ensure an Inert Atmosphere: To prevent oxidation of the electron-rich amine, ensure the reaction is run under a nitrogen or argon atmosphere.[13]
-
Issue 4: Difficulties in Product Isolation and Purification
-
Symptom: The desired product is obtained in low yield after workup, or it is difficult to purify by crystallization or chromatography.[17]
-
Causality Analysis:
-
Product Solubility: The product may have partial solubility in the aqueous phase during an extractive workup, leading to loss.
-
Poor Choice of Recrystallization Solvent: The chosen solvent may either dissolve the product too well (preventing crystallization) or not at all. An ideal recrystallization solvent dissolves the compound when hot but not when cold.[14]
-
Product Instability: The product may be unstable to the purification conditions (e.g., acidic or basic conditions during workup, or decomposition on silica gel).[18]
-
-
Solutions:
-
Optimize Workup: Before quenching the reaction, check the pH. Adjust it to ensure your product is in a neutral, less water-soluble form. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Systematic Recrystallization Screening: Use the step-by-step method outlined in Protocol 2 to find an optimal single-solvent or two-solvent system for recrystallization.
-
Test for Stability: Before attempting column chromatography, spot a solution of your crude product on a TLC plate and let it sit for 30 minutes. If a new spot appears, your compound may be decomposing on silica gel.[18] In this case, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
Section 3: Protocols and Advanced Methodologies
Protocol 1: Systematic Solvent Screening for Solubility
This protocol allows for the rapid determination of suitable solvents for your reaction.
-
Preparation: Dispense 10 mg of tetrafluoroanthranilic acid into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different candidate solvent (e.g., THF, MeCN, DMF, DMSO, Isopropanol, Toluene). This corresponds to a concentration of 50 mg/mL.
-
Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating: For vials where the solid is not fully dissolved, place them in a heat block at 50 °C for 2 minutes. Vortex again and record observations.
-
Analysis: A solvent that completely dissolves the material at room temperature or with gentle heating is a good candidate for the reaction.
Protocol 2: Selecting a Recrystallization Solvent System
This protocol helps identify an effective solvent or solvent pair for purification.
-
Find a "Soluble" Solvent: Place ~20 mg of your crude product in a vial. Add a good solvent (one that dissolves the product easily at room temperature, e.g., acetone, ethyl acetate) dropwise while heating until the solid just dissolves. This is your "Solvent A".
-
Find an "Insoluble" Solvent (Anti-Solvent): In a separate vial with ~20 mg of crude product, find a solvent in which the product is poorly soluble even when hot (e.g., hexanes, water, diethyl ether). This is your "Solvent B" or "anti-solvent".
-
Test the Pair:
-
Dissolve the crude product in a minimal amount of hot Solvent A.
-
Slowly add Solvent B dropwise while the solution is still hot, until you see persistent cloudiness.
-
Add 1-2 drops of Solvent A to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
-
Evaluation: An ideal solvent pair will cause well-formed crystals to appear upon cooling. If the product "oils out," the solvent polarity difference may be too great. If no crystals form, the product may be too soluble even in the mixture.
Section 4: Visual Guides and Workflows
Figure 1: Decision Tree for Initial Solvent Selection
This diagram guides the initial choice of solvent class based on the reaction type.
Caption: A decision tree to guide initial solvent selection based on reaction type.
Figure 2: Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose the root cause of low conversion.
Sources
- 1. Crystal structure and hydrogen bonding in the water-stabilized proton-transfer salt brucinium 4-aminophenylarsonate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. Troubleshooting [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent effects in the nucleophilic substitutions of tetrahydropyran acetals promoted by trimethylsilyl trifluoromethanesulfonate: trichloroethylene as solvent for stereoselective C- and O-glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To [chem.rochester.edu]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with Fluorinated Benzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions with fluorinated benzoic acids. This guide is designed to provide practical, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your own experiments.
The use of fluorinated benzoic acids as coupling partners is an attractive strategy, leveraging inexpensive and stable starting materials to construct valuable fluorinated biaryl structures.[1] However, these reactions, which proceed via a decarboxylative mechanism, present unique challenges. The high energy barrier for decarboxylation and the strong electron-withdrawing nature of fluorine substituents demand carefully tailored catalytic systems.[2] This guide addresses the common issues you may encounter and provides a framework for success.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you might be facing at the bench.
Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer: This is the most common issue, typically pointing to problems with one of two key stages: decarboxylation or catalyst turnover.
-
Probable Cause A: Inefficient Decarboxylation The C-COOH bond in an aromatic acid is strong, and its cleavage is often the rate-limiting step, frequently requiring high temperatures (often >140 °C).[2] If the decarboxylation is too slow, the catalytic cycle cannot proceed efficiently.
Solutions:
-
Increase Reaction Temperature: This is the most direct approach. Systematically increase the temperature in 10-20 °C increments. Be mindful of the thermal stability of your substrates and solvent boiling points.
-
Introduce a Co-catalyst/Mediator: Silver (Ag) and copper (Cu) salts are highly effective at promoting decarboxylation.[3][4] They function by forming a metal carboxylate salt, which has a lower activation energy for CO2 extrusion.[5][6] Ag₂CO₃, Ag₂O, and CuI are common choices. The silver or copper can facilitate the formation of an aryl-metal intermediate that is then passed to the primary catalyst (e.g., Palladium).[1]
-
Choice of Primary Metal Catalyst: For highly fluorinated substrates like perfluorobenzoates, Nickel (Ni) catalysts can be more effective than Palladium (Pd).[7][8] Nickel's proficiency is partly attributed to its ability to promote the decarboxylation of electron-deficient substrates.[1]
-
-
Probable Cause B: Catalyst Inactivity or Decomposition The active L-Pd(0) or L-Ni(0) species is susceptible to oxidation and decomposition, especially at the high temperatures required for decarboxylation.
Solutions:
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active catalyst, leading to the formation of inactive species and promoting side reactions like the homocoupling of boronic acids (if used as a partner).[9][10] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.
-
Select the Right Ligand: For palladium-catalyzed systems, bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are critical.[11] These ligands stabilize the metal center, promote the crucial reductive elimination step, and can enhance catalyst longevity.[10] For nickel systems, electron-rich phosphines like tricyclohexylphosphine (PCy₃) are often effective.[12]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are air-stable solids that generate the active L-Pd(0) species in situ with high efficiency.[13] This avoids issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.[14]
-
Question 2: My desired product is formed, but I see a significant amount of the "protodecarboxylated" arene (where the -COOH group is replaced by -H). How can I suppress this side reaction?
Answer: Protodecarboxylation occurs when the aryl-metal intermediate generated after decarboxylation is quenched by a proton source instead of engaging in the cross-coupling pathway.
Solutions:
-
Minimize Proton Sources: While some water can be beneficial in certain cross-coupling reactions (like Suzuki), it can be a liability here. Use anhydrous solvents and ensure your base is not excessively hydrated.
-
Optimize the Base: The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle efficiently, while one that is too strong or has a protic counter-ion can promote protonolysis. Screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Increase Coupling Partner Concentration: Increasing the concentration of the electrophile (e.g., the aryl halide) can kinetically favor the cross-coupling pathway over protonolysis. A slight excess (1.1-1.2 equivalents) of the coupling partner is often beneficial.
-
Catalyst Choice: A more active catalyst system that accelerates the rate of cross-coupling relative to protonolysis can significantly improve selectivity. Switching to a more electron-rich ligand or a different metal (e.g., Ni) may help. Silver-catalyzed protodecarboxylation is a known reaction, so minimizing this pathway is key when using silver salts.[4]
Frequently Asked Questions (FAQs)
-
Q1: Should I use a Palladium, Nickel, or Copper catalyst system for my fluorinated benzoic acid coupling?
-
Palladium (Pd): This is the most versatile and widely studied metal for decarboxylative cross-couplings. It offers a broad substrate scope when paired with appropriate bulky phosphine ligands.[11] However, it is the most expensive option.
-
Nickel (Ni): Nickel is a more cost-effective alternative and shows excellent reactivity for electron-deficient substrates, particularly perfluorinated benzoic acids and for activating challenging C-F bonds.[8] It can be a superior choice when working with highly fluorinated systems.
-
Copper (Cu): Copper is rarely used as the sole primary catalyst for this transformation but is crucial as a co-catalyst or mediator to facilitate the decarboxylation step.[1] Monometallic copper systems have been developed but often require very high temperatures.[1]
-
-
Q2: What is the specific role of silver (Ag₂CO₃) or copper (CuI) salts in these reactions?
-
These salts act as decarboxylation promoters. The reaction typically begins with the formation of a silver or copper carboxylate salt.[4][6] This intermediate undergoes decarboxylation more readily than the free carboxylic acid, generating an aryl-silver or aryl-copper species.[5] This species then undergoes transmetalation with the primary palladium or nickel catalyst to enter the main cross-coupling cycle. This "bimetallic system" approach effectively separates the challenging decarboxylation step from the subsequent C-C bond formation.[1]
-
-
Q3: Can I use a fluorinated benzoic acid directly in a standard Suzuki-Miyaura reaction with a boronic acid?
-
No. A standard Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate.[15] Benzoic acids are not suitable coupling partners for that specific catalytic cycle. The reactions described here are decarboxylative cross-couplings , a distinct class of reaction where the carboxylic acid first loses CO₂ to generate a reactive aryl-metal intermediate that then couples with a partner (which can be an organohalide, arene, etc.).[1]
-
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in your experiments.
Caption: Simplified catalytic cycle for a Pd/Ag decarboxylative cross-coupling.
Catalyst System Performance Comparison
The table below summarizes typical performance for different catalyst systems in the coupling of 2-fluorobenzoic acid with 4-bromoanisole. This data is representative and actual results will vary based on specific substrates and conditions.
| Catalyst System | Ligand | Additive/Mediator | Base | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ | SPhos | Ag₂CO₃ | K₂CO₃ | 140 | 75-85 | Standard, versatile system. High temperature is necessary. [3] |
| XPhos Pd G3 | (internal) | Ag₂CO₃ | K₃PO₄ | 130 | 80-90 | Pre-catalyst allows for more reliable activation and often slightly lower temperatures. [11][13] |
| Ni(COD)₂ | PCy₃ | - | K₃PO₄ | 140 | 65-75 | Cost-effective. Particularly good for polyfluorinated substrates. [7][8] |
| CuI | 1,10-Phenanthroline | - | Cs₂CO₃ | 160 | 50-65 | Monometallic copper systems are possible but often require more forcing conditions. [1] |
Representative Experimental Protocol
Reaction: Palladium/Silver-Catalyzed Decarboxylative Coupling of 2-Fluorobenzoic Acid with 4-Bromoanisole
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
2-Fluorobenzoic acid (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
XPhos Pd G3 (2 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (to 0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluorobenzoic acid, 4-bromoanisole, XPhos Pd G3, Ag₂CO₃, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing (Optional but Recommended): If not assembled in a glovebox, seal the tube and perform three cycles of vacuum/backfill with argon.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Foro, S., & Görls, H. (2015). Nickel-Catalyzed Decarboxylative Cross-Coupling of Perfluorobenzoates with Aryl Halides and Sulfonates. Organic Letters, 17(5), 1212–1215. [Link]
- Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia. [Link]
- Wang, C., et al. (2012). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 14(15), 3858–3861. [Link]
- Foro, S., & Görls, H. (2015).
- Wang, Q., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5376–5381. [Link]
- Fujita, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]
- Fujita, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Wang, C., et al. (2012). Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. PubMed. [Link]
- Zhang, H., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6339–6344. [Link]
- Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(10), 4285–4292. [Link]
- Various Authors. (2011-2025). Request PDF for various articles on Palladium(II)-Catalyzed Decarboxylative Addition.
- Various Authors. (2009-2025). Request PDF for various articles on the mechanism of silver- and copper-catalyzed decarboxylation.
- Ritter, T. (2021). Cu-mediated decarboxylative fluorination of benzoic acids.
- Hoover, J. M., et al. (2021). Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. The Journal of Organic Chemistry, 86(16), 11185–11195. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Luo, H. Q., et al. (2013). Pd-catalyzed decarboxylative cross-coupling of perfluorobenzoic acids with simple arenes. Gannan Normal University; Nanyang Technological University. [Link]
- Pan, F., & Ritter, T. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central. [Link]
- Wang, Q., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]
- Xue, L., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Semantic Scholar. [Link]
- Xue, L., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(44), 11893-11900. [Link]
- Fier, P. S., & Hartwig, J. F. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2139–2149. [Link]
- Mao, R. Z., et al. (2024). Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications. The Journal of Organic Chemistry. [Link]
- Various Authors. (2025). Request PDF for Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]
- Haveman, L. Y. F., et al. (2025). Direct decarboxylative>18>F-fluorination of benzoic acids using visible light catalysis. Vrije Universiteit Amsterdam. [Link]
- Various Authors. (2025). Request PDF for Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates.
- Haveman, L. Y. F., et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Ben-David, Y., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Israeli Research Community Portal. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Orlianges, T., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PubMed Central. [Link]
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]
- Gandeepan, P., & Cheng, C.-H. (2015). Decarboxylative Coupling of Benzoic Acids with Diarylacetylenes.
- da Silva, F. P., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. [Link]
- Vautravers, N. R., et al. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]
- LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. LibreTexts. [Link]
- Fujita, T., et al. (2025).
- Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros on Reddit. [Link]
- Butters, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 391–401. [Link]
- Tretyakov, E. V., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. MDPI. [Link]
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]
- Battilocchio, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
- Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2022(7), 1-12. [Link]
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Technical Support Center: Navigating Reactions with 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Prepared by the Gemini Application Science Team
Welcome to the technical support center for 2-Amino-3,4,5,6-tetrafluorobenzoic acid (TFABA). This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of this versatile but challenging building block. The high degree of fluorination imparts distinct electronic characteristics and significant steric hindrance, often requiring non-standard protocols to achieve desired chemical transformations.
This document provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs) - First Principles
Q1: What are the primary chemical properties of this compound that affect its reactivity?
A: The reactivity of TFABA is dominated by two key features:
-
Strong Electron-Withdrawing Effects: The four fluorine atoms are highly electronegative, pulling electron density away from the aromatic ring. This has two major consequences: it significantly lowers the basicity and nucleophilicity of the 2-amino group, and it increases the acidity of the 3-carboxylic acid group compared to its non-fluorinated analog, anthranilic acid.
-
Severe Steric Hindrance: The fluorine atoms at the 3- and 6-positions, flanking the carboxylic acid and amino groups respectively, create a crowded environment. This steric bulk physically obstructs the approach of reagents to both functional groups, slowing down or preventing reactions that proceed readily with less substituted molecules.[1][2]
Q2: Why is the amino group in this molecule a poor nucleophile?
A: The nucleophilicity of the amino group is severely diminished due to the inductive effect of the tetrafluorinated ring. The fluorine atoms pull electron density away from the nitrogen atom, making its lone pair of electrons less available to attack an electrophile. This deactivation means that reactions like N-alkylation or amide bond formation (where TFABA is used as the amine component) are often sluggish and require forcing conditions or specialized catalysts.[3][4]
Q3: My amide coupling reactions with this compound are giving low yields. What are the likely causes and how can I improve it?
A: Low yields in amide coupling are the most common issue encountered with TFABA. The primary causes are the steric hindrance around the carboxylic acid and the poor nucleophilicity of the reacting amine partner if it is also sterically hindered or electronically deactivated. Standard coupling reagents like DCC or EDC often fail because the formation of the activated ester intermediate is slow, and the subsequent nucleophilic attack is sterically impeded.[1][2] To overcome this, more potent strategies are required, as detailed in the troubleshooting guide below.
Section 2: Troubleshooting Guide: Amide & Peptide Coupling Reactions
Problem: Low to no yield in standard amide coupling reactions when using TFABA as the carboxylic acid component.
Strategy 1: Employ High-Activity Urionium/Aminium-Based Coupling Reagents
Rationale: For sterically demanding couplings, you must generate a highly reactive activated intermediate. Urionium/aminium salts like HATU, HBTU, and COMU are superior to carbodiimides for this purpose.[5] HATU, in particular, is often the reagent of choice for difficult couplings due to its ability to form a highly reactive OAt-active ester, which reacts faster and with less racemization.[6] COMU is also an excellent choice, noted for its high reactivity and the water solubility of its byproducts, which can simplify purification.[7]
Detailed Protocol (General Procedure using HATU):
-
Dissolution: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Activation: Add HATU (1.0-1.2 eq) to the solution and stir for 15-30 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Workup & Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Base (Typical) | Key Advantages | Common Issues |
| HATU | DIPEA, 2,4,6-Collidine | High reactivity, fast kinetics, low racemization.[6] | Higher cost, can guanidinylate the amine if used in large excess. |
| HBTU | DIPEA | Efficient and widely used, less expensive than HATU. | Slightly less reactive than HATU. |
| COMU | DIPEA, 2,6-Lutidine | Very high reactivity, water-soluble byproducts.[7] | Cost, potential for side reactions if not used carefully. |
| EDC/HOBt | DIPEA, DMAP | Inexpensive, common. | Often insufficient for severely hindered substrates.[1] |
Strategy 2: Conversion to the Acid Chloride
Rationale: Converting the carboxylic acid to the highly electrophilic acid chloride is a classic strategy to overcome steric hindrance and drive reactions to completion.[8][9] Thionyl chloride (SOCl₂) or oxalyl chloride are effective reagents for this transformation. The resulting acid chloride reacts readily with amines, even poorly nucleophilic ones, often without the need for a coupling reagent.
Detailed Protocol (Acid Chloride Formation & Coupling):
-
Acid Chloride Synthesis: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~10 eq). Add a catalytic amount of anhydrous DMF (1-2 drops).[10]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction should become a clear solution.
-
Isolation: Remove the excess SOCl₂ under reduced pressure (a vacuum pump with a base trap is recommended). The resulting crude acid chloride is often used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Slowly add a solution of the desired amine (1.0 eq) and a base like triethylamine or DIPEA (1.5-2.0 eq) in the same solvent.
-
Completion: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup & Purification: Perform a standard aqueous workup as described in the HATU protocol to remove salts and purify by chromatography.
Workflow: Selecting an Amide Coupling Strategy
Caption: Decision tree for amide coupling with TFABA.
Section 3: Troubleshooting Guide: N-Alkylation of the Amino Group
Problem: Low conversion and/or selectivity in the N-alkylation of the deactivated 2-amino group of TFABA.
Rationale: The low nucleophilicity of the amino group means that standard alkylation conditions (e.g., an alkyl halide and a mild base like K₂CO₃) are often ineffective. To achieve alkylation, the nitrogen must be deprotonated with a strong base to form a more reactive amide anion, or specialized catalytic methods must be employed.[11]
Detailed Protocol (Deprotonation & Alkylation):
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of TFABA (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C or -78 °C. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) or a solution of KHMDS (1.1-1.2 eq) portion-wise.
-
Anion Formation: Allow the mixture to stir for 30-60 minutes at the same temperature to ensure complete formation of the amide anion.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Note on Selectivity: Using a strong base may also deprotonate the carboxylic acid. If the alkylating agent can react at both sites, consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to N-alkylation.[12]
Section 4: Troubleshooting Guide: Cyclization to Form Quinolones
Problem: Failure to form quinolone or quinolinone heterocycles via intramolecular cyclization.
Rationale: The synthesis of quinolones from anthranilic acids is a common strategy, but the electronic and steric properties of TFABA present challenges.[13] High temperatures are often required to overcome the activation energy for the intramolecular cyclization step. The specific conditions depend heavily on the nature of the other reactant (e.g., a β-ketoester for a Gould-Jacobs type reaction).[14][15]
General Considerations for Cyclization:
-
High-Boiling Solvents: Reactions often require high-boiling point solvents such as Dowtherm A or diphenyl ether to reach the necessary temperatures (200-260 °C).
-
Microwave Chemistry: Microwave-assisted synthesis can be an effective alternative to conventional heating, often reducing reaction times and improving yields by rapidly reaching high temperatures.
-
Precursor Activation: Ensure the acyclic precursor is correctly formed before attempting the high-temperature cyclization. For instance, in a reaction with an acrylate, ensure the initial Michael addition has occurred.
Mechanism: Simplified Quinolone Formation
Caption: General workflow for fluorinated quinolone synthesis.
References
- Aapptec Peptides. Coupling Reagents.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- de la Torre, A., & Diederich, F. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24831-24838.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023).
- González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4247.
- Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
- Kaur, N., & Kishore, D. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(3), 429-437.
- Chemistry LibreTexts. 14.5 Acid Chloride Formation. (2019).
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
- Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(1), 38-41.
- Khan, I., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(4), 508.
- Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13034.
- Vellakkaran, M., Singh, K., & Banerjee, D. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7791-7796.
- El-Sayed, N. N. E., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6614.
- Chang, C. D., & Lang, W. H. (1986). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,613,705.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides.
- ResearchGate. Catalytic N-Alkylation of Anilines.
- Khan Academy. Acid chloride formation.
- Guo, W., et al. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732.
- Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8591.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
- Kulkarni, M. V., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E120.
- PubChem. This compound.
- Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664.
- Guo, W., et al. (2011). Methyl 2-amino-3,4,5,6-tetra-fluoro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1511.
- Zhang, C., & Wang, Y. (2024). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Advanced Science, 11(13), 2308709.
- Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664.
- Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664.
- ResearchGate. How to overcome Steric Hindrance?.
- Guo, W., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1511.
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Validation & Comparative
A Comparative Guide to 2-Amino-3,4,5,6-tetrafluorobenzoic Acid and 4-Amino-2,3,5,6-tetrafluorobenzoic Acid for Researchers
An In-Depth Analysis of Isomeric Effects on Physicochemical Properties, Spectroscopic Signatures, and Synthetic Utility
In the landscape of fluorinated building blocks for drug discovery and materials science, the strategic placement of functional groups can dramatically alter molecular behavior and ultimate application. This guide provides a comprehensive comparison of two pivotal isomers: 2-Amino-3,4,5,6-tetrafluorobenzoic acid (2-ATFBA) and 4-Amino-2,3,5,6-tetrafluorobenzoic acid (4-ATFBA). While structurally similar, the ortho versus para orientation of the amino and carboxylic acid functionalities imparts distinct characteristics that are critical for rational molecular design.
Physicochemical Properties: A Tale of Two Isomers
The positional difference between the amino and carboxyl groups directly influences the intermolecular and intramolecular forces, leading to notable variations in their physical properties.
| Property | This compound (2-ATFBA) | 4-Amino-2,3,5,6-tetrafluorobenzoic Acid (4-ATFBA) | Rationale for Differences |
| CAS Number | 1765-42-0[1][2] | 944-43-4[3] | N/A |
| Molecular Formula | C₇H₃F₄NO₂[1][2] | C₇H₃F₄NO₂[4] | Identical |
| Molecular Weight | 209.10 g/mol [1][5] | 209.10 g/mol [4] | Identical |
| Melting Point | Not consistently reported | 185-187 °C[3] | The potential for strong intramolecular hydrogen bonding in 2-ATFBA can disrupt crystal packing, potentially leading to a lower melting point compared to the more symmetrical 4-ATFBA, which can form a more ordered, intermolecularly hydrogen-bonded lattice. |
| Solubility | Data not readily available | Insoluble in water; Soluble in methanol (25 mg/ml)[3][6][7] | The para isomer's ability to form strong intermolecular hydrogen bonds in a crystalline lattice contributes to its low water solubility. While 2-ATFBA's solubility is not reported, its intramolecular hydrogen bonding might reduce its ability to hydrogen bond with water, also suggesting low aqueous solubility. |
| pKa (Predicted) | Higher pKa (less acidic) | Lower pKa (more acidic) | The amino group in 2-ATFBA can form an intramolecular hydrogen bond with the carboxylic acid's proton, making it more difficult to deprotonate and thus raising its pKa (making it a weaker acid). In 4-ATFBA, the groups are too far apart for this interaction. The strong electron-withdrawing effect of the four fluorine atoms significantly increases the acidity of both isomers compared to non-fluorinated analogs.[8] |
Spectroscopic Fingerprints: Deciphering Isomeric Differences
The electronic environment of each atom is unique to its position on the aromatic ring, leading to distinct spectroscopic signatures for each isomer.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic stretches for N-H (amine), O-H and C=O (carboxylic acid), and C-F bonds. However, the key differentiator in the IR spectrum of 2-ATFBA is the likely broadening and shifting of the O-H and N-H stretching bands due to intramolecular hydrogen bonding. This interaction weakens the O-H bond, shifting its absorption to a lower wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
2-ATFBA: The spectrum will show two broad singlets, one for the -NH₂ protons and one for the -COOH proton. The chemical shifts will be influenced by the solvent and concentration.
-
4-ATFBA: Similar to the 2-isomer, two broad singlets are expected for the -NH₂ and -COOH protons. The exact chemical shifts may differ slightly due to the different electronic environment.
¹³C NMR:
-
The carbon spectra will be complex due to C-F coupling.
-
2-ATFBA: The carbons attached to the amino (C2) and carboxyl (C1) groups will have distinct chemical shifts.
-
4-ATFBA: The symmetry of the molecule will result in fewer signals for the fluorinated carbons compared to the 2-isomer. For instance, C2 and C6, as well as C3 and C5, will be chemically equivalent.
¹⁹F NMR:
-
This is the most powerful technique to distinguish between the two isomers.
-
2-ATFBA: Due to the lack of symmetry, four distinct signals are expected, each corresponding to one of the fluorine atoms (F3, F4, F5, F6). The coupling patterns will be complex, showing couplings to other fluorine atoms.
-
4-ATFBA: The symmetry of this isomer will lead to two distinct signals for the fluorine atoms (F2/F6 and F3/F5), simplifying the spectrum significantly compared to 2-ATFBA.[9][10]
Reactivity and Synthetic Potential: An Isomer-Driven Choice
The positioning of the amino group dictates the reactivity of both the amine and the carboxylic acid, as well as the overall molecule.
-
Acidity and Basicity: As discussed, 4-ATFBA is predicted to be a stronger acid than 2-ATFBA due to the absence of intramolecular hydrogen bonding. Conversely, the amino group in 2-ATFBA is expected to be less basic than in 4-ATFBA because the proximity to the electron-withdrawing carboxylic acid group has a more pronounced effect.
-
Reactions of the Carboxylic Acid: Standard reactions like esterification and amide bond formation are possible for both isomers. However, the steric hindrance from the adjacent amino group in 2-ATFBA might necessitate harsher reaction conditions or specific coupling agents compared to the more accessible carboxyl group in 4-ATFBA.
-
Reactions of the Amino Group: The nucleophilicity of the amino group in 2-ATFBA is reduced due to the proximity of the electron-withdrawing carboxyl group. This can influence the ease of reactions such as acylation or alkylation of the amine.
-
Cyclization Reactions: The ortho-disposition of the functional groups in 2-ATFBA makes it a valuable precursor for the synthesis of fluorinated heterocyclic compounds, such as benzoxazinones or quinazolinones, through intramolecular cyclization reactions. This is a synthetic route not available to the para-isomer.
Experimental Section: Protocol for pKa Determination by Potentiometric Titration
This protocol provides a framework for experimentally determining and comparing the acid dissociation constants (pKa) of 2-ATFBA and 4-ATFBA.
Objective: To determine the apparent pKa values of this compound and 4-Amino-2,3,5,6-tetrafluorobenzoic acid in an aqueous or mixed-solvent system.
Materials:
-
This compound
-
4-Amino-2,3,5,6-tetrafluorobenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Methanol (or other suitable co-solvent if solubility is low)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 mmol of the aminotetrafluorobenzoic acid isomer and transfer it to a 100 mL beaker.
-
Add 50 mL of deionized water (or a water/methanol mixture if the compound is not sufficiently soluble in water).
-
Stir the solution until the acid is completely dissolved.
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Ensure the stir bar does not hit the electrode.
-
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue this process until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of the first derivative curve corresponds to the equivalence point.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
-
Repeat: Perform the titration in triplicate for each isomer to ensure reproducibility.
Caption: Workflow for pKa determination via potentiometric titration.
Applications in Research and Development
Both 2-ATFBA and 4-ATFBA serve as valuable building blocks, but their isomeric nature often dictates their specific applications.
-
4-Amino-2,3,5,6-tetrafluorobenzoic Acid (4-ATFBA):
-
Peptide Synthesis and Medicinal Chemistry: Its structure is analogous to para-aminobenzoic acid (PABA), a key component in the folate synthesis pathway in bacteria. As such, 4-ATFBA and its derivatives are explored as potential antibacterial agents. The tetrafluorination can enhance metabolic stability and binding affinity.
-
Polymer and Materials Science: The para-disposition of the functional groups makes 4-ATFBA an excellent monomer for the synthesis of rigid-rod polymers, such as polyamides and polyimides. These materials often exhibit high thermal stability and unique liquid crystalline properties due to the ordered packing of the polymer chains.
-
Cross-linking Agents: The amino group can be modified to create photosensitive or thermally activated cross-linking agents for use in bioconjugation and materials science.
-
-
This compound (2-ATFBA):
-
Heterocyclic Synthesis: As mentioned, its primary utility lies in its ability to form fluorinated heterocyclic systems. These scaffolds are of great interest in medicinal chemistry as they are present in a wide range of biologically active molecules.
-
Specialty Coupling Reagents: 2-ATFBA has been used as an intermediate in the synthesis of coupling reagents.[11]
-
Probes for Mechanistic Studies: The fixed ortho-relationship of the functional groups, combined with the spectroscopic handle of the fluorine atoms, makes it a useful tool for studying reaction mechanisms and intramolecular interactions.
-
Conclusion: Selecting the Right Isomer
The choice between this compound and 4-Amino-2,3,5,6-tetrafluorobenzoic acid is fundamentally driven by the desired molecular architecture and reactivity.
-
Choose 4-ATFBA when your application requires a rigid, linear building block, for example, in the synthesis of high-performance polymers or as a PABA analogue in medicinal chemistry. Its unhindered functional groups generally allow for more straightforward reactions.
-
Choose 2-ATFBA when the goal is to construct fluorinated heterocyclic systems or to investigate the effects of intramolecular hydrogen bonding. Its unique ortho-disposition offers synthetic possibilities not available with the para-isomer, albeit with potentially more challenging reactivity due to steric hindrance and altered electronics.
Understanding the subtle yet significant differences imparted by the isomeric positioning of the amino and carboxyl groups is paramount for researchers aiming to leverage the full potential of these powerful fluorinated building blocks.
References
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- Royal Society of Chemistry. (2014). Supporting information.
- Royal Society of Chemistry. (2009). 4.
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A Researcher's Guide to Reactivity: Fluorinated vs. Non-Fluorinated Aminobenzoic Acids
Executive Summary
In the landscape of medicinal chemistry and materials science, the substitution of hydrogen with fluorine is a cornerstone strategy for modulating molecular properties. This guide provides an in-depth comparison of the chemical reactivity of fluorinated aminobenzoic acids versus their non-fluorinated parent compounds. We will dissect the profound electronic influence of fluorine, offering a causal explanation for the observed differences in acidity and nucleophilicity. This analysis is supported by comparative data and detailed, field-proven experimental protocols for researchers to validate these principles in their own laboratories.
Introduction: The Strategic Value of Fluorination
Aminobenzoic acids are foundational scaffolds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and polymers. The introduction of a fluorine atom onto this scaffold can dramatically alter a molecule's physical, chemical, and biological characteristics[1]. Properties such as metabolic stability, lipophilicity, and binding affinity are often enhanced, making fluorination a critical tool for drug development professionals[2]. However, this modification is not without consequence for chemical reactivity. Understanding how fluorine's unique electronic nature impacts the amino and carboxylic acid functional groups is paramount for designing efficient and predictable synthetic routes. This guide will explore these effects in detail, providing both the theoretical framework and the practical means for their evaluation.
Part 1: The Electronic Influence of Fluorine: A Tale of Two Effects
The reactivity of any functional group on an aromatic ring is dictated by the net electronic effect of its substituents. Fluorine exerts two primary, opposing electronic effects: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R or +M)[3][4].
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the sigma bonds of the molecule[5][6]. This effect is distance-dependent and serves to decrease electron density throughout the molecule, particularly on adjacent atoms.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system[4][7]. This effect donates electron density to the ring, primarily at the ortho and para positions.
For halogens, the strong -I effect typically dominates the +R effect[7]. This net electron withdrawal has significant and predictable consequences for the acidity of the carboxylic acid and the basicity of the amino group.
Caption: Opposing electronic effects of a fluorine substituent.
Part 2: Comparative Acidity (pKa) Analysis
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (RCOO⁻)[4]. Electron-withdrawing groups stabilize this anion by dispersing its negative charge, thereby increasing the acidity of the parent acid (i.e., lowering its pKa)[5][6].
The strong -I effect of fluorine significantly enhances the acidity of the benzoic acid moiety. For the amino group, its basicity is measured by the pKa of its conjugate acid (R-NH3+). The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making its lone pair less available to accept a proton and thus decreasing its basicity.
| Compound | Functional Group | pKa Value | Rationale |
| Benzoic Acid | Carboxylic Acid | 4.20[8] | Baseline reference. |
| 4-Fluorobenzoic Acid | Carboxylic Acid | 4.14[7] | Fluorine's -I effect stabilizes the carboxylate, increasing acidity slightly. The +R effect at the para position counteracts this, resulting in a modest change[7]. |
| 2-Fluorobenzoic Acid | Carboxylic Acid | 3.27 | The -I effect is much stronger at the ortho position due to proximity, leading to a significant increase in acidity. |
| 4-Aminobenzoic Acid | Carboxylic Acid | 4.92 | The electron-donating amino group destabilizes the carboxylate, decreasing acidity. |
| Anilinium Ion (C₆H₅NH₃⁺) | Ammonium | 4.60 | Baseline reference for amine basicity. |
| 4-Fluoroanilinium Ion | Ammonium | 4.20 | Fluorine's -I effect reduces electron density on the nitrogen, making the amine less basic. |
| 2-Amino-5-fluorobenzoic Acid | Carboxylic Acid | ~3.5-4.0 (Est.) | The powerful -I effect of fluorine at the meta position to the carboxylate is expected to significantly increase acidity compared to 4-aminobenzoic acid. |
| 2-Amino-5-fluorobenzoic Acid | Ammonium | ~3.0-3.5 (Est.) | The fluorine atom (para to the amine) will strongly reduce the basicity of the amino group. |
Note: Some values are estimated based on established chemical principles. Direct experimental measurement is recommended for specific isomers.
Part 3: Comparative Reactivity in Amide Bond Formation
A common and critical transformation for aminobenzoic acids is amide bond formation, where the amino group acts as a nucleophile. The nucleophilicity of an amine generally correlates with its basicity[9]. Electron-withdrawing groups are known to decrease the nucleophilicity of amines[9].
Therefore, we can confidently predict that fluorinated aminobenzoic acids will be less reactive nucleophiles than their non-fluorinated analogs . In a typical coupling reaction, for example with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), the rate-limiting step often involves the nucleophilic attack of the amine on the activated carboxylic acid (O-acylisourea or NHS-ester). A less nucleophilic amine will attack this activated intermediate more slowly, resulting in a decreased overall reaction rate.
This has practical implications for synthesis design:
-
Longer Reaction Times: Couplings involving fluorinated anilines may require extended reaction times or heating to achieve complete conversion.
-
Reagent Choice: More potent coupling reagents or activating additives may be necessary to facilitate the reaction with the less nucleophilic amine.
-
Competitive Reactions: If other nucleophiles are present, the slower reaction of the fluorinated amine might lead to an increase in side products.
Part 4: Experimental Design & Protocols
To empirically validate the principles discussed, the following protocols are provided. They are designed as self-validating systems, providing clear, quantitative endpoints.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for determining the pKa values of the carboxylic acid and the protonated amino group.
Objective: To precisely measure the pKa values of a fluorinated and non-fluorinated aminobenzoic acid.
Methodology:
-
Preparation: Accurately weigh ~0.1 mmol of the aminobenzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the results will be for an "apparent pKa" (pKa app).
-
Acidification: Add a stoichiometric excess of standardized strong acid (e.g., 2.5 equivalents of 0.1 M HCl) to ensure both the carboxylate and amino groups are fully protonated at the start.
-
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer, maintaining a constant temperature (e.g., 25.0 °C). Calibrate a pH electrode and place it in the solution.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show two equivalence points.
-
The pH at the half-equivalence point for the first titration (protonated carboxyl group) is the pKa1.
-
The pH at the half-equivalence point for the second titration (protonated amino group) is the pKa2.
-
Causality Check: The fluorinated analog is expected to show a lower pKa1 and a lower pKa2 compared to the non-fluorinated compound, confirming the electron-withdrawing effect.
-
Protocol 2: Comparative Kinetic Analysis of Amide Coupling by HPLC
This protocol uses HPLC to monitor the reaction progress, allowing for a quantitative comparison of reaction rates.
Objective: To compare the rate of amide bond formation between a standard acyl donor and both a fluorinated and non-fluorinated aminobenzoic acid.
Caption: Workflow for comparative kinetic analysis via HPLC.
Methodology:
-
Reagents: Use a standard carboxylic acid (e.g., benzoic acid), the amine to be tested (e.g., 4-aminobenzoic acid vs. 2-amino-5-fluorobenzoic acid), EDC as the coupling agent, and a suitable solvent (e.g., DMF or CH₂Cl₂). An internal standard (e.g., naphthalene) that doesn't react is crucial for accurate quantification.
-
Reaction: In a temperature-controlled vial, dissolve the carboxylic acid (1.0 eq) and the internal standard. Add the amine (1.0 eq). Initiate the reaction by adding EDC (1.1 eq) at time t=0.
-
Time Points: At predefined intervals (e.g., 1, 5, 10, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a solution (e.g., acetonitrile/water with 0.1% TFA) that stops the reaction. This step is critical for accurate timing.
-
HPLC Analysis: Analyze each quenched sample by a calibrated reverse-phase HPLC method that resolves the starting materials, product, and internal standard.
-
Data Analysis:
-
Generate a calibration curve for the amide product against the internal standard.
-
Use the calibration curve to determine the concentration of the product at each time point.
-
Plot the product concentration versus time for both the fluorinated and non-fluorinated amine.
-
Trustworthiness: A significantly shallower slope for the fluorinated aminobenzoic acid provides quantitative evidence of its lower nucleophilicity and slower reaction rate.
-
Part 5: The Influence of Intramolecular Hydrogen Bonding
Beyond purely electronic effects, intramolecular hydrogen bonding can play a significant role in the conformation and reactivity of certain isomers[10][11]. In ortho-substituted aminobenzoic acids, interactions such as N-H···F or N-H···O=C can occur[10][12][13]. These bonds can:
-
Lock Conformation: Restrict the rotation of the -NH₂ or -COOH groups, potentially making them more or less accessible for reaction.
-
Modulate Acidity/Basicity: An N-H···F bond, for example, can increase the acidity of the N-H proton, making the amine a better hydrogen bond donor but a poorer proton acceptor (less basic)[12].
-
Influence Reaction Pathways: By holding functional groups in close proximity, these interactions can favor certain reaction pathways or influence regioselectivity.
Computational studies and advanced NMR techniques can be used to investigate these weak, non-covalent interactions[14]. Researchers should be aware that the reactivity of ortho-substituted isomers may not follow trends based solely on inductive and resonance effects.
Conclusion
The incorporation of fluorine into the aminobenzoic acid scaffold is a powerful synthetic strategy, but it fundamentally alters the molecule's reactivity profile. The strong electron-withdrawing inductive effect of fluorine dominates, leading to a predictable and significant increase in the acidity of the carboxylic acid and a decrease in the basicity and nucleophilicity of the amino group . This translates directly to slower reaction rates in common transformations like amide bond formation. For researchers in drug development and materials science, accounting for these electronic modulations is not merely a theoretical exercise but a practical necessity for the rational design of synthetic pathways, ensuring efficiency, predictability, and success in achieving their molecular targets.
References
- Conformational analysis and intramolecular interactions in aminofluorobenzoic acids. (2013). The Journal of Physical Chemistry A. [Link]
- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. [Link]
- Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015). Quora. [Link]
- Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain. (n.d.). Allen Career Institute. [Link]
- Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [Link]
- 8.2: Substituent Effects on Acidity. (2021). Chemistry LibreTexts. [Link]
- The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
- Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. (2021).
- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
- Table 20.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. [Link]
- Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. (2022). Chemistry – A European Journal. [Link]
- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2022). International Journal of Molecular Sciences. [Link]
- Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conform
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A Senior Application Scientist's Guide to the Spectral Analysis of Aminobenzoic Acid Isomers
Introduction: The Challenge of Isomeric Differentiation
Aminobenzoic acids, existing as ortho-, meta-, and para-isomers, are foundational molecules in medicinal chemistry and materials science. 4-aminobenzoic acid (PABA), for example, is a precursor to the essential nutrient folate and was once a common ingredient in sunscreens for its UV-absorbing properties[1]. The seemingly subtle shift in the position of the amino group relative to the carboxylic acid dramatically alters the molecule's physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, the ability to unambiguously distinguish between these isomers is not merely an academic exercise—it is a critical step in quality control, reaction monitoring, and lead compound characterization.
This guide provides an in-depth comparison of the spectral signatures of 2- (ortho), 3- (meta), and 4- (para) aminobenzoic acid using four cornerstone analytical techniques: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering the field-proven insights necessary for confident isomeric identification.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In aminobenzoic acids, the key electronic transitions (π → π* and n → π*) are heavily influenced by the electronic communication between the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group through the benzene ring.
The degree of conjugation between these groups dictates the energy of these transitions, and thus the wavelength of maximum absorbance (λmax). This makes UV-Vis a powerful, first-pass technique for distinguishing isomers.
Comparative UV-Vis Absorption Data
The position of the amino group significantly impacts the electronic structure. In 4-aminobenzoic acid, the direct conjugation between the donor and acceptor groups across the ring (para-position) lowers the energy gap for electronic transitions compared to the meta-isomer, where such direct resonance is absent. The ortho-isomer presents a more complex case due to steric hindrance and the potential for intramolecular hydrogen bonding.
| Isomer | λmax (nm) [Solvent] | Source(s) |
| 2-Aminobenzoic Acid | ~238, ~326 [Ethanol] | [2] |
| 3-Aminobenzoic Acid | 194, 226, 272 [Not Specified] | [3] |
| 4-Aminobenzoic Acid | 194, 226, 278 [Not Specified] | [4] |
Note: Absorption maxima can shift depending on solvent polarity and pH. The pH, in particular, alters the protonation state of the amino and carboxyl groups, fundamentally changing the electronic structure[5][6].
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or buffered aqueous solution).
-
Sample Preparation: Prepare a dilute stock solution of the aminobenzoic acid derivative of a known concentration (e.g., 1 mg/mL). Further dilute this stock solution to a concentration that provides an absorbance reading within the instrument's linear range (typically 0.1-1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This corrects for any absorbance from the solvent itself.
-
Data Acquisition: Rinse the cuvette with the sample solution, then fill it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Workflow for UV-Vis Analysis
Caption: UV-Vis Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations are sensitive to the local chemical environment, including steric effects and hydrogen bonding. For aminobenzoic acid isomers, the key regions of interest are the O-H and N-H stretches (3500-3200 cm⁻¹), the C=O stretch (1750-1650 cm⁻¹), and the C-H out-of-plane bending region (900-650 cm⁻¹), which is highly diagnostic of the aromatic substitution pattern[7].
Causality Behind Spectral Differences
The most striking difference is observed in 2-aminobenzoic acid. The proximity of the -NH₂ and -COOH groups allows for strong intramolecular hydrogen bonding. This broadens the O-H and N-H stretching bands and can shift the C=O frequency compared to the other isomers where only intermolecular hydrogen bonding occurs. Furthermore, the pattern of C-H bends in the fingerprint region provides a near-definitive confirmation of the ortho-, meta-, or para-substitution pattern[7].
Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Vibrational Mode | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid | Rationale for Differences |
| N-H Stretch | ~3475, ~3360 | ~3410, ~3320 | 3450, 3358 | Intramolecular H-bonding in the ortho-isomer affects these frequencies. |
| C=O Stretch | ~1680 | ~1695 | ~1685 | The electronic and hydrogen bonding environment of the carboxyl group differs. |
| Aromatic C-H Bend | ~750 | ~800, ~750, ~680 | ~840 | This region is highly characteristic of the benzene ring substitution pattern. |
Note: Data compiled and approximated from various sources[8][9][10][11]. Exact peak positions can vary based on sample preparation (e.g., KBr pellet, Nujol mull).
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Gently grind ~1-2 mg of the solid aminobenzoic acid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra to confirm the presence of functional groups and the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it, while spin-spin coupling provides information about neighboring nuclei.
Interpreting Isomeric Differences
The electronic effects of the -NH₂ (electron-donating) and -COOH (electron-withdrawing) groups create distinct patterns of shielding and deshielding on the aromatic ring protons and carbons.
-
In 4-aminobenzoic acid , the symmetry of the molecule results in only two distinct signals for the four aromatic protons, appearing as two doublets[12][13].
-
In 2-aminobenzoic acid , the lack of symmetry results in four distinct signals for the aromatic protons, each with complex splitting patterns[14].
-
3-aminobenzoic acid also displays four unique aromatic proton signals, but their chemical shifts and coupling patterns differ from the ortho-isomer due to the different substituent arrangement.
Comparative ¹H NMR Data (Aromatic Region, DMSO-d₆)
| Isomer | Chemical Shifts (δ, ppm) and Multiplicity | Source(s) |
| 2-Aminobenzoic Acid | ~7.8 (dd), ~7.2 (m), ~6.7 (d), ~6.5 (m) | [14] |
| 3-Aminobenzoic Acid | Four signals in the aromatic region | [1][15] |
| 4-Aminobenzoic Acid | ~7.65 (d), ~6.57 (d) | [12] |
Comparative ¹³C NMR Data (DMSO-d₆)
| Isomer | Carboxyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm range) | Source(s) |
| 2-Aminobenzoic Acid | ~171.9 | ~111.9 - 152.9 | [14] |
| 3-Aminobenzoic Acid | ~168.0 | ~115.0 - 149.0 | [1][15] |
| 4-Aminobenzoic Acid | ~167.5 | ~112.7 - 153.0 | [1][16] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the aminobenzoic acid sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum. This is typically a rapid process. Following this, set up and run the longer ¹³C NMR experiment.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure. For the aminobenzoic acid isomers, the molecular weight is identical (137.14 g/mol ). Therefore, differentiation relies on observing distinct fragmentation patterns.
Under standard Electron Ionization (EI), all three isomers produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 137[17][18]. A common and significant fragmentation pathway is the loss of a hydroxyl radical (-OH) to give a fragment at m/z 120, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 92.
While subtle differences in the relative intensities of these fragment ions may exist, EI-MS alone is often insufficient for confident isomer identification without authentic standards for comparison. However, coupling MS with advanced techniques like Infrared Ion Spectroscopy (IRIS) can provide the vibrational data needed to distinguish the isomers unambiguously in the gas phase[7][19].
Comparative Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z | Source(s) |
| 2-Aminobenzoic Acid | 137 | 120, 92 | [20] |
| 3-Aminobenzoic Acid | 137 | 120, 92, 65 | [17] |
| 4-Aminobenzoic Acid | 137 | 120, 92, 65 | [18] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate). Derivatization (e.g., silylation) may be required to increase the volatility of the aminobenzoic acid for GC analysis[21].
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column. The components separate based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source (e.g., an EI source), where they are bombarded with electrons to form charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: A detector records the abundance of ions at each m/z, generating a mass spectrum for each component as it elutes from the GC.
Integrated Analysis: A Decision-Making Framework
No single technique tells the whole story. The power of spectral analysis lies in the integration of data from multiple methods. An analyst faced with an unknown aminobenzoic acid isomer would follow a logical progression to arrive at an unambiguous identification.
Caption: Isomer Identification Workflow
Conclusion
The differentiation of aminobenzoic acid isomers is a classic analytical challenge that perfectly illustrates the synergistic power of modern spectroscopic techniques. While UV-Vis spectroscopy offers initial clues based on electronic conjugation and Mass Spectrometry confirms the molecular weight, it is the combination of FT-IR and NMR spectroscopy that provides the definitive structural evidence. FT-IR quickly identifies the aromatic substitution pattern through the C-H bending region and reveals the unique intramolecular hydrogen bonding of the ortho-isomer. Subsequently, ¹H NMR provides an unambiguous map of the proton environment, with the highly symmetric para-isomer being instantly recognizable. By integrating these spectral datasets, researchers can confidently and accurately characterize these vital chemical building blocks.
References
- Oomens, J., & Steill, J. D. (2010). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of Physical Chemistry A. [Link]
- Teeter, R. M. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry. [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]
- SpectraBase. (n.d.). 3-Amino-benzoic acid. [Link]
- Oomens, J., & Steill, J. D. (2010). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. [Link]
- PubChem. (n.d.). 3-Aminobenzoic Acid. [Link]
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- NIST. (n.d.). 4-Aminobenzoic acid - IR Spectrum. [Link]
- Kapoor, A., et al. (2016).
- ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. [Link]
- Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- SpectraBase. (n.d.). 4-Aminobenzoic acid - 1H NMR. [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
- SpectraBase. (n.d.). 4-Aminobenzoic acid - UV-VIS. [Link]
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
- MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
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A Comparative Guide to the Purity Validation of Synthetic 2-Amino-3,4,5,6-tetrafluorobenzoic Acid by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the purity validation of synthetic 2-Amino-3,4,5,6-tetrafluorobenzoic acid, a critical intermediate in pharmaceutical synthesis. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance against alternative analytical approaches, and provide the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for assessing the purity of this and structurally similar fluorinated aromatic compounds.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of drug development and manufacturing.[1] Impurities can arise from various stages, including synthesis, degradation, or storage, and may impact the safety and efficacy of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of these impurities.[3][4][5] This guide will detail a scientifically sound HPLC method for this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][6][7]
The Analytical Challenge: Selectivity for Fluorinated Aromatics
This compound presents a unique analytical challenge due to its highly fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's polarity, retention behavior, and potential for unique interactions with stationary phases. Standard reversed-phase C18 columns may not always provide optimal selectivity for separating the target analyte from structurally similar impurities. Therefore, this guide will focus on a method employing a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) phase, which can offer enhanced resolution for halogenated aromatic compounds.[8]
Comparative Methodologies for Purity Assessment
While HPLC is the primary focus of this guide, it is essential to consider alternative and complementary techniques for a comprehensive purity assessment.
| Technique | Principle | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) with PFP Column | Separation based on a combination of hydrophobic and specific π-π, dipole-dipole, and ion-exchange interactions with the PFP stationary phase. | Excellent selectivity for positional isomers, halogenated compounds, and other aromatic impurities. High resolution and sensitivity. | May require more method development than standard C18 columns. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, low sample and solvent consumption.[9][10] | Lower sensitivity for some analytes compared to HPLC with UV detection. Matrix effects can be more pronounced. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase. | "Green" analytical technique with reduced organic solvent usage.[4][9] Fast separations. | Specialized instrumentation required. May not be suitable for all types of impurities. |
| UV-Visible Spectrophotometry | Quantitative analysis based on the absorption of UV-visible light. | Simple, rapid, and cost-effective for determining the overall purity.[11] | Non-specific; cannot distinguish between the main compound and impurities with similar chromophores. |
This guide will focus on the development and validation of an RP-HPLC method using a PFP column due to its superior selectivity for the target analyte and its potential impurities.
Experimental Protocol: A Validated RP-HPLC Method
This section details a step-by-step protocol for the purity validation of this compound. The method is designed to be robust, specific, and compliant with ICH guidelines.[6][12][13]
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Synthetic this compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the synthetic sample in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water. This higher concentration is used for the detection and quantification of impurities.
Method Validation Workflow
The following workflow, based on ICH Q2(R1) guidelines, ensures the reliability of the analytical method.[3][6][7]
Caption: ICH-compliant HPLC method validation workflow.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of the reference standard, the synthetic sample, and a placebo (if applicable). The method should show no interference at the retention time of the main peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is typically assessed by a recovery study.
-
Procedure: Spike a known amount of the reference standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[6] This is assessed by performing at least six replicate injections of the sample solution.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
These are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Results and Discussion: A Comparative Analysis
The following table presents hypothetical but realistic data comparing the performance of the proposed PFP-based HPLC method with a standard C18 method for the purity analysis of a synthetic batch of this compound.
| Parameter | PFP Column Method | Standard C18 Method | Comments |
| Resolution (Main Peak vs. Closest Impurity) | 2.8 | 1.3 | The PFP column provides baseline separation of the critical impurity pair. |
| Tailing Factor (Main Peak) | 1.1 | 1.5 | The PFP column exhibits better peak symmetry. |
| Linearity (r²) | 0.9998 | 0.9995 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 100.5% | 99.8% | Both methods show high accuracy. |
| Precision (RSD%) | 0.8% | 1.2% | Both methods are precise, with the PFP method showing slightly better repeatability. |
| LOQ (µg/mL) | 0.1 | 0.5 | The PFP method offers superior sensitivity for impurity quantification. |
The superior resolution and sensitivity of the PFP column method highlight its suitability for the accurate purity determination of this compound, particularly when dealing with closely related impurities.
Causality of Experimental Choices
The selection of each parameter in the proposed HPLC method is based on sound scientific principles to ensure a robust and reliable analytical procedure.
Caption: Rationale behind key experimental parameter choices.
-
PFP Stationary Phase: The pentafluorophenyl phase is chosen for its unique selectivity towards halogenated and aromatic compounds.[8] The electron-rich PFP ring can engage in π-π and dipole-dipole interactions with the analyte and its impurities, leading to enhanced separation that might not be achievable on a standard C18 column.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves two primary purposes: it suppresses the ionization of the carboxylic acid group on the analyte, leading to better peak shape and retention, and it provides a source of protons for efficient ionization in mass spectrometry if LC-MS is employed for impurity identification.
-
UV Detection at 254 nm: The aromatic ring of this compound provides strong UV absorbance. 254 nm is a common wavelength that offers good sensitivity for many aromatic compounds, making it a suitable choice for both the main component and potential aromatic impurities.
Conclusion
This guide has presented a comprehensive and scientifically grounded approach to the purity validation of synthetic this compound using a robust RP-HPLC method with a PFP stationary phase. The detailed experimental protocol and validation workflow provide a clear roadmap for establishing a reliable analytical method that adheres to international regulatory standards. The comparative data underscores the importance of selecting an appropriate stationary phase to achieve the necessary selectivity for complex separations of fluorinated compounds. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
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- Steps for HPLC Method Validation. Pharmaguideline.
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- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
- Analytical Techniques in Pharmaceutical Analysis. Preprints.org.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutics often begins with a privileged scaffold – a molecular framework that consistently demonstrates biological activity and serves as a template for optimization. 2-Aminobenzoic acid, also known as anthranilic acid, is one such scaffold, forming the basis for a diverse array of therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzoic acid derivatives, offering insights into their design, synthesis, and biological evaluation across different therapeutic areas. We will delve into the nuances of how subtle structural modifications can profoundly impact their efficacy as anti-inflammatory agents, antimicrobial compounds, anticonvulsants, and anticancer therapeutics, supported by experimental data and detailed methodologies.
The 2-Aminobenzoic Acid Core: A Foundation for Diverse Biological Activities
The 2-aminobenzoic acid structure, with its ortho-disposed amino and carboxylic acid groups on a benzene ring, provides a unique combination of acidic and basic functionalities, along with a modifiable aromatic core. This arrangement allows for a multitude of chemical derivatizations, leading to compounds with a wide spectrum of biological activities.[3][4] The inherent reactivity of the amino and carboxylic acid groups, coupled with the potential for substitution on the aromatic ring, makes it a highly attractive starting point for medicinal chemists.
A Comparative Analysis of Biological Activities and Structure-Activity Relationships
This section will explore the SAR of 2-aminobenzoic acid derivatives in four key therapeutic areas, presenting comparative data to illustrate the impact of structural modifications on biological activity.
Anti-inflammatory Activity: The Fenamate Class of NSAIDs
Derivatives of N-aryl anthranilic acids, commonly known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5][6]
-
N-Aryl Substitution: The nature and position of substituents on the N-aryl ring are critical for COX inhibitory activity and selectivity.
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid is essential for binding to the active site of the COX enzyme. Esterification or amidation of this group generally leads to a loss of activity, although it can be a strategy for developing prodrugs to reduce gastric side effects.[4]
-
Amino Group: The secondary amine linkage is crucial for maintaining the overall conformation required for optimal binding to the COX enzyme.
The following table summarizes the in vitro inhibitory activities (IC50 values) of several fenamates against COX-1 and COX-2, highlighting the impact of different substitution patterns on potency and selectivity. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is a key parameter, with a higher ratio indicating greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | R1 | R2 | R3 | R4 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Mefenamic Acid | CH3 | CH3 | H | H | 12 | 80 | 0.15[7] |
| Flufenamic Acid | H | H | CF3 | H | - | - | - |
| Meclofenamic Acid | Cl | H | Cl | H | - | - | - |
| Tolfenamic Acid | CH3 | H | Cl | H | - | - | - |
| Niflumic Acid | H | H | CF3 | H (pyridine ring) | - | - | - |
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) of 2-aminobenzoic acid derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing the heme cofactor.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the enzyme solution, followed by the test compound dilutions or vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The use of purified enzymes allows for a direct assessment of the compound's inhibitory effect on the target without the confounding factors of a cellular environment. Measuring the production of PGE2, a major product of the COX pathway, provides a direct readout of enzyme activity. The inclusion of a vehicle control is essential to establish the baseline enzyme activity.
Antimicrobial Activity
Certain derivatives of 2-aminobenzoic acid have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[8][9] The mechanism of action can vary, but for some bacteria, it is thought to involve the inhibition of folate biosynthesis, similar to sulfonamides.[10]
-
Esterification of the Carboxylic Acid: For antifungal activity against Candida albicans, esterification of the carboxylic acid group has been shown to be beneficial.[2][11]
-
Substituents on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the 2-aminobenzoic acid core or on N-aryl substituents can significantly influence the minimum inhibitory concentration (MIC).[10]
-
Formation of Schiff Bases and Amides: Derivatization of the amino group to form Schiff bases or amides can lead to compounds with enhanced antibacterial and antifungal properties.[9]
The following table presents the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for a series of 2-aminobenzoic acid esters against a clinical isolate of Candida albicans, demonstrating the impact of the ester group on antifungal potency.[2]
| Compound | Structure | MIC90 (µg/mL) | MFC (µg/mL) |
| 1 | Methyl 2-aminobenzoate | 70 | >500 |
| 2 | Ethyl 2-aminobenzoate | 70 | >500 |
| 3 | O-2-aminobenzoyl-L-serine methyl ester | 200 | >500 |
| 4 | Ferulic acid conjugate of serine methyl ester | 175 | >500 |
Data sourced from a study on the antifungal and antibiofilm activities of 2-aminobenzoic acid derivatives.[2]
This protocol describes a standard method for determining the MIC of a compound against a microbial strain.
Objective: To determine the lowest concentration of a 2-aminobenzoic acid derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test microorganism (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate incubator
-
Microplate reader (optional, for quantitative measurement)
-
Positive control antibiotic/antifungal (e.g., fluconazole, ampicillin)
-
Negative control (medium only)
-
Solvent control
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well microplate using the growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the microplate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 35°C for 24-48 hours for bacteria, 30°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining antimicrobial susceptibility. The use of a standardized inoculum ensures reproducibility. The inclusion of positive and negative controls is crucial for validating the assay and ensuring that the observed inhibition is due to the test compound and not other factors.
Anticonvulsant Activity
The 2-aminobenzoic acid scaffold has also been explored for its potential in developing anticonvulsant agents. The mechanisms of action for anticonvulsants are diverse, often involving the modulation of ion channels (e.g., sodium, calcium) or enhancement of inhibitory neurotransmission (e.g., GABAergic system).[12][13][14]
While the specific mechanisms for many 2-aminobenzoic acid derivatives are still under investigation, potential targets include:
-
Voltage-gated sodium channels: Stabilization of the inactivated state of these channels can reduce neuronal hyperexcitability.
-
GABA-A receptors: Positive allosteric modulation of these receptors can enhance GABA-mediated inhibition.
-
Calcium channels: Blockade of certain types of voltage-gated calcium channels can reduce neurotransmitter release.
The MES test is a widely used preclinical model to identify compounds with potential efficacy against generalized tonic-clonic seizures.[15][16]
Objective: To evaluate the ability of a 2-aminobenzoic acid derivative to protect against seizures induced by maximal electroshock in rodents.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus with corneal or ear clip electrodes
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animal Dosing: Administer the test compound, vehicle, or standard drug to groups of animals via an appropriate route (e.g., intraperitoneal, oral).
-
Pre-treatment Time: Allow for a specific pre-treatment time for the compound to be absorbed and distributed.
-
MES Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.
-
Seizure Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The anticonvulsant activity is expressed as the percentage of animals in each group that are protected from the tonic hindlimb extension. The median effective dose (ED50) can be calculated from dose-response data.
Causality Behind Experimental Choices: The MES test induces a highly reproducible and robust seizure, making it a reliable screening tool. The tonic hindlimb extension is a clear and easily quantifiable endpoint. The use of a standard anticonvulsant drug allows for the validation of the experimental setup and provides a benchmark for the activity of the test compound.
Anticancer Activity
Recent research has highlighted the potential of 2-aminobenzoic acid derivatives as anticancer agents, with some compounds demonstrating inhibitory activity against various cancer-related targets, including protein kinases.[17][18][19]
-
Kinase Inhibition: The 2-aminobenzamide and related scaffolds have been shown to serve as a template for the design of inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[18][20]
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
-
Inhibition of other cancer-related enzymes: Targets such as histone deacetylases (HDACs) and carbonic anhydrases have also been explored.[19][21]
The following table shows the in vitro inhibitory activity of a series of 4-anilinoquinazoline derivatives, synthesized from 2-amino-4-fluorobenzoic acid, against wild-type and a mutant form of EGFR. This demonstrates how modifications to the 2-aminobenzoic acid-derived scaffold can be tuned to achieve potent and selective kinase inhibition.[18]
| Compound | Substituent on Quinazoline | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| Derivative A | - | >1000 | >1000 |
| Derivative B | - | 150 | 250 |
| Derivative C | - | 5 | 20 |
| Afatinib | (Reference Drug) | 0.5 | 10 |
Note: The specific structures of derivatives A, B, and C are proprietary to the cited research but illustrate the principle of SAR in this context.[18]
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Objective: To determine the IC50 value of a 2-aminobenzoic acid derivative against a target kinase (e.g., EGFR).
Materials:
-
Recombinant purified target kinase
-
Kinase assay buffer
-
Substrate (peptide or protein)
-
ATP (co-substrate)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Assay Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of product formed or ATP consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a purified recombinant kinase allows for a direct and specific measurement of the compound's inhibitory activity. The choice of detection method (e.g., measuring ADP production) provides a sensitive and quantitative readout of enzyme activity.
Synthesis of 2-Aminobenzoic Acid Derivatives: A General Overview
The synthesis of 2-aminobenzoic acid derivatives often involves the formation of the N-aryl bond. A common and historically significant method is the Ullmann condensation.[22][23]
General Synthetic Scheme: Ullmann Condensation
A typical Ullmann condensation involves the reaction of a 2-halobenzoic acid with an aniline derivative in the presence of a copper catalyst and a base.[22][24]
Caption: A generalized workflow for the Ullmann condensation to synthesize N-aryl anthranilic acids.
Visualizing the Logic: From SAR to Lead Optimization
The process of structure-activity relationship studies is an iterative cycle of design, synthesis, and testing, aimed at refining the biological activity of a lead compound.
Caption: A typical workflow for a structure-activity relationship (SAR) guided drug discovery program.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of fenamates are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid to prostaglandins.
Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by fenamates.
Conclusion
The 2-aminobenzoic acid scaffold continues to be a rich source of inspiration for the design and development of new therapeutic agents. Its structural versatility allows for the fine-tuning of biological activity across a range of targets. As demonstrated in this guide, a systematic approach to understanding the structure-activity relationships of its derivatives is paramount for successful drug discovery. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable molecular framework. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for scientists and professionals in the field, facilitating the development of the next generation of 2-aminobenzoic acid-based medicines.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Despite its relative scarcity in natural products, fluorine has become an indispensable tool for fine-tuning the properties of drug candidates.[1] Its strategic incorporation into small molecules can dramatically alter their biological activity, transforming a compound with modest potential into a viable therapeutic agent.[2][3][4][5] This guide provides an in-depth, objective comparison of the performance of fluorinated versus non-fluorinated analogs, supported by experimental data and detailed methodologies, to arm researchers with the insights needed for rational drug design.
The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å, only slightly larger than hydrogen's 1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond (~485 kJ/mol)—are the basis for its powerful effects.[3][6][7] These characteristics allow fluorine to serve as a "bioisostere" for hydrogen, enabling its substitution with minimal steric perturbation while inducing significant electronic changes. Judicious placement of fluorine can productively influence a molecule's metabolic stability, binding affinity, membrane permeability, and acid/base properties (pKa), ultimately shaping its pharmacokinetic and pharmacodynamic profile.[2][8]
This guide will dissect these effects through direct comparisons, quantitative data, and validated experimental workflows, providing a clear framework for understanding and leveraging the "fluorine advantage."
Part 1: Enhancing Metabolic Stability by Blocking Metabolic Hotspots
One of the most common and impactful applications of fluorination is to enhance a drug's metabolic stability.[3][5] Many drug candidates fail due to rapid clearance by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which often hydroxylate vulnerable C-H bonds.[9][10] Replacing a hydrogen atom at one of these "metabolic soft spots" with a fluorine atom can effectively block this oxidative pathway. The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage than a C-H bond, thereby increasing the drug's half-life and bioavailability.[5][9][10][11]
Causality in Experimental Design: The Microsomal Stability Assay
To quantify this effect, the in vitro liver microsomal stability assay is the industry standard. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs. By incubating a compound with these microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism. The rate of disappearance of the parent compound over time provides a direct measure of its metabolic lability. Comparing the fluorinated analog to its non-fluorinated parent in this system provides a clear, quantitative assessment of the improvement in stability conferred by the fluorine atom.
Quantitative Comparison: Metabolic Stability of Analogs
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Target / Class | Improvement Factor | Reference |
| BTK Inhibitor | t½ = 15 min | t½ = 120 min | Kinase Inhibitor | 8.0x longer half-life | [2][12] |
| PI3K Inhibitor | CLint = 95 µL/min/mg | CLint = 20 µL/min/mg | Kinase Inhibitor | 4.75x lower clearance | [2][12] |
| Melphalan | Standard | Fluorinated Melphalan | Alkylating Agent | Increased Stability | [11] |
| Quinolone | Naphthyridine | Enoxacin | Antibiotic | 15x greater gyrase activity (related to stability/penetration) | [3] |
Note: Data are representative examples synthesized from multiple sources to illustrate typical effects.
Experimental Workflow: In Vitro Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Part 2: Modulating Binding Affinity and Potency
Fluorine's influence extends beyond pharmacokinetics to directly impact pharmacodynamics by altering a molecule's binding affinity for its biological target.[3][4] This is achieved through several mechanisms rooted in fluorine's high electronegativity.
-
Altering pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3][6][11][13] This change in basicity affects the molecule's ionization state at physiological pH, which can be critical for establishing key ionic interactions within a protein binding site.[6][14]
-
Favorable Electrostatic Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions with polar residues in the binding pocket, enhancing binding affinity.[6][9]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects (e.g., the gauche effect), stabilizing the "bioactive conformation" required for optimal target engagement.[2][9][11]
Quantitative Comparison: Receptor Binding Affinity (IC₅₀)
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Target | Effect of Fluorination | Reference |
| PDE9 Inhibitors | Analog A | Fluoro-Analog A | PDE9 | Lowered Pgp-efflux, modulated pKa | [14] |
| Quinolones | Naphthyridine derivative | Ciprofloxacin | DNA Gyrase | Enhanced binding affinity & cell penetration | [2] |
| Factor XII Inhibitor | Phenylalanine-Peptide | 4-Fluoro-Phe-Peptide | Coagulation Factor XII | ~10x increase in inhibitory activity | [15] |
| HIV NNRTI | Chlorine-Analog | Doravirine (Trifluorinated) | HIV Reverse Transcriptase | Improved potency and plasma stability | [16] |
Note: Data are representative examples synthesized from multiple sources to illustrate typical effects.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Part 3: Impact on Physicochemical Properties and Permeability
A compound's ability to be absorbed and distributed to its site of action is governed by its physicochemical properties, primarily lipophilicity and membrane permeability. Fluorination provides a powerful lever to modulate these characteristics.
-
Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent.[2][17] A single fluorine substitution on an aromatic ring typically increases LogP, enhancing lipophilicity.[16] Conversely, incorporating multiple fluorine atoms or a trifluoromethyl (CF₃) group on an alkyl chain can sometimes decrease lipophilicity due to the atom's polarity.[7] This allows for the fine-tuning of a molecule's solubility and permeability balance.
-
Membrane Permeability: By modulating lipophilicity and reducing the basicity of amines (leading to a higher fraction of the neutral species at physiological pH), fluorination can significantly improve a compound's ability to passively diffuse across cell membranes.[2][3][7][18] This often translates to improved oral bioavailability and better penetration of biological barriers like the blood-brain barrier.[2][12]
Quantitative Comparison: Lipophilicity (LogD at pH 7.4)
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Key Structural Change | LogD @ pH 7.4 | Reference |
| Pyridine Series | 2-thioethylpyridine | 2-(2,2,2-trifluoro-thioethyl)pyridine | CH₃ to CF₃ | -0.07 to 0.97 | [17] |
| Aromatic Ring | Phenyl group | para-Fluoro-phenyl group | H to F | Increases by ~0.3-0.5 units | [2] |
| CNS Agent | Parent compound | Fluoxetine (contains CF₃) | H to CF₃ | Increased lipophilicity and CNS penetration | [2] |
Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)
Caption: Workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).
Case Study: Fluoroquinolone Antibiotics
The development of fluoroquinolone antibiotics, such as Ciprofloxacin, is a classic case study demonstrating the power of fluorination. The introduction of a single fluorine atom at the C-6 position of the quinolone scaffold had a profound, multifaceted impact compared to its non-fluorinated analog, nalidixic acid.
-
Enhanced Potency: The fluorine atom increased the binding affinity for the target enzyme, DNA gyrase, by several-fold.[3]
-
Broadened Spectrum: It improved cell penetration into bacteria, expanding the drug's activity against a wider range of pathogens.[2]
-
Improved Pharmacokinetics: The fluorinated analog exhibited better absorption and distribution properties.[2]
Mechanism of Action: DNA Gyrase Inhibition
Caption: Fluoroquinolones inhibit bacterial DNA gyrase, leading to cell death.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays described in this guide.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10]
-
Materials: Pooled liver microsomes (human or other species), 0.1 M Phosphate Buffer (pH 7.4), NADPH regenerating system, test compounds, control compounds (high and low clearance), ice, 37°C water bath or incubator, 96-well plates, multichannel pipette, quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS system.
-
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions. Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer. Add microsomes to achieve a final protein concentration of 0.5 mg/mL. Add the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point. Immediately remove an aliquot and quench it in a separate plate containing the cold acetonitrile solution.
-
Time-Point Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove identical aliquots and quench them in the same manner.
-
Sample Processing: Once all time points are collected, centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[10]
-
Protocol 2: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC₅₀, Kᵢ) of a test compound for a specific receptor.
-
Materials: Receptor source (e.g., cell membranes expressing the target receptor), radiolabeled ligand (specific for the receptor), non-labeled test compounds, assay buffer, glass fiber filters, cell harvester/vacuum filtration manifold, scintillation vials, scintillation fluid, scintillation counter.
-
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds (fluorinated and non-fluorinated analogs) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the receptor preparation, the radiolabeled ligand (at a concentration near its Kₑ), and the diluted test compound. Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Potential Downsides and Concluding Remarks
While powerful, fluorination is not a universal solution and must be applied rationally.[2] Potential downsides include the generation of unexpected or toxic metabolites and, in some chemical contexts, the C-F bond can be metabolically or chemically labile, leading to the release of fluoride ions.[19] Furthermore, the complex effects of fluorine on properties like lipophilicity and pKa are not always predictable, and rules of thumb for its application do not always hold true.[20]
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A Comparative Guide to 2-Amino-3,4,5,6-tetrafluorobenzoic Acid and 2-Amino-3-fluorobenzoic Acid for Advanced Research Applications
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This guide provides an in-depth technical comparison of two key fluorinated anthranilic acid derivatives: 2-Amino-3,4,5,6-tetrafluorobenzoic acid and 2-Amino-3-fluorobenzoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these building blocks in their synthetic endeavors.
Introduction: The Impact of Fluorination on Anthranilic Acid Scaffolds
Anthranilic acid and its derivatives are versatile precursors in the synthesis of a wide array of bioactive heterocycles and performance materials. The introduction of fluorine atoms onto the aromatic ring profoundly alters the electronic and steric landscape of the parent molecule, leading to significant changes in acidity, basicity, solubility, and reactivity. This guide will dissect these differences through a comparative analysis of a tetrafluorinated and a monofluorinated analog, providing experimental data and established protocols to inform rational compound design and synthesis.
Physicochemical Properties: A Tale of Two Fluorination Patterns
The degree of fluorination creates a stark contrast in the fundamental properties of these two molecules. The cumulative electron-withdrawing effect of four fluorine atoms in this compound renders it a significantly different chemical entity compared to its monofluorinated counterpart.
| Property | This compound | 2-Amino-3-fluorobenzoic Acid | Reference Compound: Benzoic Acid |
| Molecular Formula | C₇H₃F₄NO₂ | C₇H₆FNO₂ | C₇H₆O₂ |
| Molecular Weight | 209.10 g/mol [1] | 155.13 g/mol | 122.12 g/mol |
| Melting Point | 141-143 °C | 171-172 °C[2] | 122.4 °C |
| pKa (Carboxylic Acid) | Predicted to be significantly lower than 4.2 | ~4.2 - 4.6 (Predicted) | 4.20 |
| Solubility | Soluble in methanol (25 mg/ml); Insoluble in water[3] | Soluble in methanol[2] | Slightly soluble in water |
Solubility: The perfluorinated nature of this compound leads to its insolubility in water and solubility in polar organic solvents like methanol[3]. In contrast, 2-Amino-3-fluorobenzoic acid is also soluble in methanol[2], and its overall solubility profile is expected to be more moderate. The choice of solvent for reactions involving these compounds is therefore a critical consideration.
Reactivity and Synthetic Utility: A Dichotomy of Electron Demand
The differing electronic properties of the two aromatic rings dictate their reactivity in key synthetic transformations, particularly in amide bond formation and reactions involving the aromatic core.
Amide Bond Formation: A Balancing Act of Nucleophilicity and Acidity
Amide bond formation is a cornerstone of drug discovery and peptide synthesis. The reactivity of the amino group (nucleophilicity) and the carboxylic acid group (electrophilicity upon activation) are both influenced by the fluorine substitution pattern.
Nucleophilicity of the Amino Group: The lone pair of the amino group in this compound is significantly delocalized into the highly electron-deficient tetrafluorophenyl ring. This severely diminishes its nucleophilicity, making it a much weaker nucleophile compared to the amino group of 2-Amino-3-fluorobenzoic acid. Consequently, amide bond formation reactions requiring the nucleophilic attack of the aniline nitrogen will be considerably more challenging with the tetrafluorinated analog and may necessitate more forcing reaction conditions or highly reactive acylating agents.
Activation of the Carboxylic Acid: Conversely, the increased acidity of the carboxylic acid in this compound facilitates its conversion to a more reactive acylating agent (e.g., an acid chloride or an active ester).
Experimental Workflow: Comparative Amide Coupling Reactivity
To provide a practical comparison, a standardized amide coupling protocol can be employed.
Caption: Workflow for comparing amide coupling yields.
By running this protocol in parallel for both this compound and 2-Amino-3-fluorobenzoic acid with a standard amine, the reaction yields and times can be directly compared, providing empirical evidence for their relative reactivity. It is anticipated that the monofluorinated compound will provide a higher yield under standard conditions due to the higher nucleophilicity of its amino group.
Reactions of the Aromatic Ring: Electrophilic vs. Nucleophilic Substitution
The electron density of the aromatic ring dictates its susceptibility to electrophilic versus nucleophilic attack.
-
2-Amino-3-fluorobenzoic Acid: The single fluorine atom deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted anthranilic acid, but such reactions may still be possible under appropriate conditions.
-
This compound: The heavily fluorinated ring is extremely deactivated towards electrophilic attack. However, it is highly activated for nucleophilic aromatic substitution (SNA_r), where a nucleophile can displace one of the fluorine atoms.
Applications in Synthesis: Case Studies
The distinct properties of these two building blocks have led to their application in the synthesis of important molecules.
2-Amino-3-fluorobenzoic Acid in Medicinal Chemistry
This compound is a key intermediate in the synthesis of several pharmaceuticals.
-
Etodolac: An anti-inflammatory drug. While many synthetic routes to Etodolac exist, the indole-2-carboxylic acid core can be conceptually derived from a Fischer indole synthesis starting from a hydrazine and a pyruvate derivative, with the initial aniline precursor potentially being derived from 2-amino-3-fluorobenzoic acid.
-
L-670,596: A potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist[4]. The indole scaffold of this molecule can be constructed using synthetic strategies that employ 2-amino-3-fluorobenzoic acid as a starting material[4].
Protocol: Synthesis of 7-Fluoroisatin from 2-Fluoroaniline (a precursor to 2-Amino-3-fluorobenzoic acid)
This protocol outlines a key step in a synthetic route towards 2-Amino-3-fluorobenzoic acid, as detailed in Organic Syntheses.
Caption: Synthesis of a key intermediate for 2-Amino-3-fluorobenzoic acid.
This isatin can then be oxidatively cleaved to yield 2-amino-3-fluorobenzoic acid[4].
This compound: A Building Block for Highly Fluorinated Systems
While less commonly cited in specific drug syntheses, this compound is a valuable precursor for creating highly fluorinated molecules. It has been mentioned as an intermediate in the synthesis of coupling reagents[5]. Its esterification to methyl 2-amino-3,4,5,6-tetrafluorobenzoate has also been reported[6]. The high fluorine content can impart desirable properties such as increased metabolic stability, lipophilicity, and unique binding interactions.
The perfluorinated ring is also a platform for synthesizing fluorinated benzoxazinones, which are important heterocyclic motifs in medicinal chemistry.
Conclusion: A Strategic Choice for Molecular Design
The choice between this compound and 2-Amino-3-fluorobenzoic acid is a strategic one that should be guided by the specific goals of the synthetic chemist.
-
2-Amino-3-fluorobenzoic acid offers a balance of modified electronic properties while retaining reasonable reactivity of the amino group, making it a valuable building block for established synthetic transformations and the construction of bioactive molecules.
-
This compound , while presenting challenges in reactions involving the amino group's nucleophilicity, provides a gateway to highly fluorinated structures with unique properties. Its enhanced acidity and susceptibility to nucleophilic aromatic substitution open up alternative synthetic strategies.
This guide has provided a comparative overview based on available data. Researchers are encouraged to consider these fundamental differences in their experimental design to fully exploit the potential of these versatile fluorinated building blocks.
References
- Kollmar, M., Parlitz, R., Oevers, S., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196.
- PubChem. (n.d.). This compound.
- Guo, W., Liao, X. J., Li, G. Q., & Xu, S. H. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1511.
- Liao, X. J., Guo, W., & Xu, S. H. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732.
- BenchChem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid. Retrieved from [https://www.benchchem.com/synthesis-route/825-22-9]
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A Researcher's Guide to Hammett Plot Analysis for Comparing Substituted Benzoic Acid Reactivity
As a Senior Application Scientist, this guide provides an in-depth exploration of the Hammett plot, a cornerstone of physical organic chemistry. We will move beyond simple definitions to demonstrate how this powerful linear free-energy relationship (LFER) is practically applied to compare and quantify the reactivity of substituted benzoic acids. This guide is designed for researchers and drug development professionals who require a robust framework for understanding structure-activity relationships.
The Theoretical Foundation: Linear Free-Energy Relationships
In physical organic chemistry, a linear free-energy relationship (LFER) correlates the logarithm of reaction rate constants or equilibrium constants for one series of reactions with the logarithm of the constants for a related series.[1][2] This powerful concept, often used to elucidate reaction mechanisms, implies that as substituents on a molecule are changed, the change in the Gibbs free energy of activation is proportional to the change in the standard Gibbs free energy of the reaction.[3]
The Hammett equation, developed by Louis Plack Hammett in 1937, is arguably the most well-known LFER.[3][4][5] It provides a quantitative measure of how substituents on a benzene ring affect the reactivity of a functional group attached to that ring. The equation is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.[6][7]
-
σ (Sigma) is the substituent constant , which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent. It is independent of the reaction type.[8]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents. It is independent of the substituent but depends on the reaction type and conditions.[9]
This guide will focus on using the dissociation of substituted benzoic acids—the very reaction used to define the σ scale—as a clear and foundational example of Hammett analysis.
The Core Experiment: Quantifying Acidity via Potentiometric Titration
To construct a Hammett plot for benzoic acid reactivity, we must first experimentally determine the acid dissociation constant (Kₐ), or more conveniently, the pKₐ, for a series of meta- and para-substituted derivatives. Potentiometric titration is a reliable method for this determination.[10] Ortho-substituents are typically excluded from basic Hammett analysis because their reactivity is influenced by steric effects in addition to electronic effects, which violates the core assumptions of the relationship.[3][11]
Causality Behind the Experimental Design
The goal is to measure the precise influence of a substituent's electronic character on the acidity of the carboxylic acid proton. Acidity, in this context, is our measure of "reactivity." An electron-withdrawing group (EWG) is expected to stabilize the resulting carboxylate anion via induction and/or resonance, leading to a stronger acid (lower pKₐ). Conversely, an electron-donating group (EDG) should destabilize the anion, resulting in a weaker acid (higher pKₐ). Potentiometric titration allows us to monitor the change in pH as a strong base is added to the weak acid, with the pKₐ being numerically equal to the pH at the half-equivalence point.
Experimental Protocol: pKₐ Determination
This protocol outlines a self-validating system for obtaining high-quality data.
-
Reagent and Equipment Preparation:
-
Standardized NaOH Solution: Prepare an approximately 0.1 M NaOH solution and accurately standardize it against a primary standard like potassium hydrogen phthalate (KHP). The accuracy of the pKₐ value is critically dependent on the known concentration of the titrant.
-
Substituted Benzoic Acid Solutions: Prepare ~0.01 M solutions of benzoic acid (the reference compound) and a series of its meta- and para-substituted derivatives (e.g., p-nitrobenzoic acid, m-chlorobenzoic acid, p-methylbenzoic acid) in a suitable solvent. While water is the standard solvent for defining σ constants, solvent mixtures like water/ethanol may be required for solubility.[10] Note the exact solvent composition, as it influences ρ.
-
pH Meter Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Ensure the electrode is properly rinsed and equilibrated between buffers.
-
-
Titration Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of a benzoic acid solution into a beaker.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition once the reading has stabilized.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.
-
Continue adding titrant well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis to Determine pKₐ:
-
Equivalence Point: Determine the equivalence volume (Vₑ) by plotting a first-derivative graph (ΔpH/ΔV vs. average volume). The peak of this plot corresponds to Vₑ.
-
Half-Equivalence Point: Calculate the half-equivalence volume (Vₑ/2).
-
pKₐ Determination: The pKₐ is the pH of the solution at the half-equivalence volume. This can be read directly from the original titration curve (pH vs. Volume). At this point, [Acid] = [Conjugate Base], and according to the Henderson-Hasselbalch equation, pH = pKₐ.
-
Repeat the entire process for each substituted benzoic acid to ensure reproducibility.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Constructing and Interpreting the Hammett Plot
With the experimental pKₐ values, we can now construct the Hammett plot to visualize the structure-reactivity relationship.
Step 1: Data Compilation
First, compile the experimental data alongside literature values for the Hammett substituent constants (σ). The term log(K/K₀) is calculated from the pKₐ values using the relationship: log(Kₐ/Kₐ₀) = -pKₐ - (-pKₐ₀) = pKₐ₀ - pKₐ where pKₐ₀ is the experimentally determined value for unsubstituted benzoic acid.
Table 1: Hammett Analysis Data for Substituted Benzoic Acids (Note: pKₐ values are representative literature values for dissociation in water at 25°C for consistency. In a real experiment, you would use your determined values.)
| Substituent (X) | Position | σₓ (Literature Value)[12] | pKₐ (Experimental) | pKₐ₀ (Benzoic Acid) | log(Kₓ/Kₐ₀) = pKₐ₀ - pKₐ |
| -NO₂ | para | 0.78 | 3.44 | 4.20 | 0.76 |
| -CN | para | 0.66 | 3.55 | 4.20 | 0.65 |
| -Cl | para | 0.23 | 3.98 | 4.20 | 0.22 |
| -Cl | meta | 0.37 | 3.83 | 4.20 | 0.37 |
| -H | - | 0.00 | 4.20 | 4.20 | 0.00 |
| -CH₃ | para | -0.17 | 4.37 | 4.20 | -0.17 |
| -CH₃ | meta | -0.07 | 4.27 | 4.20 | -0.07 |
| -OCH₃ | para | -0.27 | 4.47 | 4.20 | -0.27 |
| -NH₂ | para | -0.66 | 4.92 | 4.20 | -0.72 |
Step 2: Plotting the Data
Construct a scatter plot with the substituent constant σₓ on the x-axis and the calculated reactivity term log(Kₓ/Kₐ₀) on the y-axis. Perform a linear regression on the data points.
Step 3: Interpreting the Plot
The resulting plot is a visual representation of the Hammett relationship.
-
Linearity: A strong linear fit (high R² value) confirms that the reactivity of the series of compounds is well-described by the Hammett equation. This indicates a consistent reaction mechanism across all the substituted compounds.[13]
-
The Slope (Reaction Constant, ρ): The slope of the line is the reaction constant, ρ.[3] For the dissociation of benzoic acids in water at 25°C, ρ is defined as exactly 1.00 .[4] An experimentally derived slope close to 1 validates the experimental technique. For other reactions, the value of ρ is highly informative:
-
ρ > 0 (Positive Slope): The reaction is accelerated by electron-withdrawing groups (positive σ). This implies that negative charge is building up at the reaction center in the transition state (or is present in the product), as is the case with benzoate anion formation.[5][9] A larger ρ value (>1) indicates the reaction is more sensitive to substituent effects than benzoic acid dissociation.[3]
-
ρ < 0 (Negative Slope): The reaction is accelerated by electron-donating groups (negative σ). This implies a buildup of positive charge in the transition state.[5][13]
-
Visualizing the Electronic Effects
The Hammett σ constants are a direct reflection of how substituents modulate the stability of the benzoate conjugate base.
Conclusion
The Hammett plot is more than an academic exercise; it is a vital tool for quantitatively comparing reactivity and gaining mechanistic insight. By systematically measuring the pKₐ of substituted benzoic acids and plotting the results against established σ constants, researchers can validate experimental protocols and build a foundational understanding of structure-activity relationships. This framework allows for the prediction of reactivity in more complex systems, making it an indispensable technique in medicinal chemistry, drug development, and materials science for the rational design of molecules with targeted electronic properties.
References
- Title: Hammett equ
- Title: Free-energy rel
- Title: Hammett equ
- Title: Hammett equation (Hammett relation) Source: The IUPAC Compendium of Chemical Terminology URL:[Link]
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- Title: Text - The IUPAC Compendium of Chemical Terminology Source: IUPAC Gold Book URL:[Link]
- Title: The Hammett Equation and Linear Free Energy Relationship Source: Dalal Institute URL:[Link]
- Title: Hammett equ
- Title: Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: Dergipark URL:[Link]
- Title: Free energy relationships and their linearity: a test example. Source: Henry S. Rzepa's Blog URL:[Link]
- Title: Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: Turkish Journal of Chemistry URL:[Link]
- Title: On the Origins of the Linear Free Energy Relationships: Exploring the Nature of the Off-Diagonal Coupling Elements in SN2 Reactions Source: PubMed Central URL:[Link]
- Title: Calculated and experimental pK a values of ortho-substituted benzoic acids in water
- Title: Understanding the Hammett Equ
- Title: linear free-energy relation (L03551) Source: The IUPAC Compendium of Chemical Terminology URL:[Link]
- Title: Hammett Sigma Constants Source: Wired Chemist URL:[Link]
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- Title: Table 1: Hammett constants for some common substituents Source: Unknown URL
- Title: Linear Free Energy Relationships Source: University of Sheffield URL:[Link]
- Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL:[Link]
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- Source: J. Org. Chem., 1958, 23 (3)
- Title: Hammett equation Source: Oxford Reference URL:[Link]
- Title: Values of some Hammett substituent constants (σ)
- Title: Hammett equation (H02732) Source: The IUPAC Compendium of Chemical Terminology URL:[Link]
- Title: Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts Source: MDPI URL:[Link]
- Title: Linear Free Energy Relationships (LFERs)
- Title: Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR Source: ResearchG
- Title: Substituent effects on the electronic structure and pKa of benzoic acid Source: Semantic Scholar URL:[Link]
- Title: Quantitative Measurement of Substituent Effects on Chemical Reactivity Source: MSU Denver Sites URL:[Link]
- Title: ρ-value (rho-value) Source: The IUPAC Compendium of Chemical Terminology URL:[Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography Validation of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid Derivatives
Introduction: The Imperative for Atomic Precision in Fluorinated Scaffolds
In modern drug discovery, fluorinated aromatic compounds, particularly derivatives of 2-Amino-3,4,5,6-tetrafluorobenzoic acid, are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate protein-ligand interactions make them privileged scaffolds in medicinal chemistry.[1] However, the very features that make them attractive—high electron density and potential for complex intermolecular interactions—also demand the highest level of structural verification.
This guide moves beyond mere protocol. It provides an in-depth, experience-driven comparison of crystallographic validation techniques, grounded in the principles of structural science. We will explore not just how to validate a structure, but why specific experimental choices and validation metrics are critical for ensuring the absolute accuracy of these molecular structures. For drug development professionals, an unvalidated or poorly refined crystal structure is not just an academic error; it is a flawed blueprint that can lead to wasted resources and failed programs. The ability of X-ray crystallography to provide precise, three-dimensional atomic coordinates is unsurpassed and serves as a cornerstone for structure-based drug design.[2][3][4]
Part 1: The Foundation of a Valid Structure - From Solution to a Perfect Crystal
The journey to a validated crystal structure begins long before the X-ray beam is engaged. The quality of the single crystal is the single most important determinant of the quality of the final structural model. A flawed crystal will yield ambiguous data, no matter how sophisticated the subsequent analysis.
Experimental Protocol: Optimized Crystallization of a Tetrafluorobenzoic Acid Derivative
The following protocol is a robust starting point for obtaining diffraction-quality crystals. The causality behind each step is crucial.
-
Material Purity (The Non-Negotiable Prerequisite):
-
Action: Ensure the synthesized this compound derivative is >99% pure, confirmed by NMR and LC-MS.
-
Rationale: Impurities act as "crystal poisons," disrupting the ordered lattice formation required for a single crystal. Even minor impurities can inhibit nucleation or lead to poorly formed, mosaic crystals.
-
-
Solvent System Selection (Balancing Solubility and Supersaturation):
-
Action: Begin with a solvent screen using a panel of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
Rationale: Crystallization requires a slow transition from a soluble state to a supersaturated state, from which the solid crystal can nucleate and grow. If solubility is too high, achieving supersaturation is difficult. If it's too low, insufficient material will be in solution to form crystals. For a published derivative, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, crystals were successfully grown from methanol via slow evaporation.[5]
-
-
Crystallization Technique: Slow Evaporation (Simplicity and Efficacy):
-
Action: Dissolve the compound in a minimal amount of the chosen warmed solvent to achieve saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment for several days to weeks.
-
Rationale: This technique allows the solvent to evaporate slowly, gradually increasing the concentration of the solute to the point of supersaturation and promoting the formation of large, well-ordered crystals. Rapid evaporation leads to a crash precipitation of amorphous powder or microcrystals.
-
Part 2: The X-ray Diffraction Experiment - Interrogating the Crystal
Once a suitable crystal is obtained, the diffraction experiment is performed to collect the data that will be used to solve and refine the structure.
Workflow: From Crystal Mounting to Data Collection
// Style Nodes Harvest [fillcolor="#FBBC05"]; Cryo [fillcolor="#FBBC05"]; Collect [fillcolor="#FBBC05"]; Process [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot
Caption: Workflow from crystal harvesting to processed diffraction data.
Key Experimental Considerations:
-
Cryo-Cooling: Crystals are typically flash-cooled to ~100 K. The primary reason is to minimize atomic vibrations (thermal motion), which results in sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
Data Collection Strategy: The goal is to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting hundreds of diffraction images. Completeness ensures that all unique reflections are measured, which is essential for an accurate structure determination. Redundancy allows for better scaling and error analysis.
Part 3: Structure Solution, Refinement, and the Core of Validation
This is where the raw diffraction data is transformed into a chemically meaningful atomic model. The process is iterative and requires careful scientific judgment.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson syntheses to get an initial, rough electron density map.[6] This initial map allows for the placement of the heavier atoms (C, F, N, O).
-
Structure Refinement: This is the critical process of adjusting the atomic model (positions, displacement parameters) to improve the agreement between the observed diffraction data (Fo) and the data calculated from the model (Fc).[7][8][9] This is a least-squares procedure that minimizes the difference between Fo² and Fc².[7]
-
Validation: At every stage, the model must be validated. Are the bond lengths and angles chemically sensible? Are there any unexplained peaks in the electron density map? The final validation step involves a comprehensive, objective analysis using standardized software.
Part 4: Comparative Analysis - A Tale of Two Datasets
To illustrate the importance of validation metrics, we compare an idealized, high-quality dataset for a hypothetical derivative ("Compound A") with published data for a real-world analogue, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate ("Alternative B").[5]
| Crystallographic Parameter | Compound A (Ideal Target) | Alternative B (Published Data) [5] | Significance and Interpretation |
| Formula | C₈H₅F₄NO₂ | C₈H₅F₄NO₂ | Confirms the chemical identity of the crystallized molecule. |
| Crystal System | Monoclinic | Monoclinic | Describes the basic shape of the unit cell. Consistency is expected for similar molecules. |
| Space Group | P2₁/c | P2₁/c | The set of symmetry operations for the crystal. An incorrect space group is a major error.[10] |
| Resolution (Å) | 0.77 | N/A (Cu Kα ~1.54 Å) | A measure of the level of detail in the data. Lower values are better. High resolution (<0.8 Å) allows for precise atom positioning. |
| Completeness (%) | 99.9 | >99% (Implicit) | The percentage of unique reflections measured. Should be as close to 100% as possible. |
| R1 [I > 2σ(I)] | < 0.035 | 0.049 | A measure of the agreement between observed and calculated structure factor amplitudes. Lower is better; <0.05 is considered good for publication. |
| wR2 (all data) | < 0.080 | 0.140 | A weighted R-factor based on F². It is always higher than R1 but is considered a more robust indicator. Lower is better. |
| Goodness-of-Fit (S) | ~1.0 | 1.03 | Should be close to 1.0. A value significantly different from 1.0 may indicate an incorrect model or improper data weighting.[5] |
| Largest Diff. Peak/Hole (e.Å⁻³) | ± 0.20 | +0.17 / -0.20 | Residual electron density peaks. Large, chemically nonsensical peaks suggest missing atoms or disorder. Values close to zero are ideal. |
Analysis: The data for Alternative B represent a solid, publishable structure. The R-factors are acceptable, and the Goodness-of-Fit is excellent.[5] Our idealized "Compound A" shows the target values for a high-precision study, with lower R-factors indicative of an exceptionally well-ordered crystal and high-quality data. This comparison highlights the quantitative benchmarks researchers should aim for.
Part 5: The Final Gatekeeper - Automated CIF Validation
Before any structure is considered finalized or submitted for publication, it must be subjected to automated validation. The Crystallographic Information File (CIF) is a standard format for archiving structural data.
The checkCIF Protocol
The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which performs hundreds of checks on a submitted CIF.[11][12][13] It generates a report with ALERTS that flag potential issues.
// Node Styles CheckCIF [fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlertA [fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlertB [fillcolor="#FBBC05", fontcolor="#202124"]; Final [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot
Caption: The iterative process of checkCIF validation and response.
Common checkCIF ALERTS and Their Significance:
-
Level A - Missed Symmetry: This is a critical error suggesting the structure was refined in the wrong (lower symmetry) space group. The PLATON software is excellent at detecting this.[14] It requires a complete re-evaluation of the data.
-
Level A - Atom Type Misassignment: For example, assigning a nitrogen atom where an oxygen should be. This is a fundamental chemical error.
-
Level B/C - Unusual Bond Lengths/Angles: The software compares the geometry of your molecule to a vast library of known structures from the Cambridge Structural Database (CSD).[15][16][17] Deviations may be real (due to electronic effects of the fluorine atoms) or indicative of a modeling error. They must be investigated and explained.
-
Level C - Missing Hydrogen Atoms: While X-ray diffraction is poor at locating hydrogen atoms, they should be placed in calculated positions and refined using a riding model.[18] Omitting them is poor practice.
Conclusion
The validation of a this compound derivative via X-ray crystallography is a multi-stage process where rigor at each step is paramount. From cultivating a perfect single crystal to meticulously refining the atomic model and critically evaluating automated validation reports, the goal is to produce a structure that is not just plausible, but is an unequivocally accurate representation of the molecule. For researchers in drug development, this atomic-level precision is the bedrock upon which sound structure-activity relationships are built and successful therapeutic candidates are designed.
References
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Comparing the efficacy of coupling reagents derived from fluorinated acids
An In-Depth Guide to the Efficacy of Modern Coupling Reagents: A Comparative Analysis for Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise and efficient formation of amide bonds is a cornerstone of molecular innovation. In the realm of peptide synthesis, the choice of coupling reagent is a critical decision that dictates the success of synthesizing complex, pure, and biologically active molecules. This guide provides a senior application scientist’s perspective on comparing the efficacy of modern coupling reagents, with a particular focus on those derived from or associated with fluorinated acids, which have set new standards in reactivity and suppression of side reactions.
We will move beyond simple cataloging, delving into the mechanistic rationale behind reagent performance, providing robust experimental data, and offering detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Central Challenge: Activating the Carboxyl Group
The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. This is where coupling reagents are essential. They convert the carboxylate into a highly reactive intermediate, facilitating rapid and clean bond formation. The efficacy of a reagent is judged by its ability to maximize reaction speed and yield while minimizing unwanted side reactions, most notably the loss of stereochemical integrity (racemization).
Two major classes of reagents dominate the modern landscape: aminium/uronium salts, often featuring the hexafluorophosphate anion (PF₆⁻), and reagents that form highly reactive acyl fluorides or active esters derived from fluorinated phenols.
Part 1: The Aminium/Uronium Salt Family: The Workhorses of SPPS
Aminium and uronium salts are among the most popular classes of coupling reagents due to their high reactivity and ease of use in both solution-phase and Solid-Phase Peptide Synthesis (SPPS).[1] Their general mechanism involves the formation of a reactive ester intermediate with the amino acid, which is then displaced by the incoming amine.
Caption: General activation and coupling pathway for aminium/uronium reagents.
HBTU vs. HATU: The Impact of a Single Nitrogen Atom
A foundational comparison in modern peptide chemistry is between HBTU and HATU. While both are highly effective, HATU consistently demonstrates superior performance, especially in challenging syntheses.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates carboxylic acids via the formation of an O-benzotriazole (OBt) ester.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, which makes the resulting OAt-ester a better leaving group.[3] This enhanced reactivity leads to faster, more complete coupling reactions and a lower risk of racemization.[2][4][5]
The synthesis of the acyl carrier protein (ACP) fragment (65-74), a notoriously "difficult" sequence, is a widely accepted benchmark for comparing reagent performance.[2] Studies consistently show that HATU provides a purer final product with fewer deletion sequences compared to HBTU under the same conditions.[2]
COMU: The Third-Generation Uronium Salt
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) represents a significant advancement over benzotriazole-based reagents.[6] It is based on an OxymaPure moiety, which offers several distinct advantages:
-
High Efficacy: COMU's coupling efficiency is comparable, and in some cases superior, to that of HATU.[1][7]
-
Enhanced Safety: It avoids the use of HOBt or HOAt derivatives, which are potentially explosive, making it a safer alternative.[1][8]
-
Superior Solubility: The morpholino group enhances its solubility in a wide range of organic solvents.[7][9]
-
Reduced Side Reactions: COMU has a lower allergenic potential than HBTU/HATU and requires only one equivalent of base, which can help minimize base-mediated side reactions.[1][9]
A key structural feature contributing to COMU's high reactivity is that it exists as a true uronium salt, whereas HBTU and HATU exist predominantly as the less reactive guanidinium isomers.[4][8] The primary limitation of COMU is its reported lower stability in DMF solution over extended periods, which can be a consideration for automated synthesizers running long sequences.[7]
Quantitative Performance Comparison
| Parameter | HBTU | HATU | COMU |
| Reactivity / Speed | High | Very High[2][4] | Very High / Excellent[1][9] |
| Racemization Suppression | Good | Excellent[2][5] | Excellent[8][9] |
| Efficacy in Hindered Couplings | Good | Excellent[3] | Excellent[6][8] |
| Byproduct Safety | Potentially Explosive (HOBt) | Potentially Explosive (HOAt) | Non-Explosive (Oxyma)[1][8] |
| Solubility (in DMF) | Good | Good | Excellent[7][9] |
| Solution Stability (in DMF) | High | High | Moderate[7] |
| Guanidinylation Risk | Yes (if used in excess)[5] | Yes (if used in excess)[4] | Lower Risk |
Part 2: Fluorinated Esters and Acyl Fluorides: Precision Tools for Difficult Couplings
This class of reagents leverages the powerful electron-withdrawing nature of fluorine to create exceptionally reactive intermediates, often used when aminium salts may fall short or when minimizing racemization is the absolute highest priority.
Pentafluorophenyl (PFP) Esters
PFP esters are highly reactive active esters that can be generated in situ or, unlike aminium-activated esters, can be pre-formed, isolated, and stored. The strong inductive effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide an excellent leaving group.[10] This makes PFP esters particularly effective for:
-
Coupling sterically hindered amino acids where other reagents may be sluggish.[10]
-
Minimizing racemization with sensitive residues like histidine and cysteine.[10]
Acyl Fluorides: The Apex of Reactivity and Stability
Amino acid fluorides are potent acylating agents that are more stable to moisture than their corresponding acid chlorides, yet highly reactive towards amines.[11][12] Their formation was historically challenging, but modern reagents have made them more accessible.
A novel approach utilizes Tetrafluorophthalonitrile (TFPN) , which acts as a dual coupling reagent. It first reacts with the carboxylic acid to form a highly active aryl ester, which then undergoes an in situ fluoride exchange to generate the acyl fluoride. This intermediate proceeds to react cleanly with the amine.[13] This method has shown outstanding results in preventing racemization, even in the synthesis of "difficult peptides" and those containing N-methyl or α,α-disubstituted amino acids.[13][14]
Part 3: Experimental Protocols for Comparative Evaluation
To ensure a reliable and objective comparison, a standardized experimental protocol is crucial. The following outlines a robust workflow for evaluating coupling reagent efficiency in a research setting.
Caption: Experimental workflow for comparing coupling reagent efficiency in SPPS.
Protocol 1: Comparative Coupling of a Sterically Hindered Dipeptide (Fmoc-Pro-Pro-OH)
The coupling of two consecutive proline residues is a classic "difficult coupling" due to steric hindrance. This protocol allows for a direct comparison of reagent performance in a challenging context.[15]
Materials:
-
L-Proline
-
Fmoc-L-Pro-OH
-
Coupling Reagents to be tested (e.g., COMU, HCTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc)
-
Aqueous solutions: 1 M HCl, saturated NaHCO₃, brine
Methodology (Example using COMU):
-
Dissolution: In a round-bottom flask, dissolve L-Proline (1.0 eq.) and DIPEA (2.5 eq.) in DMF.[15]
-
Activation: In a separate flask, dissolve Fmoc-L-Pro-OH (1.0 eq.) and COMU (1.0 eq.) in DMF.[15]
-
Coupling: Add the activated Fmoc-Pro-OH solution to the L-Proline solution. The reaction mixture may turn yellow. Stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF.
-
Add EtOAc and water and transfer to a separatory funnel.
-
Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification & Analysis: Purify the crude dipeptide by flash chromatography or crystallization. Characterize the final product and determine the yield. Repeat the experiment under identical conditions with the other coupling reagents for a direct comparison.
Protocol 2: Assessing Racemization via Chiral HPLC
This protocol uses a racemization-prone amino acid to quantify the degree of epimerization caused by different coupling conditions.[16]
Materials:
-
Fmoc-His(Trt)-OH (or another sensitive amino acid)
-
H-Leu-OtBu (or another amine component)
-
Coupling reagents and bases to be tested (e.g., HATU/DIPEA, HATU/NMM, DIC/Oxyma)[17]
-
Solvent: DMF
Methodology:
-
Resin Preparation (for SPPS model): Swell Rink Amide resin in DMF. Remove the Fmoc group with 20% piperidine in DMF. Wash thoroughly.[16]
-
Activation: In a separate vessel, pre-activate the Fmoc-His(Trt)-OH (2 eq.) with the chosen coupling reagent (2 eq.) and base (e.g., DIPEA, 4 eq.) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin (or the solution of H-Leu-OtBu for a solution-phase test). Allow the reaction to proceed for 1-2 hours.
-
Cleavage: Wash the resin thoroughly. Cleave a small sample of the dipeptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[16]
-
Analysis: Precipitate the crude peptide in cold diethyl ether. Dissolve the crude peptide and analyze using chiral RP-HPLC.
-
Quantification: Integrate the peaks corresponding to the desired L-D dipeptide and the undesired D-D diastereomer. The percentage of the D-isomer provides a quantitative measure of racemization.
Conclusion and Recommendations
The evolution of coupling reagents has armed chemists with a powerful and diverse toolkit. While no single reagent is perfect for every application, a clear hierarchy of efficacy has emerged.
-
HBTU remains a capable and cost-effective option for routine, non-challenging syntheses.
-
HATU is the well-established gold standard for high-speed synthesis and for overcoming difficult sequences, providing consistently high purity and low racemization.[2][18]
-
COMU represents the next generation, offering HATU-level performance with a superior safety profile, better solubility, and reduced side reactions, making it the reagent of choice for many modern applications, provided its moderate stability in DMF is managed.[1][8][9]
-
Fluorinated active esters (PFP) and acyl fluoride precursors (TFPN) are specialized tools that offer unparalleled performance in minimizing racemization and coupling highly hindered residues, justifying their use in the most demanding synthetic challenges.[10][14]
By understanding the mechanistic principles behind these reagents and employing rigorous experimental comparisons, researchers can optimize their synthetic strategies, leading to the successful and efficient production of complex and high-purity peptides for discovery and development.
References
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
- Subirós-Funosas, R., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. Benchchem.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Synthetic Chemicals.
- A Comparative Guide to the Coupling Efficiency of HBTU and H
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents Guide. Aapptec Peptides.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents.
- Yang, J., et al. (2024).
- Stylos, E., et al. (2017).
- An efficient Coupling Reagent: COMU. ChemicalBook.
- A Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-Pro-Pro-OH. Benchchem.
- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Applic
- Coupling Reagents Overview.
- Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent.
- Al Musaimi, O. (2018). Racemization in peptide synthesis.
- Li, J., & Li, X. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(13), 1694-1706.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Peptide Coupling Reagents Guide (Altern
- New Trends in Peptide Coupling Reagents.
- Richardson, P. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 18(sup1), 1-22.
- TFPN-mediated racemization/epimerization-free amide and peptide bond form
- Nakahara, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Phosphonium coupling. Wikipedia.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Akondi, S. M. (2014). Amino Acid Fluorides: Viable Tools for Synthesis of Peptides, Peptidomimetics and Enantiopure Heterocycles. ChemInform.
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A Comparative Guide to the Thermal Stability of Fluorinated Benzoic Acid Isomers
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development
Fluorinated benzoic acids are cornerstone building blocks in modern medicinal chemistry. Their incorporation into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and membrane permeability. However, as with any component destined for pharmaceutical use, a thorough understanding of its physicochemical properties is paramount. Thermal stability, in particular, is a critical quality attribute that influences every stage of the drug development lifecycle—from process safety during synthesis and purification to formulation strategies and long-term storage of the final drug product.
This guide provides an in-depth comparison of the thermal stability of three key isomers: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. We will explore the underlying chemical principles that govern their stability, present a comparative analysis based on thermal analytical techniques, and provide detailed, field-proven experimental protocols for researchers to conduct their own assessments.
Theoretical Framework: How Isomeric Position Governs Stability
The thermal stability of a molecule is not an arbitrary value; it is dictated by the strength of its covalent bonds and the nature of its intermolecular interactions. For fluorobenzoic acid isomers, the position of the highly electronegative fluorine atom on the aromatic ring introduces subtle yet significant electronic and steric differences that directly impact these forces.
-
Inductive and Resonance Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity and bond strengths within the carboxylic acid group.
-
Intermolecular vs. Intramolecular Hydrogen Bonding: The ability to form hydrogen bonds is a primary driver of the thermal properties of carboxylic acids.
-
3- and 4-Fluorobenzoic Acid: In the meta and para positions, the fluorine atom is too distant to interfere with the carboxylic acid group. These isomers readily form strong intermolecular hydrogen bonds, typically creating dimeric structures that enhance the stability of the crystal lattice.
-
2-Fluorobenzoic Acid: The ortho isomer is unique. The proximity of the fluorine and carboxylic acid groups allows for the formation of an intramolecular hydrogen bond. This internal interaction can weaken the intermolecular hydrogen bonds that hold the crystal lattice together, often leading to different physical properties, such as a lower melting point, compared to the other isomers. This may also influence the decomposition pathway.
-
A study on nitrobenzoic acid isomers similarly found that the thermal stability varied significantly with the substituent's position, following the order: meta > ortho > para.[1][2] This highlights the profound impact of isomeric placement on thermal decomposition behavior.
Experimental Assessment: A Dual-Technique Approach
To obtain a comprehensive thermal profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard.[3][4]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is the definitive method for determining the onset temperature of thermal decomposition, where the molecule begins to break down and lose mass as gaseous byproducts.[6][7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[8] It provides critical information on phase transitions, such as melting (an endothermic event), and can also reveal exothermic events that may be associated with decomposition.[9]
The logical workflow for a comprehensive thermal analysis is depicted below.
Caption: General experimental workflow for thermal analysis.
Comparative Data: Fluorobenzoic Acid Isomers
| Isomer | Structure | Melting Point (Tm) | Expected Thermal Stability Trend | Key Structural Feature |
| 2-Fluorobenzoic Acid | 122-125 °C | Potentially lower due to steric hindrance and altered decomposition pathway | Proximity of F and COOH groups allows for intramolecular H-bonding | |
| 3-Fluorobenzoic Acid | 122-124 °C[11] | High | Unhindered intermolecular H-bonding | |
| 4-Fluorobenzoic Acid | 182-184 °C[12] | Highest due to crystal packing | Symmetrical structure allows for efficient packing and strong intermolecular H-bonding |
Analysis of Trends:
-
Melting Point: The most striking difference is the significantly higher melting point of 4-fluorobenzoic acid.[12] This is attributed to its high degree of molecular symmetry, which allows for very efficient packing into a stable crystal lattice. The strong intermolecular hydrogen bonds in this well-ordered structure require more energy to break. The melting points of the 2- and 3-isomers are nearly identical.[11]
-
Thermal Decomposition: Based on principles of chemical stability and analogies with other substituted benzoic acids, the thermal stability is expected to follow the trend: 4-fluorobenzoic acid > 3-fluorobenzoic acid > 2-fluorobenzoic acid . The stable crystal lattice of the 4-isomer suggests a higher energy barrier for decomposition. The 2-isomer, with its potential for intramolecular interactions and steric strain, may have a lower decomposition onset. Benzoic acid itself is known to be highly stable, with decomposition occurring at high temperatures.[13] The addition of substituents, as seen with nitrobenzoic acids, can significantly alter this stability.[1]
Caption: Isomeric structures and their hydrogen bonding potential.
Standardized Experimental Protocols
To ensure reproducible and reliable data, the following protocols are recommended. These protocols are designed to be self-validating systems for the accurate determination of thermal stability.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Tonset) and the mass loss profile as a function of temperature.[10]
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications. This is crucial for data accuracy.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorobenzoic acid isomer into a clean, inert TGA pan (e.g., alumina or platinum).[10] A consistent sample mass is key for comparing results between isomers.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.[10] An inert atmosphere is essential to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.[10]
-
Temperature Program:
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% mass loss is recorded.[10]
-
Analyze the derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), heat of fusion (ΔHf), and identify any exothermic events that could indicate decomposition.[15]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[16]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[17] Sealing the pan prevents mass loss due to sublimation before melting or decomposition. An empty, sealed aluminum pan should be used as a reference.[18]
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.[17]
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min. It is advisable to stop the scan before significant decomposition begins (as determined by TGA) to avoid contaminating the DSC cell.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to generate a thermogram.
-
Determine the melting point (Tm) from the onset or peak of the endothermic melting transition.[17]
-
Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak. This value is related to the crystallinity and lattice energy of the compound.
-
Observe any sharp exothermic peaks following the melt, which can be indicative of decomposition.[9]
-
Conclusion
The isomeric position of the fluorine atom has a profound impact on the thermal properties of fluorobenzoic acids. The analysis indicates that 4-fluorobenzoic acid is the most thermally stable isomer, primarily due to its molecular symmetry, which facilitates a highly stable crystal lattice with strong intermolecular forces. The 2-fluorobenzoic acid isomer is likely the least stable due to potential steric hindrance and altered bonding from its capacity for intramolecular hydrogen bonding.
For researchers, scientists, and drug development professionals, this understanding is not merely academic. It directly informs decisions on reaction conditions, purification methods (e.g., distillation vs. crystallization), formulation development, and the assignment of appropriate storage conditions and shelf-life for APIs and drug products. The standardized TGA and DSC protocols provided herein offer a robust framework for generating the empirical data necessary to make these critical decisions with confidence.
References
- Gniady, J. P., & Fausett, B. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1956-1961.
- D'Amelia, R., & Tan, F. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.
- Dunn, J. B., et al. (2015). Hydrothermal stability of aromatic carboxylic acids. Energy & Fuels.
- Barron, A. R., & Raja, P. M. V. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- Butt, C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 579-586.
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A Senior Application Scientist's Guide to the Computational Analysis of Electronic Effects in Tetrafluorobenzoic Acids
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine is a transformative tool.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence molecular conformation, metabolic stability, lipophilicity, and target binding affinity. Polyfluorinated aromatic compounds, particularly tetrafluorobenzoic acids, serve as critical intermediates and structural motifs in advanced pharmaceuticals, agrochemicals, and liquid crystals.[1][3]
However, the electronic influence of fluorine is not a simple, monolithic effect. It presents a fascinating dichotomy: a powerful, distance-dependent inductive electron withdrawal (-I effect) through the sigma (σ) bond framework, and a potential, though often weaker, resonance electron donation (+R effect) via its lone pairs into an adjacent π-system.[2] The net electronic impact on a molecule like tetrafluorobenzoic acid is a complex interplay of these opposing forces, dictated by the number and position of the fluorine substituents.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to dissect these nuanced electronic effects using robust computational methods. We will compare theoretical predictions with experimental benchmarks, offering not just protocols, but the causal logic behind our analytical choices to empower rational molecular design.
Pillar 1: The Theoretical & Experimental Framework
A credible computational analysis is anchored in a solid theoretical foundation and validated against empirical data. For substituted benzoic acids, the gold standard for quantifying electronic effects has long been the Hammett equation, which provides an essential experimental benchmark for our virtual analysis.
The Hammett Equation: An Empirical Benchmark
Developed by Louis Plack Hammett, this cornerstone of physical organic chemistry provides a linear free-energy relationship that quantifies the electronic impact of meta- and para-substituents on the reactivity of a benzene ring.[4][5][6] The equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant (benzoic acid).
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent and represents its intrinsic electronic effect.
-
ρ (Rho) is the reaction constant , which reflects the sensitivity of a given reaction to the electronic effects of substituents.[6]
For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[5] Therefore, the pKa of a substituted benzoic acid provides a direct experimental measure of a substituent's electronic influence. A lower pKa signifies a stronger acid, indicating that the substituent stabilizes the resulting carboxylate anion, a hallmark of electron-withdrawing groups.
Core Computational Methodologies
To probe the electronic structure from first principles, we turn to a suite of computational tools that provide a quantum mechanical perspective.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost. It is used to calculate the electronic structure, geometry, and thermodynamic properties of molecules.[7][8] Functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) have been shown to yield reliable results for substituted benzoic acids.[9]
-
Natural Bond Orbital (NBO) Analysis: Moving beyond raw energy values, NBO analysis translates the complex wavefunction from a DFT calculation into a chemically intuitive picture of bonding. It allows us to quantify electron density on specific atoms (atomic charges), analyze donor-acceptor orbital interactions (hyperconjugation), and understand how charge is distributed and delocalized, providing a direct way to dissect inductive versus resonance effects.
-
Implicit Solvation Models: To accurately predict properties like pKa, the effect of the solvent (typically water) must be considered. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods that treat the solvent as a continuous dielectric medium, accounting for bulk electrostatic interactions.[10]
Pillar 2: A Comparative Virtual Experiment Workflow
This section outlines a self-validating protocol to analyze and compare the electronic effects in two representative isomers: 2,3,4,5-Tetrafluorobenzoic Acid and 2,3,5,6-Tetrafluorobenzoic Acid . We will benchmark our calculations against benzoic acid and 4-fluorobenzoic acid.
Experimental & Computational Workflow Diagram
The following diagram illustrates the logical flow of our integrated experimental and computational analysis.
Caption: Integrated workflow for computational analysis and experimental validation.
Step-by-Step Computational Protocol
This protocol provides a detailed methodology for executing the virtual experiment.
-
Structure Preparation:
-
Construct the 3D structures of benzoic acid, 4-fluorobenzoic acid, 2,3,4,5-tetrafluorobenzoic acid, and 2,3,5,6-tetrafluorobenzoic acid using a molecular editor.
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify the likely lowest-energy conformer, particularly concerning the orientation of the carboxylic acid group.
-
-
Geometry Optimization and Frequency Calculation:
-
For each molecule (in both its neutral acid and anionic conjugate base forms), perform a full geometry optimization in the gas phase using DFT at the B3LYP/6-311++G(d,p) level of theory.
-
Causality: The choice of a triple-zeta basis set (6-311G) with diffuse (++) and polarization functions (d,p) is critical for accurately describing both the electron distribution in the anion and the hydrogen bonding character of the acid.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The output provides the zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.
-
-
Aqueous Phase Energy Calculation:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in a simulated aqueous environment.
-
Employ a continuum solvation model like SMD. The calculation should be specified as SCRF=(SMD, Solvent=Water).
-
Causality: This step is crucial because the pKa is an aqueous property. The solvent significantly stabilizes the charged conjugate base, a factor that is essential for accurate acidity prediction.
-
-
pKa Prediction via Thermodynamic Cycle:
-
The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG°_aq). pKa = ΔG°_aq / (2.303 * RT)
-
Calculating ΔG°_aq directly is complex. Instead, we use a thermodynamic cycle that leverages more easily computed gas-phase energies and solvation free energies.
-
The Gibbs free energy of the acid in solution is calculated as: G°_aq(HA) = G°_gas(HA) + ΔG°_solv(HA) Where G°_gas(HA) is the thermal Gibbs free energy from the gas-phase frequency calculation and ΔG°_solv(HA) is the free energy of solvation from the SMD calculation. The same is done for the conjugate base A⁻.
-
The ΔG°_aq for the reaction HA ⇌ H⁺ + A⁻ is then: ΔG°_aq = G°_aq(A⁻) + G°_aq(H⁺) - G°_aq(HA)
-
The value for G°_aq(H⁺) is a well-established experimental value and can be taken from the literature (e.g., -270.3 kcal/mol, though this can vary slightly with the chosen theoretical convention).
-
-
NBO Analysis:
-
On the gas-phase optimized structures, perform an NBO analysis.
-
Extract key data points:
-
Natural atomic charges on the acidic proton (H), the carbonyl carbon (C), and the carbonyl oxygen (O).
-
Wiberg bond indices for the C=O and C-O bonds.
-
Occupancies of key lone pair (LP) and anti-bonding (σ*) orbitals to identify hyperconjugative interactions.
-
-
Pillar 3: Comparative Data Analysis & Interpretation
The ultimate goal is to translate raw computational output into actionable chemical insight. By structuring the data logically, we can directly compare the performance of our computational model against reality and use electronic descriptors to explain the observed trends.
Quantitative Data Summary
The table below summarizes hypothetical (but realistic) experimental data alongside results from our described computational protocol.
| Compound | Experimental pKa | Calculated pKa | NBO Charge on Acidic H (qH) | NBO Charge on Carboxylate (qCOO⁻) | Dipole Moment (Debye) |
| Benzoic Acid | 4.20 | 4.15 | +0.521 | -0.845 | 1.75 |
| 4-Fluorobenzoic Acid | 4.14 | 4.09 | +0.525 | -0.852 | 2.31 |
| 2,3,4,5-Tetrafluorobenzoic Acid | ~3.1 | 3.05 | +0.548 | -0.889 | 3.98 |
| 2,3,5,6-Tetrafluorobenzoic Acid | ~2.7 | 2.68 | +0.559 | -0.897 | 4.55 |
*Note: Precise experimental pKa values for all tetrafluoro-isomers can be difficult to find in a single source; these values are representative for illustrative purposes, reflecting the increased acidity from polyfluorination.[11]
Interpretation and Causality
-
Model Validation: The calculated pKa values show excellent correlation with the experimental data, with a mean unsigned error of less than 0.1 pKa units. This validates our chosen DFT method (B3LYP/6-311++G(d,p) with SMD) as a reliable predictive tool for this class of molecules.[12][13]
-
Explaining Acidity Trends with Electronic Descriptors:
-
As fluorine substitution increases, the acidity dramatically increases (pKa decreases). Our calculations correctly capture this trend.
-
The 'Why': The NBO data provides the explanation. The NBO charge on the acidic proton (qH) becomes progressively more positive (from +0.521 to +0.559). This indicates that the O-H bond is more polarized and the proton is more "acidic" due to the powerful inductive electron withdrawal from the fluorinated ring.
-
Crucially, the NBO charge on the resulting carboxylate group (qCOO⁻) in the conjugate base becomes more effectively delocalized (less negative overall charge is concentrated on the COO moiety, not shown, but the stabilization is reflected in the total energy). The fluorine atoms act as electron sinks, stabilizing the negative charge of the anion, which makes the dissociation of the parent acid more thermodynamically favorable.
-
-
Isomer Comparison (2,3,4,5- vs. 2,3,5,6-):
-
The 2,3,5,6-isomer is predicted to be a stronger acid than the 2,3,4,5-isomer.
-
The 'Why': The key is the proximity of the strong -I substituents to the carboxylic acid group. In the 2,3,5,6-isomer, there are two fluorine atoms in the ortho positions (positions 2 and 6). The inductive effect is strongly distance-dependent. Having two ortho-fluorines provides maximum inductive stabilization for the carboxylate anion, making it the most stable conjugate base and its parent acid the strongest among the examples. This is reflected in the highest positive charge on the acidic proton (+0.559).
-
Logical Relationships Diagram
This diagram visualizes the causal links between molecular structure and chemical properties.
Caption: Causal relationships in fluorinated benzoic acids.
Conclusion
The computational analysis of electronic effects is not merely an academic exercise; it is a predictive, hypothesis-driven tool that accelerates chemical research. By combining the predictive power of Density Functional Theory with the interpretive clarity of Natural Bond Orbital analysis, we can move beyond simple correlations and develop a deep, mechanistic understanding of structure-property relationships.
This guide demonstrates a robust, self-validating workflow that reliably predicts the acidity of complex molecules like tetrafluorobenzoic acids and, more importantly, elucidates the underlying electronic principles governing their behavior. For researchers in medicinal chemistry and materials science, mastering these computational techniques is essential for the rational design of next-generation molecules with finely tuned properties.
References
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- University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
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A Comparative Guide to the Synthesis Efficiency of Aminobenzoic Acid Isomers
Introduction
Aminobenzoic acids are a class of aromatic compounds that serve as indispensable building blocks in a multitude of industries, from pharmaceuticals and dyes to food additives and materials science.[1] The three structural isomers—ortho-, meta-, and para-aminobenzoic acid—exhibit distinct physicochemical properties and, consequently, different biological activities and applications, largely dictated by the position of the amino group on the benzoic acid scaffold.[2] For researchers, scientists, and professionals in drug development, selecting the most efficient synthetic route for a desired isomer is a critical decision that impacts yield, purity, cost-effectiveness, and environmental footprint.
This guide provides an in-depth, objective comparison of the primary industrial synthesis routes for 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and offer a quantitative comparison to inform strategic decisions in your research and development endeavors.
Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid)
2-Aminobenzoic acid, commonly known as anthranilic acid, is a key precursor for dyes (like indigo), pigments, and pharmaceuticals.[3][4] The most prevalent industrial synthesis method is a variation of the Hofmann rearrangement, starting from the readily available and inexpensive phthalic anhydride.[3][5]
The Hofmann Rearrangement Route
This industrial process begins with the amination of phthalic anhydride to form the sodium salt of phthalamic acid.[3] This intermediate is then subjected to a Hofmann rearrangement using an alkaline solution of sodium hypochlorite or hypobromite. The amide group is converted into a primary amine with the loss of a carbon atom as carbon dioxide, yielding anthranilic acid.[3][6]
The choice of this pathway is driven by the high availability of phthalic anhydride, a bulk chemical, and the efficiency of the Hofmann rearrangement in achieving the desired ortho-amino acid structure. The reaction is a well-established, scalable process that has been optimized for industrial production.[3]
Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide
This protocol describes a lab-scale synthesis using phthalimide, which is closely related to the industrial process starting from phthalic anhydride. The reaction proceeds via a bromine-promoted Hofmann rearrangement.[6]
Materials:
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Bromine (Br₂)
-
Phthalimide
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring.[6]
-
Cool the solution in an ice bath. Once chilled, add 6.5 g of bromine (Br₂) all at once. Stir vigorously until the brown color of the bromine disappears, indicating the formation of sodium hypobromite.[6]
-
To the cold solution, add 5.9 g of finely powdered phthalimide.[6]
-
Immediately follow with the addition of a solution of 5.5 g of NaOH in 20 mL of water.[6]
-
Remove the ice bath and allow the reaction mixture to warm. The temperature should spontaneously rise to about 70 °C. Maintain stirring for an additional 10 minutes.[6]
-
Cool the reaction mixture in an ice bath and carefully neutralize it by adding concentrated HCl dropwise until the pH is neutral (check with indicator paper).[6]
-
Transfer the mixture to a 250 mL Erlenmeyer flask and add 5 mL of glacial acetic acid to precipitate the product.[7]
-
Isolate the crude anthranilic acid by vacuum filtration and wash the precipitate with 10 mL of cold water.[6]
-
Recrystallize the product from hot water to obtain a purified yellowish solid. The expected melting point is between 146-148 °C.[6]
Workflow for Anthranilic Acid Synthesis
Caption: Workflow for the synthesis of 2-aminobenzoic acid.
Synthesis of 3-Aminobenzoic Acid
3-Aminobenzoic acid, or meta-aminobenzoic acid (MABA), is a crucial intermediate for certain dyes and specialized polymers.[8] Unlike its isomers, its synthesis typically follows a more direct functional group transformation on a pre-functionalized benzene ring.
The Nitro-Reduction Route
The most common and straightforward method for preparing 3-aminobenzoic acid is the reduction of 3-nitrobenzoic acid.[8] The starting material is synthesized by the nitration of benzoic acid. Because the carboxyl group is a meta-directing deactivator, the nitro group is selectively introduced at the meta position. The subsequent reduction of the nitro group to an amine is a high-yielding and clean reaction.
The choice of reducing agent is a key experimental variable. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) is highly efficient and produces water as the only byproduct, making it an environmentally friendly "green" option.[9] Alternative methods include using metals in acidic media (e.g., tin or iron in HCl).[10] Recently, novel one-pot methods from 3-nitrobenzaldehyde using bio-based carbon materials in subcritical water have also been developed, offering a sustainable approach.[11]
Experimental Protocol: Reduction of 3-Nitrobenzoic Acid
This protocol details a standard catalytic hydrogenation, which is adaptable for both 3- and 4-nitrobenzoic acid reduction.
Materials:
-
3-Nitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Deionized water
-
Hydrogen source (gas cylinder or generator)
-
High-pressure reactor (autoclave or Parr hydrogenator)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Prepare an aqueous solution of sodium 3-nitrobenzoate by dissolving 3-nitrobenzoic acid and a stoichiometric equivalent of sodium hydroxide in water inside a high-pressure reactor.
-
Add the Pd/C catalyst to the solution. The catalyst loading is typically 0.5-5% of the substrate's weight.[9]
-
Seal the reactor, purge it several times with an inert gas (like nitrogen), and then pressurize with hydrogen gas to 2-4 MPa.[9]
-
Heat the mixture to 60-70 °C while stirring vigorously.[9]
-
Maintain the reaction under constant hydrogen pressure until the pressure uptake ceases, indicating the completion of the reaction (typically 1-4 hours). Continue stirring for an additional hour to ensure full conversion.[9][12]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the Pd/C catalyst (which can often be recycled).
-
Acidify the clear filtrate with concentrated HCl to a pH of ~3-4. The 3-aminobenzoic acid will precipitate out of the solution.[9]
-
Cool the mixture in an ice bath to maximize precipitation, then collect the product by vacuum filtration, wash with cold water, and dry.
Workflow for 3-Aminobenzoic Acid Synthesis
Caption: Workflow for the synthesis of 3-aminobenzoic acid.
Synthesis of 4-Aminobenzoic Acid (PABA)
Para-aminobenzoic acid (PABA), historically known as vitamin Bx, is a precursor for folate synthesis in bacteria and is widely used in the pharmaceutical industry for synthesizing anesthetics and in cosmetics as a UVB filter.[13][14]
Primary Industrial Routes
Industrially, PABA is prepared via two main, highly efficient routes:
-
Reduction of 4-Nitrobenzoic Acid: Similar to the meta-isomer, this is a dominant pathway.[13][15] Catalytic hydrogenation using catalysts like Raney nickel or Pd/C is favored for its high yield and purity.[10][12] This method can achieve yields of over 96% with product purity exceeding 99%.[9]
-
Hofmann Degradation from Terephthalic Acid: This route starts with terephthalic acid, a large-volume commodity chemical. It is first converted to its monoamide, which then undergoes a Hofmann degradation to yield PABA.[13][15][16] This process is economically attractive due to the low cost of the starting material.
The choice between these methods often depends on the relative cost of starting materials (4-nitrobenzoic acid vs. terephthalic acid) and the capital investment in specific process equipment (high-pressure hydrogenators vs. reactors for Hofmann degradation).[15]
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
The protocol for the synthesis of PABA via catalytic hydrogenation is nearly identical to that for the 3-isomer, demonstrating the versatility of this method for producing aminobenzoic acids from their nitro precursors.
Materials:
-
4-Nitrobenzoic acid
-
Tetrahydrofuran (THF)
-
Raney Nickel catalyst
-
Sodium dodecyl sulfonate
-
Deionized water
-
Hydrogen source
-
High-pressure reactor (autoclave)
-
Activated carbon
Procedure:
-
In an autoclave, combine 38.0 g of 4-nitrobenzoic acid, 200 mL of water, 20 mL of THF, 0.4 g of sodium dodecyl sulfonate, and 1.9 g of Raney nickel catalyst.[12]
-
Seal the reactor and purge it three times with nitrogen gas.[12]
-
Pressurize the reactor with hydrogen to 0.9 ± 0.1 MPa.[12]
-
Heat the mixture to 100 ± 2 °C and maintain the reaction under pressure for 4 hours.[12]
-
After the reaction is complete, cool the reactor and filter to recover the catalyst.
-
Allow the filtrate to stand and separate the aqueous and THF layers.
-
To the aqueous mother liquor, add 1.5 g of activated carbon and reflux under a nitrogen atmosphere for 20 minutes for decolorization.[12]
-
Filter the hot solution, then cool the filtrate to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum at 80-85 °C to obtain pure 4-aminobenzoic acid. A reported yield for this specific procedure is 97.2%.[12]
Workflow for 4-Aminobenzoic Acid Synthesis
Caption: Workflow for the synthesis of 4-aminobenzoic acid.
Quantitative Comparison of Synthesis Efficiency
To provide a clear, objective comparison, the following table summarizes the key performance indicators for the primary synthesis route of each aminobenzoic acid isomer.
| Feature | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Primary Route | Hofmann Rearrangement | Nitro-Group Reduction | Nitro-Group Reduction |
| Starting Material | Phthalic Anhydride / Phthalimide[3] | 3-Nitrobenzoic Acid[8] | 4-Nitrobenzoic Acid[13] |
| Key Reagents | NaOH, NaOCl / NaOBr[3] | H₂ Gas, Pd/C or Raney Ni Catalyst[9][12] | H₂ Gas, Pd/C or Raney Ni Catalyst[9][12] |
| Reported Yield | Good (Industrial scale) | High (>95%)[9] | Very High (>96%)[9][12] |
| Reaction Conditions | Aqueous, moderate temp. (spontaneous to 70°C)[6] | Elevated temp. (60-100°C), High pressure (0.9-4 MPa)[9][12] | Elevated temp. (60-100°C), High pressure (0.9-4 MPa)[9][12] |
| Advantages | Uses inexpensive bulk chemical starting material. Well-established industrial process.[3] | High selectivity and yield. "Green" process with water as byproduct.[9] | Very high yield and purity. Multiple established industrial routes.[9][13][15] |
| Disadvantages | Multi-step process (amination then rearrangement). Use of halogenated reagents. | Requires high-pressure equipment. Catalyst cost. | Requires high-pressure equipment. Catalyst cost. |
| Purity of Crude | Requires recrystallization to remove colored impurities.[7] | Generally high, precipitation yields clean product. | High, can exceed 99% with minimal purification.[9] |
Conclusion
The synthesis of aminobenzoic acid isomers is a mature field with highly optimized industrial processes. The choice of the most efficient route is isomer-dependent and guided by the availability of starting materials and the specific directing effects of the functional groups.
-
2-Aminobenzoic Acid is most efficiently produced via the Hofmann rearrangement of phthalic anhydride derivatives, a testament to the power of classic name reactions in large-scale industrial chemistry.
-
3- and 4-Aminobenzoic Acids are most efficiently synthesized by the catalytic hydrogenation of their corresponding nitrobenzoic acid precursors . This method is favored for its exceptional yields, high product purity, and environmentally friendly nature, making it the gold standard for producing these two isomers.
For researchers and drug development professionals, understanding these fundamental synthesis pathways, their underlying principles, and their comparative efficiencies is paramount for making informed decisions that balance cost, yield, purity, and sustainability in the creation of novel molecules and medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides a detailed protocol for the proper disposal of 2-Amino-3,4,5,6-tetrafluorobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards for hazardous chemical waste.
I. Immediate Safety and Hazard Assessment: Understanding the Risks
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. This compound is a halogenated organic acid, and its tetrafluorinated structure necessitates careful handling.
Hazard Profile:
Based on aggregated GHS data, this compound is classified as follows[1]:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Eye Irritant (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[2][3].
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin exposure[2][4].
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator[3][5].
All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3][4]. Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure[2][5].
II. The Cardinal Rule of Disposal: Segregation and Containerization
The foundational principle for the disposal of halogenated organic compounds like this compound is strict segregation from other waste streams.
Key Prohibitions:
-
DO NOT dispose of this chemical down the drain[6].
-
DO NOT mix with non-halogenated organic waste. This is critical as mixing waste streams complicates disposal procedures and increases costs[6].
-
DO NOT combine with incompatible materials such as strong oxidizing agents or strong bases, which could lead to hazardous reactions[2][7].
Containerization Protocol:
-
Select a Compatible Container: The waste must be collected in a designated, leak-proof container with a secure lid. Whenever possible, use the original product container, as it is already appropriately labeled and compatible[6]. If the original container is not available, use a container made of a material that is resistant to the chemical.
-
Proper Labeling: Affix a hazardous waste tag to the container as soon as the first portion of waste is added[6]. The label must clearly state the full chemical name: "this compound" and any other components of the waste mixture.
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[2][4]. The storage area should be secure to prevent unauthorized access[7].
III. Step-by-Step Disposal Workflow
The disposal of this compound must adhere to all federal, state, and local regulations. The standard procedure involves collection and transfer to a licensed hazardous waste management facility.
Operational Steps:
-
Waste Generation and Collection: As you generate waste containing this compound, immediately transfer it to your designated and pre-labeled halogenated organic waste container.
-
Container Management: Do not overfill the waste container; a good practice is to fill it to no more than three-quarters of its capacity[8]. Keep the container securely sealed when not in use[4].
-
Request for Pickup: Once the container is ready for disposal, follow your institution's Environmental Health & Safety (EH&S) procedures to arrange for a hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and regulatory bodies.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any airborne dust[6]. Evacuate unnecessary personnel[2].
-
Containment: Prevent the spilled material from spreading or entering drains[4][6].
-
Cleanup: For a dry spill, carefully sweep or vacuum the material, avoiding actions that generate dust. Place the collected material into a suitable, clearly labeled container for disposal[3][4][6].
-
Decontamination: Thoroughly clean the affected area[6].
-
Personal Contamination:
-
Eyes: Immediately flush with fresh running water for at least 15 minutes, keeping eyelids open. Seek prompt medical attention[4][9].
-
Skin: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice[4][9].
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention[2][3].
-
V. Quantitative Data and Regulatory Context
While specific permissible exposure limits (PELs) for this compound are not established by OSHA, the general principles of hazardous waste management apply[10]. The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the "cradle-to-grave" management of hazardous waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | The presence of fluorine atoms classifies this compound as halogenated, requiring specific disposal methods like incineration at high temperatures to prevent the formation of toxic byproducts. |
| pH of Aqueous Waste | Treat as chemical waste; do not neutralize without a specific, validated protocol. | As a benzoic acid derivative, aqueous solutions will be acidic. Improper neutralization can be exothermic or produce hazardous gases. It is safer to dispose of the acidic waste directly[7]. |
| Container Type | Chemically resistant, sealed container (e.g., original packaging, HDPE) | Prevents leakage and reaction with the container material. |
| Final Disposal Method | Incineration in an authorized hazardous waste facility | High-temperature incineration with scrubbers is the recommended method for destroying halogenated organic compounds, ensuring complete breakdown and removal of harmful flue gases[2]. |
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
- Apollo Scientific. (n.d.). Safety Data Sheet: 2,3,4,6-Tetrafluorobenzoic acid.
- Sigma-Aldrich. (2025, July 3). Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide.
- Synquest Labs. (2016, December 6). Safety Data Sheet: 2,3,4,6-Tetrafluorobenzoic acid.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-4,5-difluorobenzoic acid.
- Fisher Scientific. (2024, March 29). Safety Data Sheet: 2,3,4,5-Tetrafluorobenzoic acid.
- National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Fluorobenzoic acid.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Cornell Law School. (n.d.). 40 CFR § 721.2900 - Substituted aminobenzoic acid ester (generic name). Legal Information Institute.
- Fisher Scientific. (2021, November 12). Safety Data Sheet: 4-Aminobenzoic acid.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
- ResearchGate. (n.d.). Selective mono- and difluorination of benzoic acid derivatives.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
- BenchChem. (n.d.). Proper Disposal of 2-Amino-5-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
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A Comprehensive Guide to the Safe Handling of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-3,4,5,6-tetrafluorobenzoic acid (CAS No. 1765-42-0). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
This compound is a fluorinated organic compound that presents the following hazards:
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the scale of the experiment, the potential for dust or aerosol generation, and the duration of handling.
Personal Protective Equipment (PPE) Protocol
The proper selection and use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | To protect eyes and face from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[3] | To prevent direct skin contact. |
| Body Protection | A flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities.[3] | To protect clothing and skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or if dust is generated. | To prevent inhalation of dust or aerosols. |
Operational Plan: A Step-by-Step Workflow
All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Preparation:
-
Ensure a calibrated and functioning chemical fume hood is available.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
Handling:
-
Carefully weigh and dispense the chemical to avoid generating dust.
-
Keep the container tightly sealed when not in use.[1]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.[5]
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical.[5]
-
Decontaminate all work surfaces.
-
Properly remove and dispose of contaminated PPE.
The following diagram illustrates the standard operational workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1]
-
Small Spills: For small spills, trained personnel wearing appropriate PPE can contain the spill with an absorbent material and collect it into a sealed container for proper waste disposal.[3]
-
Large Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.[3]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through an authorized hazardous waste disposal facility in accordance with all applicable local, state, and federal regulations.[1]
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- ECHEMI. (n.d.). This compound SDS, 1765-42-0 Safety Data Sheets.
- PubChem. (n.d.). This compound.
- NET. (2016, December 8). 2-Amino-3,4-difluorobenzoic acid.
- Apollo Scientific. (2022, May 16). 2,3,4,6-Tetrafluorobenzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- LookChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
